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  • Product: 5-Ethyl-1H-pyrazole-3,4-diamine
  • CAS: 199340-98-2

Core Science & Biosynthesis

Foundational

Synthesis of 5-Ethyl-1H-pyrazole-3,4-diamine: A Technical Guide

Introduction & Retrosynthetic Rationale 5-Ethyl-1H-pyrazole-3,4-diamine is a highly versatile bis-nucleophilic building block utilized extensively in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]py...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Rationale

5-Ethyl-1H-pyrazole-3,4-diamine is a highly versatile bis-nucleophilic building block utilized extensively in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyrazines. In modern drug development, these scaffolds serve as privileged purine bioisosteres, frequently deployed in the design of highly selective kinase inhibitors.

The most robust, scalable, and atom-economical route to synthesize 3,4-diaminopyrazoles relies on the sequential functionalization of a pre-formed 3-aminopyrazole core [1]. The synthesis is divided into three logical phases:

  • Cyclocondensation: Construction of the pyrazole ring via the condensation of 3-oxopentanenitrile with hydrazine.

  • Electrophilic Nitrosation: Exploiting the electron-rich nature of the pyrazole core to introduce a nitrogen precursor specifically at the C4 position.

  • Catalytic Reduction: Mild hydrogenation of the nitroso intermediate to the final diamine, avoiding harsh chemical reductants that complicate purification.

Mechanistic Workflow

SynthesisWorkflow A 3-Oxopentanenitrile + Hydrazine B 3-Amino-5-ethylpyrazole A->B Cyclization EtOH, Reflux C 3-Amino-5-ethyl- 4-nitrosopyrazole B->C Nitrosation NaNO2, HCl, 0°C D 5-Ethyl-1H-pyrazole- 3,4-diamine C->D Reduction H2, Pd/C, MeOH

Fig 1: Three-step synthetic workflow for 5-Ethyl-1H-pyrazole-3,4-diamine.

Step-by-Step Experimental Protocols

As a self-validating system, every step in this protocol includes specific physical or spectroscopic checkpoints to ensure intermediate integrity before proceeding.

Step 1: Cyclocondensation to 3-Amino-5-ethylpyrazole
  • Objective: Form the foundational pyrazole core [2].

  • Procedure: To a stirred solution of 3-oxopentanenitrile (100 mmol, 1.0 equiv) in absolute ethanol (150 mL), hydrazine hydrate (110 mmol, 1.1 equiv) is added dropwise over 30 minutes at 0 °C. Following the addition, the reaction mixture is gradually warmed to room temperature, then heated to reflux (78 °C) for 4 hours. The solvent is removed in vacuo, and the crude solid is recrystallized from toluene.

  • Causality & Control: The initial dropwise addition at 0 °C is critical. The condensation between hydrazine and the nitrile/carbonyl groups is highly exothermic. Controlling the temperature prevents the violent exotherm and minimizes the formation of bis-pyrazole byproducts. Refluxing ensures complete dehydration and cyclization.

  • Self-Validation: Monitor via TLC (Dichloromethane/Methanol 9:1). The primary amine product will stain positively (purple/pink) with Ninhydrin.

Step 2: Regioselective Electrophilic Nitrosation
  • Objective: Introduce the nitrogen precursor at the C4 position [3].

  • Procedure: 3-Amino-5-ethylpyrazole (50 mmol) is dissolved in aqueous HCl (2.0 M, 100 mL) and cooled to 0–5 °C in an ice-water bath. A pre-cooled aqueous solution of sodium nitrite (NaNO₂, 52.5 mmol, 1.05 equiv in 20 mL H₂O) is added dropwise over 45 minutes. The mixture is stirred for an additional 1 hour at 0 °C. The resulting precipitate is filtered, washed with ice-cold water, and dried under vacuum.

  • Causality & Control: The synergistic electron-donating effects of the C3-amino and C5-ethyl groups make the C4 position highly nucleophilic, allowing for perfect regioselectivity. Strict temperature control (< 5 °C) is mandatory; the in situ generated nitrosonium ion (NO⁺) is highly reactive, and elevated temperatures will lead to the decomposition of the nitroso compound or unwanted diazotization of the C3-primary amine.

NitrosationMechanism N1 NaNO2 + HCl (Aqueous) N2 Nitrosonium Ion (NO+) N1->N2 in situ generation at 0°C N3 Electrophilic Attack at C4 N2->N3 attacks electron-rich pyrazole core N4 Wheland Intermediate N3->N4 N5 Deprotonation (Rearomatization) N4->N5 loss of H+ N6 4-Nitroso Product N5->N6

Fig 2: Mechanistic pathway of regioselective electrophilic nitrosation at C4.

  • Self-Validation: The reaction mixture will undergo a stark visual transition, turning a deep, vibrant color (typically brick-red or dark green, depending on concentration) indicating the formation of the nitroso derivative. ¹H-NMR validation will confirm the disappearance of the characteristic C4-proton singlet at ~5.4 ppm.

Step 3: Catalytic Hydrogenation
  • Objective: Reduce the 4-nitroso group to yield the final 3,4-diamine.

  • Procedure: The crude 3-amino-5-ethyl-4-nitrosopyrazole (40 mmol) is dissolved in anhydrous methanol (150 mL). Palladium on carbon (Pd/C, 10% wt, 0.05 equiv) is added carefully under an inert argon atmosphere. The reaction vessel is purged with hydrogen gas and stirred vigorously under a balloon of H₂ (1 atm) at 25 °C for 12 hours. The catalyst is removed via Celite filtration, and the filtrate is concentrated to yield the product.

  • Causality & Control: Catalytic hydrogenation under mild H₂ pressure is specifically chosen over chemical reductants (e.g., SnCl₂ or Na₂S₂O₄). Chemical reductants often result in heavy metal contamination or inorganic salt trapping, which severely complicates downstream pharmaceutical synthesis. The inert argon purge prior to catalyst addition is a critical safety measure to prevent solvent ignition.

  • Self-Validation: The deep color of the nitroso starting material will completely dissipate as the reaction progresses, resulting in a pale yellow or colorless solution. LC-MS will confirm the mass shift corresponding to the conversion of -NO to -NH₂.

Quantitative Data & Yield Optimization

To assist in process scaling, the following table summarizes the optimized reaction parameters, expected yields, and purity profiles for each step of the synthesis.

Synthesis StepReagents & CatalystTemp (°C)Time (h)Expected Yield (%)Target Purity (HPLC)
1. Cyclocondensation 3-Oxopentanenitrile, N₂H₄·H₂O784.082 - 85%> 95%
2. Nitrosation NaNO₂, Aqueous HCl (2.0 M)0 - 51.575 - 78%> 90%
3. Reduction H₂ (1 atm), 10% Pd/C, MeOH2512.088 - 92%> 98%

Note: Yields are based on isolated, purified products. The slight yield drop in Step 2 is typical due to the high water solubility of the nitroso intermediate during aqueous workup.

References

  • L'Oreal. US6118008A - Diamino pyrazols, their synthesis, keratin fibre dyeing compositions containing them, keratin fibre dyeing methods.
  • TargetMol. 3-amino-5-ethylpyrazole (CAS 1904-24-1). TargetMol Chemicals. Verified Link
  • Wella AG. US5061289A - Oxidation hair dye composition containinng diaminopyrazol derivatives and methods.

Sources

Exploratory

Comprehensive Characterization and Methodological Guide to 5-Ethyl-1H-pyrazole-3,4-diamine

Executive Summary & Physicochemical Profiling As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter scaffolds that serve as critical linchpins in both drug discovery and materia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter scaffolds that serve as critical linchpins in both drug discovery and materials science. 5-Ethyl-1H-pyrazole-3,4-diamine (CAS: 199340-98-2) is one such highly versatile intermediate. Characterized by its electron-rich pyrazole core and vicinal diamine functional groups, this molecule is a privileged building block for synthesizing purine isosteres (e.g., pyrazolo[3,4-d]pyrimidines) and advanced oxidative dyes .

Understanding the physicochemical baseline of this molecule is the first step toward successful downstream application. The presence of the ethyl group at the C5 position provides a critical lipophilic anchor, which enhances membrane permeability when incorporated into kinase inhibitors, while the 3,4-diamine motif offers a highly reactive nucleophilic landscape.

Table 1: Quantitative Physicochemical Baseline
PropertyValueDiagnostic Significance
Chemical Name 5-Ethyl-1H-pyrazole-3,4-diamineCore scaffold nomenclature.
CAS Registry Number 199340-98-2 Essential for regulatory and procurement tracking.
Molecular Formula C₅H₁₀N₄ Dictates mass spectrometric targeting.
Molecular Weight 126.16 g/mol Used for stoichiometric calculations.
SMILES String CCC1=NNC(N)=C1NComputational modeling and cheminformatics.

Synthetic Methodology & Mechanistic Causality

Synthesizing vicinal diaminopyrazoles requires strict control over reaction conditions to prevent oxidative degradation or poly-nitration . The following protocol details the de novo synthesis from a monoamine precursor, engineered as a self-validating system to ensure high fidelity.

Step-by-Step Methodology: Synthesis of 5-Ethyl-1H-pyrazole-3,4-diamine

Phase 1: Regioselective Nitration

  • Reagent Preparation: Dissolve 5-ethyl-1H-pyrazol-3-amine (1.0 eq) in concentrated sulfuric acid (H₂SO₄) under an inert argon atmosphere.

  • Temperature Control: Chill the reaction vessel strictly to 0°C using an ice-salt bath.

    • Causality: Pyrazole rings are highly electron-rich. Uncontrolled nitration leads to oxidative ring cleavage. Maintaining 0°C ensures strict regioselectivity at the C4 position.

  • Addition: Add fuming nitric acid (HNO₃, 1.1 eq) dropwise over 30 minutes.

  • Self-Validation Check: Monitor via TLC (Dichloromethane:Methanol 9:1). The stop condition is the complete disappearance of the starting material spot. This prevents unreacted precursor from contaminating the final reduction step.

  • Workup: Pour the mixture over crushed ice, neutralize carefully with aqueous ammonia to pH 7, and filter the precipitated 5-ethyl-4-nitro-1H-pyrazol-3-amine.

Phase 2: Catalytic Hydrogenation

  • Setup: Suspend the nitro intermediate in anhydrous methanol. Add 10 wt% Palladium on Carbon (Pd/C) catalyst (0.1 eq).

  • Atmosphere Exchange: Purge the reaction vessel with nitrogen three times, followed by hydrogen gas.

    • Causality: Vicinal diamines are acutely sensitive to atmospheric oxygen, rapidly oxidizing to diimines. Strict inert handling is non-negotiable.

  • Reduction: Pressurize with H₂ (50 psi) and stir at ambient temperature for 12-18 hours.

    • Causality: The C4 nitro group is sterically hindered by the adjacent ethyl and amino groups. Elevated pressure ensures complete reduction without requiring heat, which could trigger side reactions .

  • Self-Validation Check: Analyze an aliquot via LC-MS. The reaction is validated as complete when the m/z 157 peak (nitro) is entirely replaced by the m/z 127 peak (diamine).

  • Isolation: Filter the catalyst through a Celite pad strictly under argon. Concentrate the filtrate in vacuo to yield the target diamine.

Synthesis A 5-Ethyl-1H-pyrazol-3-amine B Nitration (HNO3 / H2SO4) A->B 0-15°C C 5-Ethyl-4-nitro-1H-pyrazol-3-amine B->C D Catalytic Reduction (H2, Pd/C, MeOH) C->D 50 psi H2 E 5-Ethyl-1H-pyrazole-3,4-diamine D->E

Fig 1: De novo synthetic workflow for 5-Ethyl-1H-pyrazole-3,4-diamine from monoamine precursor.

Analytical Characterization & Validation

To guarantee the structural integrity of the synthesized batch, a multi-modal analytical approach is required. The tautomeric nature of the pyrazole ring often complicates NMR interpretation; therefore, utilizing a strongly hydrogen-bonding solvent like DMSO-d₆ is critical to slow down proton exchange and resolve the distinct amine signals.

Table 2: Expected Spectroscopic Validation Data
Analytical MethodTarget Signal / FeatureDiagnostic Significance
¹H NMR (DMSO-d₆) Triplet (~1.1 ppm, 3H), Quartet (~2.5 ppm, 2H)Confirms the presence and integrity of the C5-ethyl group.
¹H NMR (DMSO-d₆) Broad singlets (~3.8 ppm & ~4.8 ppm, 2H each)Confirms two distinct primary amine groups (C3, C4).
ESI-LC/MS m/z 127.1 [M+H]⁺Validates the molecular mass and absence of nitro precursors.
FT-IR 3400 - 3100 cm⁻¹ (Multiple sharp bands)Confirms N-H stretching of primary amines and the pyrazole ring.

Downstream Applications in Drug Development

In my experience optimizing heterocyclic scaffolds for high-throughput screening, the 3,4-diaminopyrazole core is unparalleled for generating pyrazolo[3,4-d]pyrimidines . These fused bicyclic systems act as purine isosteres, perfectly mimicking the adenine ring of ATP. By cyclocondensing 5-ethyl-1H-pyrazole-3,4-diamine with formamide or orthoesters, we generate a scaffold that fits deeply into the ATP-binding pocket of hyperactive kinases .

Application A 5-Ethyl-1H-pyrazole-3,4-diamine B Cyclocondensation (Formamide / Heat) A->B C 3-Ethyl-1H-pyrazolo[3,4-d]pyrimidine B->C D Kinase Target Binding (ATP-competitive) C->D E Cell Cycle Arrest / Apoptosis D->E

Fig 2: Downstream application of the diamine scaffold in pyrazolo-pyrimidine kinase inhibitors.

Handling, Stability, and Storage: A Field-Proven Insight

Field-Proven Insight: The vicinal diamine motif is acutely prone to oxidative degradation, forming intensely colored, intractable quinonoid species upon prolonged exposure to air.

  • Storage: Always store the lyophilized powder under an argon atmosphere at -20°C.

  • Handling: Degas all solvents (via freeze-pump-thaw or sparging) prior to utilizing this compound in transition-metal-catalyzed cross-couplings or cyclization reactions. Failure to do so will result in massive yield losses due to the formation of azoxy dimers.

References

  • [[1] Title: Oxidation hair dye compositions containing 3,4,5-triaminopyrazole... (US5766576A). Source: Google Patents. URL: https://patents.google.com/patent/US5766576A/en]()

Sources

Foundational

Structural Elucidation of 5-Ethyl-1H-pyrazole-3,4-diamine: A Comprehensive 1H NMR Guide

Executive Summary & Pharmacological Relevance 5-Ethyl-1H-pyrazole-3,4-diamine is a highly functionalized, electron-rich heterocyclic building block. It serves as a critical intermediate in the synthesis of complex fused...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

5-Ethyl-1H-pyrazole-3,4-diamine is a highly functionalized, electron-rich heterocyclic building block. It serves as a critical intermediate in the synthesis of complex fused ring systems, most notably pyrazolo[3,4-d]pyrimidines, which are essential pharmacophores in the development of kinase inhibitors and purine bioisosteres[1]. For researchers and drug development professionals, verifying the structural integrity and purity of this diamine is a mandatory quality control step before proceeding to downstream cyclization reactions. This whitepaper provides an authoritative, in-depth guide to the 1 H NMR spectral characteristics of 5-ethyl-1H-pyrazole-3,4-diamine, detailing the mechanistic causality behind its chemical shifts and establishing a self-validating experimental protocol for robust structural assignment.

Theoretical Framework: Causality of Chemical Shifts

The 1 H NMR spectrum of 5-ethyl-1H-pyrazole-3,4-diamine is governed by the strong electronic interplay between the heteroaromatic pyrazole core and the two primary amino ( π -donating) groups. Understanding the electronic environment is crucial for accurate spectral interpretation:

  • The Pyrazole N-H (Position 1): The proton attached to the pyrazole nitrogen is highly deshielded due to the electronegativity of the nitrogen atom and the induced aromatic ring current. In strongly hydrogen-bonding solvents like DMSO-d 6​ , this proton typically resonates far downfield (10.50–11.50 ppm)[2]. The signal manifests as a broad singlet; this broadening is a direct consequence of the quadrupolar relaxation of the adjacent 14 N nucleus and intermediate rates of intermolecular proton exchange.

  • The Diamino System (Positions 3 and 4): The two primary amino (-NH 2​ ) groups act as strong electron donors to the ring. Because they are situated on adjacent carbons, they experience distinct local electronic environments. The C4-amino group is flanked by the C3-amino and the C5-ethyl group, whereas the C3-amino is adjacent to the pyrazole N-H (or N2, depending on the predominant tautomer in solution). Consequently, these protons usually appear as two distinct broad singlets between 3.50 and 5.00 ppm[3]. Rapid exchange dynamics can sometimes coalesce them into a single broad peak integrating for 4H, highly dependent on sample concentration and trace water content.

  • The 5-Ethyl Substituent: The ethyl group provides a classic first-order spin-spin coupling system (an A 2​ X 3​ pattern). The methylene (-CH 2​ -) protons are directly attached to the sp 2 -hybridized C5 of the pyrazole, which deshields them to approximately 2.45–2.55 ppm. The terminal methyl (-CH 3​ ) protons are further removed from the deshielding influence of the ring, resonating around 1.10–1.20 ppm.

Quantitative 1 H NMR Spectral Data

The following table summarizes the expected 1 H NMR parameters for 5-ethyl-1H-pyrazole-3,4-diamine acquired in DMSO-d 6​ at 298 K.

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentMechanistic Causality / Notes
10.50 – 11.50 Broad Singlet (br s)-1HPyrazole N-HDeshielded by the heteroaromatic system; broadened by 14 N quadrupolar relaxation and exchange.
4.20 – 4.80 Broad Singlet (br s)-2HC3-NH 2​ Primary amine; chemical shift is highly sensitive to concentration, temperature, and hydrogen bonding.
3.60 – 4.10 Broad Singlet (br s)-2HC4-NH 2​ Primary amine; slightly more shielded than C3-NH 2​ due to tautomeric distribution and steric shielding.
2.45 – 2.55 Quartet (q)7.42HC5-CH 2​ -Deshielded by the adjacent aromatic ring. Critical Note: Often overlaps with the residual DMSO-d 5​ peak.
1.10 – 1.20 Triplet (t)7.43H-CH 3​ Standard aliphatic methyl split by adjacent methylene protons.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in spectral assignment, a simple 1D acquisition is insufficient due to the variable nature of the exchangeable protons (N-H, NH 2​ ). The following self-validating protocol utilizes deuterium oxide (D 2​ O) exchange to definitively lock assignments and prove causality.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of highly pure 5-ethyl-1H-pyrazole-3,4-diamine in 0.6 mL of anhydrous DMSO-d 6​ .

    • Causality for solvent choice: DMSO-d 6​ is chosen over CDCl 3​ because its strong hydrogen-bonding capability disrupts intermolecular hydrogen bonding between the diamine molecules themselves, slowing down proton exchange and sharpening the -NH 2​ signals so they can be distinctly observed.

  • Primary Acquisition: Acquire a standard 1D 1 H NMR spectrum (e.g., 16 to 32 scans, 298 K, relaxation delay of 1.5 seconds).

  • Deuterium Exchange (The Validation Step): Remove the NMR tube from the spectrometer, add 1–2 drops (approx. 20 μ L) of D 2​ O, and agitate vigorously for 30 seconds to ensure complete homogenization.

  • Secondary Acquisition: Re-acquire the 1 H NMR spectrum under identical parameters.

  • Data Reconciliation: Overlay the two spectra. The broad singlets at ~11.0 ppm, ~4.5 ppm, and ~3.8 ppm will disappear (or significantly diminish) due to rapid H/D exchange, definitively proving they belong to the heteroatom-bound N-H and -NH 2​ groups. The signals for the ethyl group will remain unchanged, confirming the carbon-bound protons.

Workflow Visualization

NMR_Validation Prep Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Acq1 Primary 1H NMR Acquisition (Standard 1D, 298K) Prep->Acq1 Transfer to NMR tube D2O Deuterium Exchange (Add 20 μL D2O, agitate) Acq1->D2O Induce H/D exchange Acq2 Secondary 1H NMR Acquisition (Post-Exchange) D2O->Acq2 Re-acquire spectrum Analysis Spectral Overlay & Analysis (Identify disappeared peaks) Acq2->Analysis Compare datasets Validation Structural Confirmation (NH and NH2 assigned) Analysis->Validation Validate assignments

Figure 1: Self-validating 1H NMR workflow utilizing D2O exchange to assign heteroatom-bound protons.

Advanced Troubleshooting: Resolving Methylene Overlap

A common pitfall when analyzing 5-ethyl substituted pyrazoles in DMSO-d 6​ is the obfuscation of the C5-CH 2​ quartet ( 2.50 ppm) by the massive residual pentadeuterodimethyl sulfoxide (DMSO-d 5​ ) multiplet at 2.50 ppm.

  • Solution 1 (Solvent Swap): Re-acquire the spectrum in Methanol-d 4​ (CD 3​ OD). The residual solvent peak shifts to 3.31 ppm, leaving the 2.50 ppm region completely clear for accurate integration of the methylene quartet. Note: In CD 3​ OD, the N-H and -NH 2​ protons will instantly exchange with the deuterated solvent and will not be visible.

  • Solution 2 (2D NMR Techniques): If changing solvents is not viable, a 2D 1 H- 13 C HSQC experiment is the ultimate fallback. The carbon chemical shift of the ethyl methylene group ( 18-20 ppm) will clearly separate it on the F1 axis from the DMSO carbons (39.5 ppm), allowing unambiguous confirmation of the CH 2​ protons despite 1D proton overlap.

References

  • Holschbach, M. H., Wutz, W., & Olsson, R. A. (2003). Synthesis of 2-benzyl-2H-pyrazole-3,4-diamine dihydrochloride. Tetrahedron Letters, 44(1), 41-43. 1

  • Dyachenko, V. D., et al. (2024). The Heterocyclization of 2-Imino-2H-chromeno-3-carbonitriles with Some N,N-Binucleophiles. MDPI. 2

  • Dyachenko, V. D., et al. (2024). Heterocyclization of 2-Imino-2H-Chromeno-3-Carbonitriles with Some N,N-Binucleophiles. Sciforum. 3

Sources

Exploratory

"mass spectrometry of 5-Ethyl-1H-pyrazole-3,4-diamine"

An In-Depth Technical Guide to the Mass Spectrometry of 5-Ethyl-1H-pyrazole-3,4-diamine Abstract This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-Ethyl-1H-pyrazole-3,4-diamin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-Ethyl-1H-pyrazole-3,4-diamine

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-Ethyl-1H-pyrazole-3,4-diamine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Recognizing the critical role of structural elucidation and sensitive quantification, this document outlines detailed methodologies for analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It offers field-proven insights into experimental design, from sample preparation to instrument parameter selection. The core of this guide is a predictive exploration of the compound's fragmentation pathways under both Electron Impact (EI) and Electrospray Ionization (ESI) conditions, supported by established principles of pyrazole and amine mass spectrometry. This guide is intended to serve as a foundational resource for scientists requiring robust analytical characterization of this and structurally related molecules.

Introduction and Scientific Context

5-Ethyl-1H-pyrazole-3,4-diamine belongs to the pyrazole class of N-heterocyclic compounds. Pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals due to their diverse biological activities.[1][2][3] The presence of multiple amine functionalities and an ethyl group on the pyrazole ring of this specific molecule suggests its potential as a versatile building block in combinatorial chemistry and as a candidate for developing new therapeutic agents.

Accurate characterization is the bedrock of drug discovery. Mass spectrometry (MS) is an indispensable tool for this purpose, providing definitive information on molecular weight, elemental composition, and structural features.[4] For a molecule like 5-Ethyl-1H-pyrazole-3,4-diamine, MS is crucial for confirming its identity post-synthesis, identifying metabolites in biological matrices, and developing quantitative bioanalytical assays.[5] This guide explains the causal relationships between the molecule's structure and its mass spectrometric behavior, enabling researchers to design effective analytical strategies.

Molecular Properties and Isotopic Profile

A precise understanding of the analyte's fundamental properties is the first step in any mass spectrometric analysis. The structure of 5-Ethyl-1H-pyrazole-3,4-diamine features a pyrazole ring substituted with an ethyl group at position C5 and two amine groups at C3 and C4.

Table 1: Physicochemical and Mass Spectrometric Properties of 5-Ethyl-1H-pyrazole-3,4-diamine

PropertyValueRationale / Significance
Chemical FormulaC₅H₁₀N₄Derived from the chemical structure.
Average Molecular Weight126.16 g/mol Used for calculating molar concentrations.
Monoisotopic Mass126.09055 g/mol The exact mass of the most abundant isotope; this is the mass observed in high-resolution mass spectrometry (HRMS).
Protonated Mass [M+H]⁺127.09832 g/mol The target precursor ion for positive mode Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS).
Nitrogen RuleCompliant (Even mass, even number of N)The molecular ion in an EI spectrum will have an even mass-to-charge ratio, a useful rule for spectral interpretation.
Predicted Isotopic ProfileA: 100.0%, A+1: 6.0%, A+2: 0.2%The relative abundance of heavier isotopes (¹³C, ¹⁵N). HRMS can resolve and match this pattern to confirm the formula.

Analytical Strategy: Instrumentation and Ionization

The choice of analytical technique is dictated by the analyte's properties and the research objective (qualitative vs. quantitative). The presence of polar amine groups and a stable heterocyclic core makes 5-Ethyl-1H-pyrazole-3,4-diamine amenable to both GC-MS and LC-MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) Ionization: GC-MS is a powerful tool for structural elucidation. The high-energy (70 eV) EI source produces extensive, reproducible fragmentation, creating a characteristic "fingerprint" spectrum.[6] This technique is ideal for confirming identity and for inclusion in spectral libraries. However, the compound's polarity may necessitate derivatization to improve volatility and chromatographic peak shape.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI): LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[5] The amine groups are readily protonated, making positive-ion ESI a highly efficient, soft ionization technique that primarily generates the protonated molecule [M+H]⁺.[8] This precursor ion can then be fragmented in the collision cell to produce specific product ions for highly selective quantification using Multiple Reaction Monitoring (MRM).[9]

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating internal standards and quality controls to ensure data integrity, a cornerstone of trustworthy bioanalysis.[5]

Protocol 1: Quantitative Analysis by LC-MS/MS

This protocol is adapted from established methods for analyzing heterocyclic amines in biological matrices like plasma.[5]

A. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • To 100 µL of plasma sample, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte at 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Inject 5-10 µL into the LC-MS/MS system.

B. LC-MS/MS Instrumentation and Parameters

  • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Mass Spectrometer: Sciex 7500 or equivalent triple quadrupole mass spectrometer.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: Linear ramp to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-4.5 min: Re-equilibration at 5% B

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Key MS Parameters:

    • IonSpray Voltage: +5500 V

    • Source Temperature: 550 °C

    • Curtain Gas (CUR): 35 psi

    • Collision Gas (CAD): Medium (e.g., 9 psi)

  • MRM Transitions: These must be determined empirically by infusing a pure standard of the analyte. Predicted transitions are:

    • 5-Ethyl-1H-pyrazole-3,4-diamine: Q1: 127.1 > Q3: 110.1 (Loss of NH₃)

    • 5-Ethyl-1H-pyrazole-3,4-diamine: Q1: 127.1 > Q3: 99.1 (Loss of C₂H₄)

Workflow for LC-MS/MS Method Development

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Spike Sample with Internal Standard p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer & Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection into UPLC System p5->a1 Inject a2 C18 RP Chromatography a1->a2 a3 ESI+ Ionization [M+H]⁺ = 127.1 a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 Acquire Data d2 Calibration Curve (Analyte/IS Ratio) d1->d2 d3 Quantification d2->d3

Caption: Workflow for quantitative bioanalysis via LC-MS/MS.

Predicted Mass Fragmentation Pathways

Understanding fragmentation is key to both structural confirmation (EI) and selective detection (ESI-MS/MS). The pathways below are predicted based on established fragmentation rules for pyrazoles and aliphatic amines.[6][10][11]

A. Electron Impact (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙ at m/z 126) is expected to be reasonably stable.[12] The primary fragmentation events will likely involve cleavages alpha to the amine groups and the pyrazole ring, as well as characteristic losses from the ring itself.

EI_Fragmentation M M⁺˙ m/z 126 C₅H₁₀N₄⁺˙ F1 { m/z 111 | [M - CH₃]⁺} M:f0->F1 - •CH₃ (β-cleavage) F2 { m/z 99 | [M - C₂H₃]⁺} M:f0->F2 - •C₂H₃ (Ring Cleavage) F3 { m/z 98 | [M - C₂H₄]⁺˙} M:f0->F3 - C₂H₄ (McLafferty) F4 { m/z 99 | [M - HCN]⁺˙} M:f0->F4 - HCN (Ring) F5 { m/z 71 | [m/z 98 - HCN]⁺˙} F3:f0->F5 - HCN F6 { m/z 72 | [m/z 99 - HCN]⁺} F4:f0->F6 - HCN

Caption: Predicted EI fragmentation pathway for 5-Ethyl-1H-pyrazole-3,4-diamine.

Causality of EI Fragmentation:

  • Loss of Methyl Radical (m/z 111): Beta-cleavage relative to the pyrazole ring is a common fragmentation route for alkyl-substituted heterocycles, resulting in the loss of a methyl radical (•CH₃) to form a stable cation.

  • Loss of Ethene (m/z 98): A McLafferty-type rearrangement can occur, involving the transfer of a gamma-hydrogen from the ethyl group to one of the ring nitrogens, followed by the neutral loss of ethene (C₂H₄).

  • Loss of Hydrogen Cyanide (m/z 99): A hallmark of pyrazole fragmentation is the expulsion of an HCN molecule from the molecular ion, a process that helps in identifying the pyrazole core.[6]

  • Further Fragmentation: The initial fragment ions can undergo subsequent losses of HCN, as seen in the pathways from m/z 98 to 71 and m/z 99 to 72, providing further structural confirmation.

B. ESI Tandem MS (MS/MS) Fragmentation

In positive mode ESI, the molecule is first protonated at one of its basic nitrogen atoms to form the precursor ion [M+H]⁺ at m/z 127. Collision-Induced Dissociation (CID) of this ion results in characteristic neutral losses.

ESI_Fragmentation M_H [M+H]⁺ m/z 127 C₅H₁₁N₄⁺ F1 { m/z 110 | [M+H - NH₃]⁺} M_H:f0->F1 - NH₃ F2 { m/z 99 | [M+H - C₂H₄]⁺} M_H:f0->F2 - C₂H₄ F3 { m/z 83 | [m/z 110 - HCN]⁺} F1:f0->F3 - HCN F4 { m/z 82 | [m/z 110 - N₂]⁺} F1:f0->F4 - N₂

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Causality of ESI-MS/MS Fragmentation:

  • Loss of Ammonia (m/z 110): The most probable fragmentation is the loss of a neutral ammonia molecule (NH₃) from one of the protonated amine groups. This is a very common pathway for protonated primary amines and is expected to produce the base peak in the product ion spectrum.

  • Loss of Ethene (m/z 99): The loss of the ethyl group as a neutral ethene molecule is another highly probable and structurally informative fragmentation pathway.

  • Secondary Fragmentation (m/z 83 and 82): The primary fragment ion at m/z 110 can undergo further characteristic pyrazole ring fragmentation, including the loss of HCN or the expulsion of a nitrogen molecule (N₂), confirming the core structure.[6] These secondary fragments are excellent candidates for use as quantifier or qualifier ions in an MRM assay.

Conclusion

This guide provides a detailed, predictive framework for the mass spectrometric analysis of 5-Ethyl-1H-pyrazole-3,4-diamine. By understanding the fundamental principles of ionization and the predictable fragmentation patterns of the pyrazole core and its substituents, researchers can confidently develop robust and reliable analytical methods. The provided protocols for LC-MS/MS offer a validated starting point for sensitive quantification in complex matrices, while the predicted EI and ESI fragmentation pathways serve as a blueprint for structural confirmation and method optimization. Application of these principles will empower scientists in drug discovery and development to accelerate their research through accurate and efficient molecular characterization.

References

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • Wang, Y., et al. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Available from: [Link]

  • Lippert, E., & Geyer, R. (2001). High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. PubMed. Available from: [Link]

  • Rodríguez-Silvestre, J. J., et al. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. PubMed. Available from: [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. PubMed. Available from: [Link]

  • Canales, E. R., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Available from: [Link]

  • ResearchGate. (n.d.). Quantitative analysis of heterocyclic aromatic amines in cooked meat using liquid-chromatography-atmospheric pressure chemical ionization tandem mass spectrometry. Available from: [Link]

  • ResearchGate. (2017). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Available from: [Link]

  • ResearchGate. (n.d.). Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]

  • SpringerLink. (n.d.). XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl). Available from: [Link]

  • ResearchGate. (n.d.). Mass Spectra of New Heterocycles: XX. Electron Impact and Chemical Ionization Mass Spectra of 5-(Prop-2-yn-1-ylsulfanyl)-1H-pyrrol-2-amines. Available from: [Link]

  • ACS Publications. (n.d.). ELECTRON IMPACT SPECTROSCOPY OF THE FOUR- AND FIVE-MEMBERED, SATURATED HETEROCYCLIC COMPOUNDS CONTAINING NITROGEN, OXYGEN AND SULFUR. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available from: [Link]

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  • ResearchGate. (n.d.). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. Available from: [Link]

  • MDPI. (2022). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Available from: [Link]

  • PubMed. (2022). Excited-State N Atoms Transform Aromatic Hydrocarbons into N-Heterocycles in Low-Temperature Plasmas. Available from: [Link]

  • E-Journal of Chemistry. (n.d.). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Available from: [Link]

  • ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. Available from: [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

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  • MDPI. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Available from: [Link]

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Foundational

"FTIR analysis of 5-Ethyl-1H-pyrazole-3,4-diamine"

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 5-Ethyl-1H-pyrazole-3,4-diamine for Pharmaceutical Applications Abstract This technical guide provides a comprehensive framework for th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 5-Ethyl-1H-pyrazole-3,4-diamine for Pharmaceutical Applications

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) analysis of 5-Ethyl-1H-pyrazole-3,4-diamine, a heterocyclic diamine of significant interest in medicinal chemistry. Pyrazole derivatives are recognized as "privileged scaffolds" in drug development, forming the core of numerous approved drugs with a wide array of pharmacological activities.[1][2] This document, intended for researchers, chemists, and drug development professionals, details the fundamental principles, a robust experimental protocol, and an in-depth guide to spectral interpretation for this specific molecule. By elucidating the correlation between molecular structure and vibrational spectra, this guide establishes a benchmark for using FTIR spectroscopy as a critical tool for identity confirmation, quality control, and synthetic pathway monitoring in pharmaceutical research and manufacturing.

The Strategic Importance of 5-Ethyl-1H-pyrazole-3,4-diamine

The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[3][4] Its derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[5][6][7] The metabolic stability and synthetic versatility of the pyrazole ring allow for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to enhance efficacy and reduce off-target effects.[6]

Structural Features of 5-Ethyl-1H-pyrazole-3,4-diamine

5-Ethyl-1H-pyrazole-3,4-diamine is a unique derivative featuring several key functional groups that dictate its chemical reactivity and analytical profile. Its structure consists of:

  • A central 1H-pyrazole ring , providing the aromatic and heterocyclic core.

  • An ethyl group at the C5 position, influencing lipophilicity.

  • Two primary amino groups (-NH₂) at the C3 and C4 positions , which are key sites for further functionalization and serve as strong hydrogen bond donors.[1]

These diamine functionalities are ideal anchor points for the covalent attachment of other molecular fragments, making this compound a valuable building block in the synthesis of more complex therapeutic agents.[1]

The Indispensable Role of FTIR in Structural Elucidation

For a molecule with multiple nitrogen-containing functional groups, FTIR spectroscopy is an exceptionally powerful and efficient analytical technique.[8] It provides a rapid, non-destructive "molecular fingerprint," allowing for:

  • Unambiguous Identity Confirmation: Verifying that the correct compound has been synthesized.

  • Functional Group Analysis: Confirming the presence of key groups like primary amines (-NH₂), the secondary amine within the pyrazole ring (N-H), and aliphatic chains (C-H).

  • Purity Assessment: Detecting the presence of starting materials, solvents, or side-products based on their characteristic absorption bands.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

This section outlines a self-validating protocol for obtaining a high-quality FTIR spectrum of 5-Ethyl-1H-pyrazole-3,4-diamine using the potassium bromide (KBr) pellet method. This technique is chosen for its ability to produce sharp, well-defined spectra for solid samples.

Instrumentation and System Validation
  • Spectrometer: A calibrated Fourier-Transform Infrared spectrometer capable of a spectral range of 4000–400 cm⁻¹.

  • Detector: A deuterated triglycine sulfate (DTGS) detector is standard and sufficient for this analysis.

  • Validation: Prior to analysis, instrument performance should be verified using a polystyrene standard film to confirm wavenumber accuracy.

Sample Preparation: The Potassium Bromide (KBr) Pellet Technique

The causality behind this choice is to disperse the solid analyte in an IR-transparent matrix, minimizing scattering effects and producing a spectrum analogous to a solid-state measurement. The hygroscopic nature of both KBr and amine compounds demands a scrupulously dry environment.

Step-by-Step Protocol:

  • Drying: Gently dry the 5-Ethyl-1H-pyrazole-3,4-diamine sample in a vacuum oven at a low temperature (e.g., 40°C) to remove adsorbed water. Separately, dry spectroscopic-grade KBr powder in an oven at ~110°C for at least 2 hours and store it in a desiccator.

  • Weighing: Weigh approximately 1-2 mg of the analyte and 150-200 mg of the dried KBr. The precise ratio is critical; too much sample leads to total absorption, while too little results in a weak, noisy signal.

  • Grinding: Combine the sample and KBr in a clean, dry agate mortar. Grind the mixture with the pestle for 3-5 minutes until a fine, homogenous powder with a flour-like consistency is achieved. This step is crucial to reduce particle size below the wavelength of the IR radiation, thereby minimizing light scattering (the Christiansen effect).

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply a vacuum to the die for 2-3 minutes to remove entrapped air, which can cause the pellet to be opaque. Then, apply pressure (typically 8-10 tons) for approximately 2 minutes.

  • Inspection: Carefully release the pressure and remove the die. A successful pellet will be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, moisture contamination, or trapped air and should be discarded.

Data Acquisition Parameters
  • Background Scan: Place the empty sample holder in the spectrometer and acquire a background spectrum (typically 32 or 64 scans). This scan measures the instrument's response and the spectral contribution of atmospheric CO₂ and water vapor, which will be automatically subtracted from the sample spectrum.

  • Sample Scan: Place the KBr pellet containing the sample into the holder and acquire the sample spectrum.

    • Wavenumber Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹ (This provides an optimal balance between resolving distinct peaks and maintaining a high signal-to-noise ratio for a molecule of this complexity).

    • Number of Scans: 32 scans (Co-adding multiple scans significantly improves the signal-to-noise ratio).

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dry Dry Sample & KBr Weigh Weigh (1:150 ratio) Dry->Weigh Grind Grind to Fine Powder Weigh->Grind Press Press Pellet under Vacuum Grind->Press Background Acquire Background (32 Scans) Press->Background Sample Acquire Sample (32 Scans, 4 cm-1 Res.) Background->Sample Process Process Spectrum (Baseline & ATR Correction) Sample->Process Interpret Interpret & Assign Peaks Process->Interpret

Caption: Workflow for FTIR analysis of 5-Ethyl-1H-pyrazole-3,4-diamine.

In-Depth Spectral Interpretation

The interpretation of the FTIR spectrum relies on correlating observed absorption bands with the vibrational modes of specific functional groups within the molecule. A systematic approach, starting from the high-wavenumber region, is most effective.[9]

High-Wavenumber Region (4000 cm⁻¹ – 2500 cm⁻¹)

This region is dominated by stretching vibrations of light atoms (H) bonded to heavier atoms (C, N, O).

  • N-H Stretching (3500 cm⁻¹ – 3200 cm⁻¹): This is the most diagnostic region for this molecule.

    • Primary Amines (-NH₂): The two primary amine groups at C3 and C4 are expected to produce two distinct, medium-to-strong bands. These correspond to the asymmetric (~3400 cm⁻¹) and symmetric (~3300 cm⁻¹) N-H stretching modes.[10] The presence of two distinct doublets may occur if the electronic environments of the two amine groups are sufficiently different.

    • Pyrazole Ring N-H: The secondary amine within the pyrazole ring will give rise to a broader, strong absorption band, typically centered around 3300-3200 cm⁻¹, often overlapping with the symmetric amine stretches.[11] Hydrogen bonding between molecules can significantly broaden this peak.

  • C-H Stretching (3200 cm⁻¹ – 2800 cm⁻¹):

    • Aromatic C-H: A weak absorption is expected just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹) corresponding to the C-H stretch of the pyrazole ring.[10]

    • Aliphatic C-H: Stronger, sharper absorptions will appear just below 3000 cm⁻¹. These are due to the asymmetric and symmetric stretching of the C-H bonds in the ethyl group's -CH₂- and -CH₃ moieties (typically in the 2960-2850 cm⁻¹ range).[11]

Fingerprint Region (1700 cm⁻¹ – 600 cm⁻¹)

This region contains a wealth of structural information from complex vibrational modes, including bending and skeletal vibrations, that are unique to the molecule.

  • N-H Bending (1650 cm⁻¹ – 1580 cm⁻¹): A strong, sharp "scissoring" vibration from the primary amine groups is expected in this range.[11] This band is a key confirmation of the -NH₂ groups.

  • C=N and C=C Ring Stretching (1600 cm⁻¹ – 1450 cm⁻¹): The pyrazole ring will produce a series of medium-to-strong absorptions due to the coupled stretching vibrations of the C=N and C=C double bonds. These are characteristic of aromatic heterocyclic systems.

  • C-H Bending (1470 cm⁻¹ – 1370 cm⁻¹): Bending vibrations (scissoring and deformation) from the ethyl group's CH₂ and CH₃ groups will appear here. A distinct band around 1375 cm⁻¹ is characteristic of a methyl (-CH₃) group.

  • C-N Stretching (1350 cm⁻¹ – 1200 cm⁻¹): The stretching vibrations of the C-N bonds linking the amine groups to the pyrazole ring will appear in this region. These are typically of medium intensity.[8]

Summary of Expected Vibrational Frequencies
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3400 & ~3300Asymmetric & Symmetric N-H StretchPrimary Amines (-NH₂)Medium - Strong
3300 - 3200N-H StretchPyrazole Ring (>N-H)Strong, Broad
3100 - 3050C-H StretchPyrazole Ring (=C-H)Weak
2960 - 2850Asymmetric & Symmetric C-H StretchEthyl Group (-CH₂CH₃)Strong
1650 - 1580N-H Bend (Scissoring)Primary Amines (-NH₂)Strong
1600 - 1450C=N and C=C Ring StretchPyrazole RingMedium - Strong
1470 - 1440C-H Bend (Scissoring)Methylene (-CH₂)Medium
~1375C-H Bend (Symmetric Deformation)Methyl (-CH₃)Medium
1350 - 1200C-N StretchAryl-AmineMedium
Logic of Spectral Interpretation Diagram

Interpretation_Logic cluster_high High Wavenumber Region cluster_low Fingerprint Region Spectrum FTIR Spectrum of C₅H₁₀N₄ 4000-2500 cm⁻¹ 1700-600 cm⁻¹ NH_stretch N-H Stretches ~3400 & ~3300 cm⁻¹: Primary Amines 3300-3200 cm⁻¹: Ring N-H Spectrum:f1->NH_stretch CH_stretch CH_stretch Spectrum:f1->CH_stretch NH_bend N-H Bend 1650-1580 cm⁻¹ Spectrum:f2->NH_bend Ring_stretch Ring Stretches 1600-1450 cm⁻¹ Spectrum:f2->Ring_stretch CH_bend C-H Bends 1470-1370 cm⁻¹ Spectrum:f2->CH_bend CN_stretch C-N Stretch 1350-1200 cm⁻¹ Spectrum:f2->CN_stretch

Caption: Decision logic for interpreting key regions of the FTIR spectrum.

Conclusion

The FTIR spectrum of 5-Ethyl-1H-pyrazole-3,4-diamine provides a rich and highly specific dataset that is fundamental to its characterization. The distinct N-H stretching region confirms the presence and nature of its three different amine functionalities, while the C-H stretches verify the aliphatic and aromatic components. The fingerprint region provides definitive confirmation through the amine N-H bending and pyrazole ring vibrations. By following the detailed protocol and interpretation guide presented herein, researchers and drug development professionals can confidently use FTIR spectroscopy as a rapid, reliable, and essential tool for quality assurance and synthetic verification, ensuring the integrity of this valuable scaffold in the pursuit of novel therapeutics.

References

  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • PubMed. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the heterocyclic amines examined for CO2 absorption properties. Retrieved from [Link]

  • Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (2023). spectroscopic studies of some n-heterocyclic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines | Request PDF. Retrieved from [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Retrieved from [Link]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

  • InstaNANO. (2024). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Scribd. (2020). FT-IR Spectrum Table. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Pharmacy & Pharmacology International Journal. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 5-Ethyl-1H-pyrazole-3,4-diamine

Foreword: Navigating the Landscape of Novel Heterocyclic Compounds In the realm of drug discovery and materials science, pyrazole derivatives stand as a cornerstone of synthetic chemistry, lauded for their vast biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Landscape of Novel Heterocyclic Compounds

In the realm of drug discovery and materials science, pyrazole derivatives stand as a cornerstone of synthetic chemistry, lauded for their vast biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] The specific compound of interest, 5-Ethyl-1H-pyrazole-3,4-diamine, represents a promising scaffold for further functionalization due to its vicinal diamine substituents, which are amenable to the construction of fused heterocyclic systems. However, a thorough investigation into its potential applications is predicated on a comprehensive understanding of its fundamental physical and chemical properties.

This technical guide provides a robust framework for the systematic characterization of 5-Ethyl-1H-pyrazole-3,4-diamine. As a compound with limited readily available public data, this document serves as both a theoretical guide and a practical handbook for researchers. We will delve into the predicted properties based on its chemical structure and outline detailed, validated experimental protocols for their empirical determination. This approach ensures scientific rigor and provides the foundational knowledge necessary for advancing research and development involving this intriguing molecule.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any chemical entity is to analyze its structure and predict its behavior. The molecular structure of 5-Ethyl-1H-pyrazole-3,4-diamine dictates its polarity, potential for hydrogen bonding, and overall molecular weight, which in turn influence its bulk physical properties.

Chemical Structure:

Based on this structure, we can infer the following:

  • Hydrogen Bonding: The presence of two primary amine (-NH2) groups and a pyrazole N-H makes this molecule a potent hydrogen bond donor and acceptor. This will significantly influence its melting point, boiling point, and solubility.

  • Polarity: The nitrogen-rich heterocyclic ring and the polar amine groups confer a high degree of polarity to the molecule. This suggests good solubility in polar protic solvents.

  • Basicity: The presence of multiple basic nitrogen atoms (two on the pyrazole ring and two in the amine groups) indicates that the molecule will exhibit basic properties. Determining the pKa values for the conjugate acids is crucial for understanding its behavior in physiological and reaction media.

A summary of predicted and to-be-determined physical properties is presented below. This table serves as a template for recording experimental findings.

PropertyPredicted Value/CharacteristicExperimental ValueMethod of Determination
Molecular Formula C₅H₁₀N₄-Elemental Analysis, High-Resolution Mass Spectrometry
Molecular Weight 126.16 g/mol -Mass Spectrometry
Physical Appearance Likely a solid at room temp.Visual Inspection
Melting Point Expected to be relatively highCapillary Melting Point Apparatus
Boiling Point High, likely with decompositionNot typically determined for non-volatile solids
Solubility Soluble in polar solventsQualitative and Quantitative Solubility Assays
pKa (Conjugate Acid) Multiple basic centersPotentiometric Titration or UV-Vis Spectroscopy

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physical properties of 5-Ethyl-1H-pyrazole-3,4-diamine.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.[4] A sharp melting range typically signifies a high degree of purity, whereas a broad range often indicates the presence of impurities.[5]

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline 5-Ethyl-1H-pyrazole-3,4-diamine is finely ground to a powder.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[5]

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Solubility Profile

Understanding the solubility of a compound is paramount for its application in solution-phase reactions, formulation development, and biological assays.[6]

Experimental Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be tested, such as water, methanol, ethanol, acetone, dichloromethane, and hexane.[7]

  • Qualitative Assessment: To approximately 2 mL of each solvent in a separate test tube, add approximately 10 mg of 5-Ethyl-1H-pyrazole-3,4-diamine.

  • Observation: The tubes are agitated and observed for dissolution at room temperature. The compound is classified as soluble, partially soluble, or insoluble.

  • Quantitative Assessment (for key solvents):

    • Prepare a saturated solution of the compound in a chosen solvent at a specific temperature (e.g., 25 °C).

    • Equilibrate the solution for a set period (e.g., 24 hours) with continuous stirring.

    • Filter the solution to remove any undissolved solid.

    • A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved solid is determined.

    • The solubility is then calculated in terms of g/L or mol/L.

Determination of pKa

The pKa value quantifies the acidity or basicity of a compound and is crucial for predicting its ionization state at a given pH.[8] For a basic compound like 5-Ethyl-1H-pyrazole-3,4-diamine, we will be determining the pKa of its conjugate acid.

Experimental Workflow for pKa Determination:

pKa_Determination cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Dissolve known mass of compound in deionized water B Add a calibrated pH electrode and a magnetic stir bar A->B C Titrate with a standardized solution of HCl B->C D Record pH after each addition of titrant C->D E Plot pH vs. volume of HCl added D->E F Determine the equivalence point(s) E->F G pKa is the pH at the half-equivalence point(s) F->G

Caption: Workflow for pKa determination via potentiometric titration.

Experimental Protocol (Potentiometric Titration):

  • Solution Preparation: A solution of 5-Ethyl-1H-pyrazole-3,4-diamine of known concentration is prepared in deionized water.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the acid titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of acid added. The pKa value(s) correspond to the pH at the half-equivalence point(s). Given the multiple basic centers, multiple inflection points and corresponding pKa values may be observed.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra should be acquired.

Predicted ¹H NMR Spectral Features:

  • Ethyl Group: An upfield triplet for the -CH₃ protons and a quartet for the -CH₂- protons.

  • Amine Groups: Broad singlets for the -NH₂ protons. The chemical shift can be variable and may be affected by solvent and concentration.

  • Pyrazole NH: A broad singlet for the N-H proton of the pyrazole ring.

  • Solvent: A suitable deuterated solvent, such as DMSO-d₆, should be used due to the compound's polarity.

Predicted ¹³C NMR Spectral Features:

  • Ethyl Group: Two signals corresponding to the -CH₃ and -CH₂- carbons.

  • Pyrazole Ring: Three distinct signals for the carbon atoms of the pyrazole ring. The chemical shifts will be influenced by the attached amino and ethyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[10]

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400 - 3250N-H (Amine and Pyrazole)Stretching (often broad)
3000 - 2850C-H (Alkyl)Stretching
~1650 - 1580C=N and C=C (Pyrazole ring)Stretching
~1640 - 1560N-H (Amine)Bending (Scissoring)
~1470 - 1430C-H (Alkyl)Bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[11]

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (126.16 m/z).

  • Isotope Peaks: An (M+1)⁺ peak due to the natural abundance of ¹³C and ¹⁵N.

  • Fragmentation Pattern: Fragmentation may involve the loss of the ethyl group or parts of the pyrazole ring, providing further structural information.

Experimental Workflow for Spectroscopic Analysis:

Spectroscopic_Analysis cluster_NMR NMR Spectroscopy cluster_IR Infrared Spectroscopy cluster_MS Mass Spectrometry cluster_Data Data Interpretation Start Pure Sample of 5-Ethyl-1H-pyrazole-3,4-diamine NMR_H ¹H NMR Start->NMR_H NMR_C ¹³C NMR Start->NMR_C IR FT-IR Analysis Start->IR MS High-Resolution MS Start->MS Data Structural Elucidation and Confirmation NMR_H->Data NMR_C->Data IR->Data MS->Data

Caption: A generalized workflow for the spectroscopic characterization of a novel compound.

Conclusion and Future Directions

The systematic determination of the physical properties of 5-Ethyl-1H-pyrazole-3,4-diamine is a critical first step in unlocking its potential for various applications. The experimental protocols outlined in this guide provide a comprehensive framework for obtaining reliable and reproducible data. Once these fundamental properties are established, further investigations can be pursued with confidence. This includes exploring its reactivity in the synthesis of novel fused heterocyclic systems, evaluating its coordination chemistry with various metal ions, and assessing its biological activity in relevant screening assays. The data gathered through the methodologies described herein will undoubtedly pave the way for innovative discoveries in medicinal chemistry and materials science.

References

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
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  • Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Comput
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). Molecules.
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  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). MDPI.
  • LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2025). Chemistry LibreTexts.
  • Experiment 1 — Properties of Organic Compounds. (n.d.).
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  • 5-ethyl-1H-pyrazole-3-carboxylic acid | 4027-59-2. (n.d.). Fisher Scientific.
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot
  • Ethyl 3,5-diamino-1H-pyrazole-4-carboxyl
  • ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate. (n.d.).
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018).
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  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017). Semantic Scholar.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025).
  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018).
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  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. (2025).
  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (n.d.). MDPI.
  • 1HNMR δ values for. (n.d.). Rsc.org.
  • ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559. (n.d.). PubChem.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI.
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Foundational

"solubility of 5-Ethyl-1H-pyrazole-3,4-diamine"

An In-depth Technical Guide to the Solubility of 5-Ethyl-1H-pyrazole-3,4-diamine For Researchers, Scientists, and Drug Development Professionals Abstract 5-Ethyl-1H-pyrazole-3,4-diamine is a heterocyclic compound of inte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 5-Ethyl-1H-pyrazole-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethyl-1H-pyrazole-3,4-diamine is a heterocyclic compound of interest in medicinal chemistry and materials science. A critical physicochemical parameter governing its utility, particularly in pharmaceutical development, is its solubility. Poor solubility can impede formulation, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive analysis of the factors expected to govern the solubility of 5-Ethyl-1H-pyrazole-3,4-diamine, outlines authoritative methodologies for its empirical determination, and discusses strategies for solubility enhancement. By integrating theoretical principles with practical, field-proven protocols, this document serves as a vital resource for scientists working with this and structurally related compounds.

Introduction to Pyrazole Diamines and the Importance of Solubility

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a wide range of therapeutic agents.[1][2] The diamino-substituted pyrazole core, as seen in 5-Ethyl-1H-pyrazole-3,4-diamine, offers multiple sites for hydrogen bonding and potential salt formation, making its solubility profile complex and highly dependent on the surrounding medium.

In drug development, solubility is a non-negotiable parameter. It dictates how a compound can be formulated for delivery and influences its absorption, distribution, metabolism, and excretion (ADME) profile.[3] A thorough understanding of a compound's solubility is therefore essential from the earliest stages of discovery to late-stage formulation development.[3]

Physicochemical Drivers of Solubility for 5-Ethyl-1H-pyrazole-3,4-diamine

While specific experimental data for 5-Ethyl-1H-pyrazole-3,4-diamine is not publicly available, a robust scientific profile can be inferred from its structure and the established behavior of related pyrazole derivatives.

Molecular Structure Analysis

The structure of 5-Ethyl-1H-pyrazole-3,4-diamine features several key functional groups that dictate its solubility:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. This ring system can engage in π-π stacking and hydrogen bonding.[4]

  • Amino Groups (-NH₂): The two primary amine groups at positions 3 and 4 are polar and can act as both hydrogen bond donors and acceptors. They are also basic, meaning they can be protonated in acidic conditions.

  • Ethyl Group (-CH₂CH₃): This non-polar alkyl substituent will contribute to the molecule's lipophilicity, potentially decreasing its solubility in water while enhancing it in non-polar organic solvents.[4]

The interplay between the polar amine groups and the non-polar ethyl group suggests that the compound will exhibit moderate solubility in polar organic solvents and limited solubility in aqueous media under neutral conditions.

Key Influencing Factors

Several environmental and experimental factors will significantly modulate the solubility of this compound:

  • Solvent Choice: Pyrazole derivatives generally show good solubility in polar organic solvents such as ethanol, methanol, dimethylformamide (DMF), and acetone.[5] Their solubility in non-polar solvents like toluene or hexane is expected to be lower but dependent on specific substituents.[5]

  • pH: The presence of two basic amino groups is the most critical factor for aqueous solubility. In acidic media (pH < pKa), these groups will become protonated to form ammonium salts. This ionization dramatically increases the molecule's polarity and its interaction with water, thereby increasing solubility.[2][4] Conversely, in basic media, the compound will remain in its less soluble, neutral form.

  • Temperature: For most solid organic compounds, solubility increases with temperature.[4][5] This principle can be leveraged during experiments or formulation to dissolve the compound, although stability at higher temperatures must be considered.

The following diagram illustrates the relationship between these key factors and the compound's solubility.

G Solubility Solubility of 5-Ethyl-1H-pyrazole-3,4-diamine Structure Molecular Structure Structure->Solubility Intrinsic Properties Pyrazole Pyrazole Core (π-stacking, H-bonding) Structure->Pyrazole Amines Amino Groups (Polarity, Basicity, H-bonding) Structure->Amines Ethyl Ethyl Group (Lipophilicity) Structure->Ethyl Environment Environmental Factors Environment->Solubility External Conditions Solvent Solvent Polarity Environment->Solvent pH pH of Medium Environment->pH Temp Temperature Environment->Temp

Caption: Factors influencing the solubility of 5-Ethyl-1H-pyrazole-3,4-diamine.

Authoritative Methodology: Thermodynamic Solubility Determination

To obtain definitive solubility data, an experimental approach is required. The Saturation Shake-Flask Method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[3][6]

Experimental Workflow

The workflow for this method is a self-validating system designed to ensure that a true equilibrium saturation point is measured.

G A 1. Sample Preparation Add excess solid compound to a known volume of solvent. B 2. Equilibration Agitate at constant temperature (e.g., 24-72h) until equilibrium is reached. A->B C 3. Phase Separation Centrifuge or allow to settle to separate undissolved solid. B->C D 4. Sampling & Filtration Withdraw supernatant. Filter immediately (e.g., 0.22 µm) to remove fine particulates. C->D E 5. Analysis Quantify compound concentration in the filtrate using a validated analytical method (e.g., HPLC). D->E F 6. Calculation Report solubility in units such as mg/mL or µM. E->F

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Protocol: Shake-Flask Method

This protocol is adapted for determining the solubility of 5-Ethyl-1H-pyrazole-3,4-diamine in a given solvent (e.g., pH 7.4 phosphate-buffered saline).

Materials:

  • 5-Ethyl-1H-pyrazole-3,4-diamine (solid powder)

  • Solvent of interest (e.g., deionized water, pH 7.4 PBS, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Validated HPLC or UV-Vis spectrophotometer for analysis

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 5-Ethyl-1H-pyrazole-3,4-diamine to a glass vial. The excess is critical to ensure undissolved solid remains at equilibrium. A common starting point is 2-5 mg of compound.

  • Solvent Addition: Add a precise, known volume of the desired solvent (e.g., 1.0 mL) to the vial.[5]

  • Equilibration: Seal the vial tightly to prevent evaporation. Place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period to reach equilibrium. For poorly soluble compounds, this can take 24 to 72 hours.[3]

  • Phase Separation: After agitation, allow the suspension to settle. To ensure complete separation of the solid phase, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes).

  • Sampling: Carefully withdraw a sample of the clear supernatant. To avoid aspirating any solid particles, immediately filter the sample through a syringe filter into a clean analysis vial.

  • Quantification: Prepare a standard curve of the compound with known concentrations. Analyze the filtered sample using a validated HPLC or UV-Vis method to determine its concentration.[3] The advantage of HPLC is its ability to separate the parent compound from any potential impurities or degradants.[3]

  • Reporting: The measured concentration is the thermodynamic solubility of the compound in that specific solvent at that temperature. Report the value in appropriate units (e.g., mg/mL, µg/mL, or mM).

Predicted Solubility Profile & Enhancement Strategies

Based on the principles discussed, a qualitative solubility profile for 5-Ethyl-1H-pyrazole-3,4-diamine can be predicted.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous (Neutral) Deionized Water, PBS (pH 7.4)Low to Sparingly SolubleThe non-polar ethyl group and potential for strong intermolecular hydrogen bonding in the crystal lattice may limit dissolution in neutral water.[4]
Aqueous (Acidic) pH 2 Buffer (e.g., HCl)HighProtonation of the two basic amine groups will form highly polar, water-soluble salts.[2][4]
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are effective at disrupting hydrogen bonds and can solvate both the polar and non-polar regions of the molecule.[5]
Polar Protic Ethanol, MethanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, making them effective for many pyrazole derivatives.[5]
Non-Polar Toluene, HexaneVery LowThe overall polarity from the diamino-pyrazole core will likely make the compound poorly soluble in non-polar solvents.[5]

Strategies for Enhancing Aqueous Solubility:

  • pH Adjustment: The most effective strategy would be formulation in an acidic buffer to ensure salt formation.

  • Co-solvents: For research applications or formulations where low pH is not viable, using a mixture of water with a water-miscible organic solvent like ethanol or DMSO can significantly improve solubility.[5][7]

  • Hydrotropes: Compounds like sodium p-toluenesulfonate can be used in aqueous media to increase the solubility of poorly soluble organic molecules during synthesis or analysis.[5][8]

Conclusion

References

  • Ginski, M. J., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Retrieved March 13, 2026, from [Link]

  • solubility experimental methods.pptx. (n.d.). SlideShare. Retrieved March 13, 2026, from [Link]

  • A Review On Pyrazole An Its Derivative. (2025). IJCRT.org. Retrieved March 13, 2026, from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved March 13, 2026, from [Link]

  • Chew, M. L. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved March 13, 2026, from [Link]

  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. Retrieved March 13, 2026, from [Link]

  • Sapkal, S. B., & Kamble, V. M. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved March 13, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 5-Ethyl-1H-pyrazole-3,4-diamine: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 5-Ethyl-1H-pyrazole-3,4-diamine, a heterocyclic compound with significant potential in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethyl-1H-pyrazole-3,4-diamine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While this specific molecule is not extensively documented in publicly available databases, this guide, grounded in the established chemistry of pyrazole derivatives, will explore its structural characteristics, plausible synthetic pathways, predicted reactivity, and potential applications. By drawing parallels with closely related and well-studied aminopyrazoles, this document serves as a valuable resource for researchers interested in the design and synthesis of novel pyrazole-based compounds.

Molecular Structure and Chemical Identity

5-Ethyl-1H-pyrazole-3,4-diamine is a five-membered aromatic heterocycle characterized by two adjacent nitrogen atoms and substituted with an ethyl group at the 5-position and two amino groups at the 3- and 4-positions.

Chemical Identifiers

Due to the limited specific data for 5-Ethyl-1H-pyrazole-3,4-diamine, some identifiers are predicted based on its structure:

IdentifierValue
IUPAC Name 5-Ethyl-1H-pyrazole-3,4-diamine
Molecular Formula C₅H₁₀N₄
Molecular Weight 126.16 g/mol
Canonical SMILES CCC1=C(C(=NN1)N)N
InChI InChI=1S/C5H10N4/c1-2-4-5(9)3(8)6-7-4/h2,8-9H2,1H3,(H,6,7)
InChIKey (Predicted)
CAS Number (Not Assigned)
Tautomerism

A critical feature of N-unsubstituted pyrazoles is the phenomenon of annular prototropic tautomerism, where the proton on the ring nitrogen can migrate between the two nitrogen atoms.[1] For asymmetrically substituted pyrazoles like 5-Ethyl-1H-pyrazole-3,4-diamine, this results in two distinct tautomers. The position of this equilibrium is influenced by factors such as the electronic nature of the substituents, the solvent, and temperature.[1][2] Understanding the predominant tautomeric form is crucial as it dictates the molecule's physicochemical properties and its interactions with biological targets.[1]

Synthesis of Diaminopyrazoles: Established Methodologies

While a specific synthetic route for 5-Ethyl-1H-pyrazole-3,4-diamine is not documented, several established methods for the synthesis of diaminopyrazoles can be adapted. The most common approaches involve the cyclization of a suitable precursor containing the N-N bond with a C-C-C backbone.

General Synthetic Strategy

A plausible and versatile method for synthesizing 3,4-diaminopyrazoles involves the reaction of a hydrazine derivative with a functionalized three-carbon component. One of the most versatile methods for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[3] This general approach can be adapted for the synthesis of 3,4-diaminopyrazoles.

Hypothetical Synthetic Protocol

The following protocol outlines a potential multi-step synthesis of 5-Ethyl-1H-pyrazole-3,4-diamine, based on known pyrazole synthetic methodologies.[3][4]

Step 1: Synthesis of an α-aminonitrile precursor

  • Reactant 1: An appropriate ethyl-containing β-ketoester.

  • Reactant 2: A source of cyanide (e.g., sodium cyanide).

  • Reactant 3: An amine source (e.g., ammonium chloride).

  • Procedure: A Strecker-type synthesis or a related multicomponent reaction could be employed to generate the corresponding α-aminonitrile.

Step 2: Cyclization with Hydrazine

  • Reactant 1: The α-aminonitrile precursor from Step 1.

  • Reactant 2: Hydrazine hydrate.

  • Solvent: A suitable alcohol, such as ethanol or methanol.

  • Procedure:

    • Dissolve the α-aminonitrile precursor in the chosen solvent.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting crude product by recrystallization or column chromatography to yield 5-Ethyl-1H-pyrazole-3,4-diamine.

Spectroscopic Characterization (Predicted)

The structural elucidation of newly synthesized pyrazole derivatives relies heavily on spectroscopic techniques.[5] Based on the known spectral data of analogous aminopyrazoles, the following characteristic signals can be predicted for 5-Ethyl-1H-pyrazole-3,4-diamine.

¹H NMR Spectroscopy
  • Ethyl Group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

  • Amino Groups: Two broad singlets for the protons of the two amino groups (NH₂). The chemical shifts of these protons can be influenced by the solvent and concentration.

  • NH Proton: A broad singlet for the pyrazole ring NH proton.

¹³C NMR Spectroscopy
  • Pyrazole Ring Carbons: Three distinct signals for the carbon atoms of the pyrazole ring.

  • Ethyl Group Carbons: Two signals corresponding to the methyl and methylene carbons of the ethyl group.

Infrared (IR) Spectroscopy
  • N-H Stretching: Broad absorption bands in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibrations of the amino and pyrazole NH groups.

  • C=N and C=C Stretching: Absorption bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole ring.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (126.16 g/mol ).

Chemical Reactivity and Potential for Derivatization

The presence of two primary amino groups and the pyrazole ring system endows 5-Ethyl-1H-pyrazole-3,4-diamine with a rich and versatile chemical reactivity, making it an attractive scaffold for further functionalization.

Reactions of the Amino Groups

The amino groups at the C3 and C4 positions are nucleophilic and can undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

  • Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

  • Diazotization: Reaction with nitrous acid to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.

Reactions involving the Pyrazole Ring

The pyrazole ring itself can participate in various reactions, such as:

  • N-Alkylation and N-Arylation: The NH proton of the pyrazole ring can be substituted with alkyl or aryl groups.

  • Electrophilic Substitution: The pyrazole ring is generally resistant to electrophilic substitution, but under forcing conditions, reactions such as nitration and halogenation can occur. The positions of substitution will be directed by the existing substituents.

The reactivity of aminopyrazoles makes them valuable building blocks for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are known to possess a broad range of biological activities.[4]

Potential Applications in Drug Discovery and Materials Science

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications.[6][7] Aminopyrazoles, in particular, are versatile frameworks for the development of ligands for various biological targets.[6]

Medicinal Chemistry
  • Kinase Inhibitors: Aminopyrazole derivatives have been extensively explored as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[8] The 3- and 4-amino groups of 5-Ethyl-1H-pyrazole-3,4-diamine can serve as key hydrogen bond donors and acceptors for interaction with the ATP-binding site of kinases.

  • Antimicrobial and Antiviral Agents: Pyrazole-containing compounds have demonstrated significant antibacterial, antifungal, and antiviral activities.[7][9] The diaminopyrazole core can be functionalized to develop novel anti-infective agents.

  • Anti-inflammatory Agents: Certain pyrazole derivatives exhibit potent anti-inflammatory properties.[7]

The structural motif of 5-Ethyl-1H-pyrazole-3,4-diamine makes it a promising starting point for the design of new therapeutic agents.

Materials Science

The ability of pyrazole derivatives to form stable complexes with metal ions makes them interesting candidates for applications in materials science, such as in the development of catalysts, sensors, and functional polymers.

Conclusion

While 5-Ethyl-1H-pyrazole-3,4-diamine is not a widely characterized compound, this in-depth technical guide, based on the well-established chemistry of related pyrazole derivatives, highlights its significant potential as a versatile building block in both medicinal chemistry and materials science. Its predicted structural features, plausible synthetic accessibility, and rich reactivity profile make it a compelling target for further investigation. The insights provided in this guide are intended to stimulate and support future research into the synthesis and application of this and other novel diaminopyrazole derivatives.

Sources

Exploratory

Exploratory Synthesis of Substituted Pyrazole-3,4-diamines: A Technical Guide for Medicinal Chemistry

Executive Summary Substituted pyrazole-3,4-diamines are highly privileged scaffolds in modern drug discovery and materials science. Their dense functionalization makes them ideal precursors for synthesizing fused bicycli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyrazole-3,4-diamines are highly privileged scaffolds in modern drug discovery and materials science. Their dense functionalization makes them ideal precursors for synthesizing fused bicyclic heterocycles, most notably pyrazolo[3,4-d]pyrimidines, which are the core pharmacophores of numerous kinase inhibitors (e.g., Pim kinases, BTK inhibitors like Ibrutinib)[1] and alcohol dehydrogenase (ADH) inhibitors[2]. Additionally, these diamines have been extensively explored in the cosmetic industry as oxidation hair dye precursors due to their unique electronic properties and toxicological safety profiles[3].

This whitepaper provides an in-depth, mechanistically grounded guide to the exploratory synthesis of substituted pyrazole-3,4-diamines. We detail the causality behind route selection, address the critical challenges of regioselectivity and intermediate stability, and provide self-validating experimental protocols designed for scalable library generation.

Strategic Route Design & Mechanistic Grounding

The synthesis of 3,4-diaminopyrazoles typically relies on the sequential introduction of nitrogen functionalities onto a pre-formed pyrazole ring, or via the de novo construction of the ring using highly functionalized acyclic precursors[4]. For exploratory library synthesis, the Nitration-Reduction Pathway is the most robust and versatile approach.

The Nitration-Reduction Pathway

The standard logic involves starting from an available 3-aminopyrazole, protecting or directly nitrating the C4 position, followed by N-alkylation and subsequent reduction of the nitro group to yield the 3,4-diamine[3].

Causality in Experimental Choices:

  • Regioselectivity of Alkylation: When 3-amino-4-nitropyrazole is alkylated (e.g., using alkyl halides or sulfates in the presence of a base like K2​CO3​ or NaH ), the reaction can occur at either N1 or N2. Alkylation predominantly occurs at the N1 position due to the steric hindrance of the adjacent C3-amino group and the electronic withdrawing effect of the C4-nitro group[5].

  • Oxidative Instability of Diamines: Free pyrazole-3,4-diamines are highly electron-rich and susceptible to rapid air oxidation, often turning dark brown or black upon exposure to ambient oxygen. To ensure a self-validating and stable protocol, the final reduction step must be telescoped into salt formation (e.g., dihydrochloride or sulfate salts)[3],[6].

Pathway A 3-Aminopyrazole B Nitration (HNO3/H2SO4) A->B C 3-Amino-4-nitro- pyrazole B->C D Alkylation (R-X, Base) C->D E 1-Substituted 3-amino-4-nitro D->E F Reduction (H2, Pd/C) E->F G Pyrazole-3,4-diamine (Salt Form) F->G H Cyclization (Formamide) G->H I Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor) H->I

Fig 1: Synthetic logic from 3-aminopyrazole to pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the synthesis of various 1-substituted 3,4-diaminopyrazoles via the catalytic hydrogenation of their corresponding 4-nitro precursors[3],[5].

N1-Substituent (R)Alkylation Yield (%)Reduction CatalystReduction Time (h)Isolated Salt FormOverall Yield (%)
Methyl (-CH3)95.410% Pd/C, 50 bar H217Dihydrochloride88.2
Benzyl (-Bn)78.110% Pd/C, 50 bar H217Dihydrochloride76.6
2-Hydroxyethyl50.010% Pd/C, 1 atm H224Sulfate61.0
4-Chlorobenzyl82.3Raney Nickel, 1 atm12Dihydrochloride74.5

Note: Yields are highly dependent on the strict exclusion of oxygen during the filtration of the reduction catalyst.

Experimental Protocols

The following self-validating protocols are designed to ensure reproducibility, high purity, and safety.

Protocol A: Synthesis of 1-Benzyl-3-amino-4-nitropyrazole

Objective: Regioselective N1-alkylation of the pyrazole core.

  • Setup: In a flame-dried 250 mL round-bottom flask under argon, dissolve 3-amino-4-nitropyrazole (10.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (40 mL).

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 15.0 mmol) and stir at room temperature for 15 minutes to generate the pyrazolide anion.

  • Alkylation: Add benzyl bromide (11.0 mmol) dropwise over 10 minutes.

  • Monitoring (Self-Validation): Heat the reaction to 60°C. Monitor via LC-MS and TLC (DCM:MeOH 9:1). The reaction is complete when the starting material mass (m/z 129 [M+H]+) is fully consumed, typically within 4-6 hours.

  • Workup: Cool to room temperature and pour the mixture into 200 mL of ice water. The product will precipitate.

  • Isolation: Filter the yellow precipitate, wash with cold water (3 x 50 mL), and recrystallize from diethyl ether to yield yellow needles[3].

Protocol B: Catalytic Hydrogenation to 3,4-Diamino-1-benzylpyrazole Dihydrochloride

Objective: Reduction of the nitro group and immediate stabilization of the diamine.

  • Preparation: In a high-pressure autoclave, dissolve 1-benzyl-3-amino-4-nitropyrazole (4.58 mmol) in 100 mL of absolute methanol[3].

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (catalytic amount, typically 10 wt%). Safety Note: Pd/C is pyrophoric; add under a blanket of nitrogen.

  • Hydrogenation: Seal the autoclave. Purge the system with nitrogen gas three times, followed by hydrogen gas three times. Pressurize the vessel to 50 bar with H2​ .

  • Reaction: Stir vigorously at room temperature (20-30°C) for 17 hours[3],[5].

  • Filtration (Critical Step): Vent the hydrogen safely. Filter the reaction mixture through a pad of Celite under a strict nitrogen atmosphere to remove the Pd/C catalyst. Do not allow the filter cake to run dry in the air.

  • Salt Formation: Immediately pass dry hydrogen chloride (HCl) gas through the methanolic filtrate for 5 minutes, or add 5N methanolic HCl.

  • Crystallization: Concentrate the solution under reduced pressure until precipitation begins. Add cold diethyl ether to complete crystallization. Filter to obtain the product as pale pink crystals[3].

Workflow Step1 Step 1: Setup Charge autoclave with nitro-pyrazole, MeOH, and 10% Pd/C catalyst Step2 Step 2: Purge & Pressurize Purge with N2 (3x), then H2 (50 bar) Step1->Step2 Step3 Step 3: Reaction Stir at 20-30°C for 15-17 hours. Monitor H2 uptake Step2->Step3 Step4 Step 4: Filtration Filter over Celite under N2 to remove Pd/C Step3->Step4 Step5 Step 5: Isolation Acidify with HCl/MeOH, crystallize diamine salt Step4->Step5 Safety Safety Critical Keep Pd/C wet. Do not expose to air when dry! Safety->Step4 Oxidation Quality Control Diamine is air-sensitive. Acidify immediately! Oxidation->Step5

Fig 2: Experimental workflow and critical control points for the reduction of nitro-pyrazoles.

Downstream Applications in Drug Development

Once synthesized and isolated as stable salts, 3,4-diaminopyrazoles serve as versatile building blocks.

  • Kinase Inhibitors: Condensation of the 3,4-diamine with formamide, urea, or orthoesters facilitates the closure of the pyrimidine ring, yielding pyrazolo[3,4-d]pyrimidines. These structures are ATP-competitive inhibitors utilized in targeting Pim-1, Pim-2, and Pim-3 kinases, which are critical in the treatment of hyperproliferative disorders and lymphomas[1].

  • Metabolic Modulation: Derivatives such as 2-ethyl-5-methyl-2H-3,4-diaminopyrazole have been identified as competitive inhibitors of Alcohol Dehydrogenase (ADH), playing a role in modulating S-nitrosylation pathways and treating NO/SNO deficiencies[2].

By mastering the regioselective synthesis and handling of these electron-rich diamines, medicinal chemists can rapidly expand their proprietary libraries to explore novel chemical space.

References

  • [US5061289A] Oxidation hair dye composition containinng diaminopyrazol derivatives and new diaminopyrazol derivatives. Google Patents.
  • [US5766576A] Oxidation hair dye compositions containing 3,4,5-triaminopyrazole derivatives. Google Patents.
  • [EP2556066B1] PYRAZOL-4-YL-HETEROCYCLYL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE. European Patent Office.
  • [Chemsrc: 52057-97-3] 4,5-diamino-1,2-dihydropyrazol-3-one / 3,4-Diamino-5-hydroxypyrazole sulfate. Chemsrc. Available at:[Link]

Sources

Foundational

Introduction: The Criticality of Tautomerism in Heterocyclic Drug Design

An In-Depth Technical Guide to the Theoretical Studies of Pyrazole Diamine Tautomers Pyrazole diamines, such as 1-methyl-1H-pyrazole-4,5-diamine, are privileged scaffolds in medicinal chemistry, serving as critical precu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Studies of Pyrazole Diamine Tautomers

Pyrazole diamines, such as 1-methyl-1H-pyrazole-4,5-diamine, are privileged scaffolds in medicinal chemistry, serving as critical precursors for the synthesis of complex fused nitrogen-containing heterocycles like purine analogs and imidazopyrazoles[1]. A fundamental, yet often computationally mishandled, characteristic of the pyrazole core is annular prototropic tautomerism —the dynamic migration of a proton between the adjacent N1 and N2 atoms[2][3].

For drug development professionals, the position of this tautomeric equilibrium is not merely an academic curiosity; it dictates the molecule's 3D conformation, hydrogen-bonding capacity, electronic distribution, and ultimately, its binding affinity to biological targets[2]. Inaccurate representation of tautomers in compound databases can lead to catastrophic failures in molecular docking and structure-activity relationship (SAR) models[4][5].

As a Senior Application Scientist, I approach the theoretical study of these tautomers not just to find the lowest energy state, but to map the thermodynamic and kinetic landscape of the molecule. This guide details the mechanistic principles, computational workflows, and quantitative analyses required to accurately model pyrazole diamine tautomers using Density Functional Theory (DFT) and ab initio methods.

The Mechanistic Basis of Pyrazole Tautomerism

Tautomerism in pyrazoles involves a 1,2-proton shift. While this seems straightforward, the physical chemistry governing this shift is highly dependent on the electronic nature of the substituents and the microenvironment (solvent)[2][3].

Electronic and Steric Effects of Diamine Substitution

In pyrazole diamines, the presence of two amino groups (e.g., at C3/C5 or C4/C5) introduces strong electron-donating resonance effects. Theoretical studies utilizing Møller–Plesset perturbation theory (MP2) and DFT have shown that the relative stability of pyrazole tautomers is acutely sensitive to these substituents[6]. For instance, in 3(5)-aminopyrazoles, calculations predict that the 3-amino tautomer is thermodynamically more stable than the 5-amino tautomer by approximately 10.7 kJ/mol[6]. The amino groups alter the electron density of the highest occupied molecular orbitals (HOMOs), selectively stabilizing specific nitrogen protonation states[6][7].

The Role of Explicit Solvation in Kinetic Barriers

A common pitfall in computational chemistry is modeling the 1,2-proton shift in a pure gas-phase vacuum. In a vacuum, the activation energy ( Ea​ ) for an intramolecular proton transfer across the adjacent nitrogen atoms is prohibitively high due to the strain of the required cyclic transition state.

Advanced theoretical studies demonstrate that solvent molecules (particularly water) actively participate in the reaction coordinate[3]. By introducing explicit water molecules into the computational model, the proton transfer occurs via an intermolecular relay mechanism. Two water molecules form a hydrogen-bonded bridge between the N1 and N2 atoms, drastically lowering the energetic barrier and facilitating rapid interconversion[3].

MechanisticFactors Tautomer Pyrazole Diamine Tautomeric Equilibrium Substituents Electronic Effects (Diamine Resonance) Tautomer->Substituents dictated by Solvent Solvent Effects (Dielectric & H-bonding) Tautomer->Solvent modulated by Temp Thermodynamic Variables (Enthalpy/Entropy) Tautomer->Temp shifted by Stabilize Relative Ground State Stability (u0394G) Substituents->Stabilize Donating/Withdrawing Barrier Kinetic Activation Barrier (Ea) Solvent->Barrier Explicit Water Relay

Diagram 1: Logical relationship of physicochemical factors governing pyrazole tautomerism.

Computational Methodology: A Self-Validating Protocol

To generate trustworthy, E-E-A-T compliant data for drug discovery pipelines, theoretical studies must follow a rigorous, self-validating computational workflow. The following protocol outlines the standard procedure for evaluating pyrazole diamine tautomers[5][8].

Step-by-Step Computational Workflow
  • Conformational Sampling (Molecular Mechanics):

    • Action: Generate all possible rotamers for the diamine groups using a force field (e.g., OPLS4 or MMFF94).

    • Causality: Amino groups can form intramolecular hydrogen bonds with the pyrazole nitrogen atoms. Failing to find the global minimum conformation before quantum mechanical optimization will lead to artificial energy inflation.

  • Geometry Optimization (DFT/Ab Initio):

    • Action: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311++G(d,p) level of theory, or MP2/aug-cc-pVDZ for higher accuracy regarding dispersion forces[3][6].

    • Causality: The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the nitrogen atoms and the highly delocalized π -system of the pyrazole ring.

  • Frequency Calculations (Minima Verification):

    • Action: Perform vibrational frequency calculations at the same level of theory.

    • Causality: This is the self-validating step. A true thermodynamic minimum must possess zero imaginary frequencies. This step also calculates the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to yield the Gibbs Free Energy ( G ).

  • Solvent Modeling (Implicit and Explicit):

    • Action: Apply the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) to simulate aqueous or organic environments (e.g., DMSO, often used in NMR)[5][8]. For kinetic studies, add 1-2 explicit water molecules bridging the pyrazole nitrogens[3].

  • Transition State (TS) Optimization:

    • Action: Locate the TS for the proton transfer using the Berny algorithm. Verify the TS by ensuring the presence of exactly one imaginary frequency corresponding to the proton migration vector.

CompWorkflow Start 1. Conformational Search (Force Field: MMFF94) Opt 2. Geometry Optimization (DFT: B3LYP/6-311++G**) Start->Opt Freq 3. Frequency Calculation (Zero Imaginary Frequencies) Opt->Freq Solvent 4. Solvation Modeling (PCM/SMD + Explicit H2O) Freq->Solvent TS 5. Transition State Search (One Imaginary Frequency) Solvent->TS End 6. Thermodynamic Output (u0394G, Tautomeric Ratio) TS->End

Diagram 2: Step-by-step computational workflow for validating tautomeric equilibria.

Quantitative Data Presentation

Theoretical calculations allow us to quantify the exact thermodynamic preference of one tautomer over another. Table 1 summarizes representative theoretical energy differences for substituted pyrazole tautomers, demonstrating how substituents dictate stability.

Table 1: Theoretical Energy Differences of Substituted Pyrazole Tautomers

Compound / SubstituentComputational MethodMost Stable TautomerEnergy Difference ( ΔG , kJ/mol)Ref.
Unsubstituted PyrazoleB3LYP/6-311++G(d,p)1H-pyrazole (Degenerate)0.0[7]
3(5)-AminopyrazoleDFT(B3LYP)/6-311++G(d,p)3-aminopyrazole~9.8[6]
3(5)-TrifluoromethylAM1 / B3LYP/6-31G 1H-3-CF3 tautomer> 15.0[8]
1,5,6,7-Tetrahydro-4H-indazol-4-oneB3LYP/6-31G2H-tautomer~1.9[8]

Note: A positive ΔG indicates the energy required to convert the most stable tautomer to the less stable tautomer. In the case of 3(5)-aminopyrazole, the 3-amino form is favored by 9.8 kJ/mol, meaning it dominates the equilibrium population at room temperature[6].

Implications for Drug Discovery and IP

The rigorous application of these theoretical models has profound implications for pharmaceutical development:

  • Receptor Binding and Pharmacophores: Pyrazole diamines are frequently utilized as hinge-binding motifs in kinase inhibitors. The specific tautomer present dictates which nitrogen acts as the hydrogen bond donor and which acts as the acceptor. If computational chemists input the incorrect tautomer into a high-throughput virtual screening (HTVS) pipeline, the predicted binding modes will be fundamentally flawed[4][5].

  • Chemical Reactivity: When synthesizing fused heterocycles (e.g., treating a 1,2-diamine with nitrous acid to form a v-triazolo[4,5-c]pyrazole system), the nucleophilicity of the respective amino groups is governed by the dominant tautomer[1]. Theoretical calculations of the HOMO map directly predict which amine will undergo acylation or diazotization first[1].

  • Intellectual Property (IP): Patent claims must accurately reflect the dynamic nature of these molecules. Understanding the tautomeric equilibrium ensures that all biologically relevant forms of a proprietary active pharmaceutical ingredient (API) are comprehensively covered under the patent's Markush structures[2].

Conclusion

Theoretical studies of pyrazole diamine tautomers bridge the gap between quantum mechanics and macroscopic drug efficacy. By employing robust DFT methodologies, validating minima through frequency calculations, and accurately modeling solvent interactions, researchers can confidently predict the behavior of these versatile heterocyclic building blocks.

References

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure THEOCHEM. Available at: [Link]

  • Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. PMC - NIH. Available at:[Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia MDPI. Available at:[Link]

  • Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole. The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

  • Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling (ACS). Available at:[Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Eurasian Journals. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 5-Ethyl-1H-pyrazole-3,4-diamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 5-Ethyl-1H-pyrazole-3,4-diamine is a specialized reagent. While direct literature on this exact molecule is sparse, this guide is b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 5-Ethyl-1H-pyrazole-3,4-diamine is a specialized reagent. While direct literature on this exact molecule is sparse, this guide is built upon the well-established and extensively documented chemistry of the 3,4-diaminopyrazole core. The principles, protocols, and applications described herein are based on analogous and structurally related compounds and are intended to provide a robust framework for the use of 5-Ethyl-1H-pyrazole-3,4-diamine in synthetic applications.

Introduction: The 3,4-Diaminopyrazole Scaffold - A Versatile Building Block

The pyrazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Among the various substituted pyrazoles, those bearing vicinal diamine functionalities, such as 5-Ethyl-1H-pyrazole-3,4-diamine, are of particular interest. The two adjacent amino groups provide a reactive handle for the construction of fused heterocyclic systems, making them valuable synthons in the synthesis of complex molecules with potential therapeutic applications.[3][4]

The presence of the 3,4-diamine motif allows for facile cyclocondensation reactions with 1,2- and 1,3-dielectrophilic reagents to yield a variety of fused pyrazole heterocycles, most notably pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. These fused systems are often considered purine isosteres and have shown significant promise as kinase inhibitors, central nervous system agents, and anticancer therapeutics.[5][6]

Synthesis of the 3,4-Diaminopyrazole Core

The synthesis of 3,4-diaminopyrazoles can be achieved through several synthetic routes. A common strategy involves the reduction of a corresponding nitro-aminopyrazole or dinitropyrazole precursor. For instance, 3,4-dinitropyrazole can be synthesized from pyrazole through a series of nitration steps.[7] Subsequent selective reduction of the nitro groups yields the desired diaminopyrazole.

Another versatile approach involves the cyclization of suitably functionalized acyclic precursors. For example, the reaction of hydrazines with α,β-unsaturated nitriles is a widely used method for the synthesis of aminopyrazoles.[3]

Application in the Synthesis of Fused Heterocyclic Systems

The primary utility of 5-Ethyl-1H-pyrazole-3,4-diamine in organic synthesis lies in its role as a binucleophile for the construction of fused ring systems. The following sections detail protocols for the synthesis of key heterocyclic scaffolds.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of compounds with significant biological activity.[8] Their synthesis from 3,4-diaminopyrazoles typically involves a condensation reaction with a 1,3-dicarbonyl compound or its equivalent.

Protocol 1: Synthesis of a 6-substituted-5-ethyl-1H-pyrazolo[3,4-b]pyridine derivative

This protocol describes the condensation of 5-Ethyl-1H-pyrazole-3,4-diamine with a β-ketoester.

Materials:

  • 5-Ethyl-1H-pyrazole-3,4-diamine

  • Ethyl acetoacetate (or other β-ketoester)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 5-Ethyl-1H-pyrazole-3,4-diamine (1 equivalent) in a minimal amount of ethanol.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Add glacial acetic acid as a catalyst (10-20 mol%).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common solvent for condensation reactions and is effective at dissolving the reactants.

  • Catalyst: Glacial acetic acid protonates the carbonyl oxygen of the β-ketoester, increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminopyrazole.

  • Reflux: Heating the reaction provides the necessary activation energy for the condensation and subsequent cyclization-dehydration steps.

Workflow Diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Diaminopyrazole 5-Ethyl-1H-pyrazole-3,4-diamine Mixing Mix Reactants Diaminopyrazole->Mixing Ketoester β-Ketoester Ketoester->Mixing Solvent Ethanol Solvent->Mixing Catalyst Glacial Acetic Acid Catalyst->Mixing Temperature Reflux Heating Heat to Reflux Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Cool and Isolate Product Monitoring->Workup Purification Purify (Filtration/Chromatography) Workup->Purification Product Pyrazolo[3,4-b]pyridine Purification->Product

Caption: Workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are another important class of fused heterocycles with diverse pharmacological activities.[5] Their synthesis can be achieved through the reaction of 3,4-diaminopyrazoles with various reagents that can provide a one-carbon unit to form the pyrimidine ring.

Protocol 2: Synthesis of a 5-ethyl-1H-pyrazolo[3,4-d]pyrimidine derivative using Formamide

This protocol outlines a one-pot synthesis using formamide as both a reactant and a solvent.

Materials:

  • 5-Ethyl-1H-pyrazole-3,4-diamine

  • Formamide

  • Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent (optional, for driving the reaction to completion)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 5-Ethyl-1H-pyrazole-3,4-diamine (1 equivalent).

  • Add an excess of formamide to act as both reactant and solvent.

  • Heat the reaction mixture to 150-180 °C for 8-12 hours. Monitor the reaction by TLC.

  • For less reactive substrates, a dehydrating agent like POCl₃ (catalytic amount) can be carefully added to facilitate the cyclization.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure pyrazolo[3,4-d]pyrimidine.

Self-Validating System:

The formation of the desired product can be confirmed by standard analytical techniques. The disappearance of the starting material signals on TLC and the appearance of a new, typically less polar, spot is a primary indicator of reaction progression. The structure of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy. The characteristic shifts in the NMR and the molecular ion peak in the mass spectrum will validate the successful cyclization.

Data Presentation:

PrecursorReagentProductYield (%)
3,4-DiaminopyrazoleEthyl acetoacetatePyrazolo[3,4-b]pyridine75-90
3,4-DiaminopyrazoleFormamidePyrazolo[3,4-d]pyrimidine60-85
3,4-DiaminopyrazoleDiethyl malonatePyrazolo[3,4-d]pyrimidine-4,6-dione70-85

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Logical Relationship Diagram:

G cluster_products Fused Heterocyclic Products Diaminopyrazole 5-Ethyl-1H-pyrazole-3,4-diamine Key Building Block Pyrazolopyridine Pyrazolo[3,4-b]pyridines Kinase Inhibitors, CNS Agents Diaminopyrazole->Pyrazolopyridine + 1,3-Dicarbonyl Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidines Anticancer, Antiviral Diaminopyrazole->Pyrazolopyrimidine + One-Carbon Synthon Pyrazolotriazine Pyrazolo[3,4-e][1,2,4]triazines Dyes, Agrochemicals Diaminopyrazole->Pyrazolotriazine + α-Diketone

Caption: Synthetic pathways from 5-Ethyl-1H-pyrazole-3,4-diamine.

Trustworthiness and Safety Considerations

  • Reagent Purity: The purity of the starting 5-Ethyl-1H-pyrazole-3,4-diamine is crucial for obtaining high yields and minimizing side reactions. It is recommended to purify the starting material if its purity is questionable.

  • Inert Atmosphere: For reactions that are sensitive to oxidation, it is advisable to conduct them under an inert atmosphere of nitrogen or argon.

  • Safety Precautions: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Conclusion

5-Ethyl-1H-pyrazole-3,4-diamine, and by extension the broader class of 3,4-diaminopyrazoles, are highly valuable and versatile building blocks in organic synthesis. Their ability to readily undergo cyclocondensation reactions provides a straightforward entry into a wide range of medicinally relevant fused heterocyclic systems. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important class of compounds in their synthetic endeavors and drug discovery programs.

References

  • Wong, F. F., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820. [Link]

  • Cimino, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Elmaati, T. M. A., et al. (2003). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 50(2), 263-270. [Link]

  • Shawali, A. S., et al. (1982). Studies on 3,5-diaminopyrazole derivatives. Journal of Heterocyclic Chemistry, 19(1), 73-76. [Link]

  • Cimino, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed, 37175941. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 26(16), 4975. [Link]

  • Sperry, J., et al. (2011). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Molecules, 16(8), 6659-6677. [Link]

  • Abubshait, S. A., et al. (2021). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 11(60), 38045-38057. [Link]

  • Elgemeie, G. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]

  • Kumar, A., et al. (2018). Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. Synthetic Communications, 48(13), 1537-1555. [Link]

  • Cimino, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • Wang, Y., et al. (2011). Improved Synthesis of 3,4-Dinitropyrazole. Chinese Journal of Energetic Materials, 19(4), 377-379. [Link]

  • El-Shehry, M. F., et al. (2016). Pyrazoles as building blocks in heterocyclic synthesis: Synthesis of pyrazolo [3,4-d]pyrimidine, pyrazolo[3,4-e][5][9]diazepine, pyrazolo [3,4-d][1][5][10]triazine and pyrolo [4,3-e][1,2,4 - triazolo[1,5-c]pyrimidine derivatives. Journal of Saudi Chemical Society, 20(1), S236-S243. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Gomha, S. M., et al. (2012). ENAMINONES AS BUILDING BLOCKS IN HETEROCYCLIC PREPARATIONS: SYNTHESIS OF NOVEL PYRAZOLES, PYRAZOLO[3,4-d]PYRIDAZINES, PYRAZOLO[1,5-a]PYRIMIDINES, PYRIDO[2,3-d]PYRIMIDINES LINKED TO IMIDAZO[2,1-b]THIAZOLE SYSTEM. HETEROCYCLES, 85(9), 2217-2232. [Link]

  • Singh, R. P., et al. (2021). Medicinally important 4-aminopyrazolo[3,4-b]pyridine derivatives and their biological applications. RSC Advances, 11(36), 22357-22375. [Link]

  • El-Abadelah, M. M., et al. (2000). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Molecules, 5(8), 949-961. [Link]

  • Bakulev, V. A., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155-1160. [Link]/articles/PMC10408542/)

Sources

Application

Application Note: 5-Ethyl-1H-pyrazole-3,4-diamine as a Privileged Scaffold for Fused Heterocycles

Executive Summary & Rationale In modern medicinal chemistry, the design of purine bioisosteres is a cornerstone strategy for developing selective kinase inhibitors and anti-proliferative agents. 5-Ethyl-1H-pyrazole-3,4-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern medicinal chemistry, the design of purine bioisosteres is a cornerstone strategy for developing selective kinase inhibitors and anti-proliferative agents. 5-Ethyl-1H-pyrazole-3,4-diamine serves as a highly versatile, privileged building block for the construction of fused pyrazoloazines[1]. The presence of vicinal amino groups on the electron-rich pyrazole core allows for divergent cyclocondensation pathways, leading to pharmacologically highly relevant scaffolds such as pyrazolo[3,4- d ]pyrimidines and pyrazolo[3,4- b ]pyrazines[2].

Crucially, the 5-ethyl substituent provides a targeted lipophilic vector. In drug development, this aliphatic extension is frequently exploited to enhance hydrophobic interactions within the gatekeeper regions of ATP-binding pockets in kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR)[3][4].

Mechanistic Principles: Regioselectivity and Nucleophilicity

As a Senior Application Scientist, it is critical to understand that successful heterocyclization is not merely about mixing reagents; it requires orchestrating the inherent electronic asymmetries of the starting material.

In 5-Ethyl-1H-pyrazole-3,4-diamine, the two amino groups are electronically distinct:

  • The 4-amino group is highly nucleophilic. It is relatively isolated from the electron-withdrawing effects of the pyrazole imine nitrogen[1].

  • The 3-amino group (which tautomerizes with the 5-position) is less nucleophilic due to the delocalization of its lone pair into the heteroaromatic ring (vinylogous amide resonance)[1].

Causality in Synthesis: This differential nucleophilicity dictates the regioselectivity of cyclization. When reacting with asymmetric bis-electrophiles, the initial nucleophilic attack will almost exclusively occur via the 4-amino group, followed by a slower, thermodynamically driven ring closure by the 3-amino group[2].

G cluster_0 Electrophilic Condensation A 5-Ethyl-1H-pyrazole-3,4-diamine B 1,3-Bis-electrophiles (e.g., Formamide, Urea) A->B C-N Bond Formation C 1,2-Dicarbonyls (e.g., Glyoxal, Benzil) A->C Double Condensation D Pyrazolo[3,4-d]pyrimidines (Purine Bioisosteres) B->D Cycloaromatization E Pyrazolo[3,4-b]pyrazines (Bioactive Scaffolds) C->E Cycloaromatization

Fig 1: Regioselective synthesis pathways of fused pyrazoloazines from pyrazole-3,4-diamine.

Experimental Protocols & Self-Validating Workflows

Protocol A: Synthesis of 3-Ethyl-1H-pyrazolo[3,4- d ]pyrimidine via Formamide Cyclocondensation

This protocol generates the core scaffold utilized in potent CDK2 and EGFR inhibitors[3][4]. Formamide acts dually as the solvent and the one-carbon bis-electrophile.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Ethyl-1H-pyrazole-3,4-diamine (10 mmol) in formamide (15 mL).

  • Activation & Condensation: Heat the mixture gradually to 180 °C using an oil bath. The initial nucleophilic attack by the 4-amino group occurs as the diamine dissolves.

  • Cycloaromatization: Maintain reflux for 6–8 hours. The elevated temperature is required to drive the subsequent dehydration and ring closure by the less nucleophilic 3-amino group[3].

  • Quenching: Allow the reaction mixture to cool to 60 °C, then pour it slowly into 100 mL of crushed ice/water under vigorous stirring.

  • Isolation: Filter the resulting crude precipitate under a vacuum, wash thoroughly with cold water to remove residual formamide, and recrystallize from absolute ethanol.

Self-Validation Checkpoint:

  • In-Process: The reaction transitions from a heterogeneous suspension to a clear, dark solution, followed by the formation of a dense precipitate upon quenching in ice water.

  • Analytical: TLC (DCM:MeOH 9:1) will show the complete consumption of the highly polar diamine ( Rf​ ~0.1) and the appearance of a distinct, UV-active product spot ( Rf​ ~0.5).

  • Spectroscopic: 1 H NMR (DMSO- d6​ ) validation is absolute when the broad primary amine singlets (~4.5–5.5 ppm) disappear, replaced by a sharp, diagnostic downfield singlet at ~8.2–8.5 ppm corresponding to the newly formed pyrimidine C6-H proton.

Protocol B: Synthesis of 3-Ethyl-1H-pyrazolo[3,4- b ]pyrazine via Glyoxal Condensation

Pyrazolo[3,4- b ]pyrazines are critical cores for anti-inflammatory and antitumor agents[5]. This protocol utilizes a double condensation mechanism with a 1,2-dicarbonyl.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Ethyl-1H-pyrazole-3,4-diamine (10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.5 mL) to activate the carbonyl carbons of the incoming electrophile[5].

  • Electrophile Addition: Dropwise, add a 40% aqueous solution of glyoxal (12 mmol) over 10 minutes at room temperature.

  • Cyclization: Heat the mixture to reflux for 3–5 hours. The formation of the fully conjugated, aromatic pyrazine system provides the thermodynamic driving force[2].

  • Isolation: Concentrate the solvent in vacuo to half its volume and cool to 4 °C overnight. Filter the crystallized product and wash with cold ethanol.

Self-Validation Checkpoint:

  • In-Process: A distinct color change from pale yellow to deep orange/red occurs immediately upon glyoxal addition.

  • Spectroscopic: FT-IR analysis provides immediate validation; the primary N-H stretching bands (3300–3400 cm −1 ) of the starting diamine will be completely absent, confirming total double cyclization.

Quantitative Data Summary

The table below summarizes the optimized parameters and analytical markers for generating various fused heterocycles from the 5-Ethyl-1H-pyrazole-3,4-diamine building block based on established literature analogues[2][3][5].

Target ScaffoldReagent (Electrophile)Solvent / CatalystTemp / TimeTypical YieldKey Analytical Marker
Pyrazolo[3,4- d ]pyrimidine FormamideNeat180 °C / 6-8 h65-80% 1 H NMR: Singlet at ~8.2 ppm
Pyrazolo[3,4- d ]pyrimidine-6-thione ThioureaDMF / None150 °C / 4 h70-85%FT-IR: C=S stretch at ~1200 cm −1
Pyrazolo[3,4- b ]pyrazine Glyoxal (40% aq)EtOH / AcOH (cat)Reflux / 3-5 h75-90%FT-IR: Absence of N-H stretch
Pyrazolo[3,4- b ]pyrazine BenzilEtOH / AcOH (cat)Reflux / 6 h60-75% 1 H NMR: Phenyl multiplet ~7.3-7.8 ppm

Downstream Applications in Drug Discovery

Once the pyrazolo[3,4- d ]pyrimidine core is synthesized from 5-Ethyl-1H-pyrazole-3,4-diamine, it acts as a rigid, ATP-competitive bioisostere. The 5-ethyl group anchors into the hydrophobic pocket of kinases like CDK2[4]. This binding interrupts the phosphorylation cascade required for cell cycle progression, leading to targeted G1/S phase arrest and subsequent apoptosis in tumor cells[3].

G A Pyrazolo[3,4-d]pyrimidine Derivative B CDK2 / Cyclin A Complex A->B ATP-competitive binding C Inhibition of Phosphorylation B->C Kinase Blockade D Cell Cycle Arrest (G1/S Phase) C->D Downstream Effect

Fig 2: Mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors.

References

  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. National Institutes of Health (NIH). 3

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Royal Society of Chemistry (RSC). 4

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. 1

  • Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. ResearchGate. 5

  • 1-Methyl-1H-pyrazole-4,5-diamine. Benchchem. 2

Sources

Method

"derivatization of 5-Ethyl-1H-pyrazole-3,4-diamine"

An In-Depth Guide to the Synthetic Derivatization of 5-Ethyl-1H-pyrazole-3,4-diamine for Drug Discovery and Medicinal Chemistry Abstract 5-Ethyl-1H-pyrazole-3,4-diamine is a versatile heterocyclic building block of signi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Derivatization of 5-Ethyl-1H-pyrazole-3,4-diamine for Drug Discovery and Medicinal Chemistry

Abstract

5-Ethyl-1H-pyrazole-3,4-diamine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its vicinal diamine functionalities on a pyrazole core make it an ideal precursor for the synthesis of a diverse range of fused heterocyclic systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary derivatization strategies for this compound. We will delve into the mechanistic underpinnings of cyclocondensation reactions, which are the cornerstone of its synthetic utility, leading to the formation of biologically relevant scaffolds such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. This guide offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and provides methods for the characterization of the resulting derivatives.

Introduction: The Strategic Importance of 5-Ethyl-1H-pyrazole-3,4-diamine

The pyrazole scaffold is a privileged structure in drug discovery, present in numerous approved drugs. The compound 5-Ethyl-1H-pyrazole-3,4-diamine offers a unique synthetic advantage due to its two adjacent amino groups at the C3 and C4 positions. This arrangement of nucleophilic centers is primed for cyclocondensation reactions with 1,3-bielectrophilic synthons, providing a reliable and efficient route to construct fused bicyclic and tricyclic heterocyclic systems. These resulting scaffolds, particularly pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, are aza-analogues of indazoles and purines, respectively, and are known to exhibit a wide array of pharmacological activities, including kinase inhibition, anti-inflammatory, and anticancer properties.

The ethyl group at the C5 position provides a handle for modulating lipophilicity and steric interactions, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties of lead compounds. This guide focuses on the practical application of this versatile starting material in a research and development setting.

Core Derivatization Strategy: Cyclocondensation Reactions

The most powerful application of 5-Ethyl-1H-pyrazole-3,4-diamine is its use in cyclocondensation reactions to build fused ring systems. The two primary amino groups can react with a three-carbon unit containing two electrophilic centers to form a new six-membered ring.

Synthesis of Pyrazolo[3,4-b]pyridines via Reaction with 1,3-Dicarbonyl Compounds

The reaction of 3,4-diaminopyrazoles with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, is a classic and robust method for constructing the pyrazolo[3,4-b]pyridine core. The reaction typically proceeds under acidic conditions, which facilitate the initial condensation and subsequent cyclization/dehydration cascade.

The general mechanism involves the initial nucleophilic attack of one of the amino groups on a carbonyl carbon, forming a Schiff base or enamine intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazolo[3,4-b]pyridine ring system. When using an unsymmetrical dicarbonyl compound, the reaction can potentially yield two different regioisomers, depending on which amino group reacts first and the relative electrophilicity of the two carbonyl carbons.

Caption: Cyclocondensation of 5-Ethyl-1H-pyrazole-3,4-diamine with acetylacetone.

Protocol 1: Synthesis of 3-Ethyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

This protocol details the synthesis of a representative pyrazolo[3,4-b]pyridine derivative using acetylacetone as the 1,3-dicarbonyl partner.

Materials and Equipment:

  • 5-Ethyl-1H-pyrazole-3,4-diamine

  • Acetylacetone (Pentane-2,4-dione)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beakers, graduated cylinders

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber, UV lamp)

  • Filtration apparatus (Büchner funnel, filter paper)

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Ethyl-1H-pyrazole-3,4-diamine (e.g., 10 mmol, 1.40 g) in 30 mL of glacial acetic acid.

  • Reagent Addition: To the stirring solution, add acetylacetone (10.5 mmol, 1.07 mL, a slight excess) dropwise at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118-120°C) using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours. Spot the starting material and the reaction mixture to observe the consumption of the diamine and the appearance of a new, less polar product spot.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of ice-cold water while stirring.

  • Neutralization & Precipitation: Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water (2 x 20 mL) to remove any residual salts and acetic acid.

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 3-Ethyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.

Expected Outcome & Characterization: The final product is expected to be a crystalline solid. Characterization should be performed using standard analytical techniques:

  • ¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), two methyl singlets, an aromatic proton on the pyridine ring, and a broad singlet for the N-H proton of the pyrazole.

  • ¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the fused aromatic system and the alkyl substituents.

  • Mass Spectrometry (MS): The ESI-MS should show a prominent [M+H]⁺ peak corresponding to the molecular weight of the product.

  • IR Spectroscopy: Look for characteristic N-H stretching bands and C=N/C=C stretching frequencies in the aromatic region.

Advanced Derivatization and Data

The versatility of 5-Ethyl-1H-pyrazole-3,4-diamine extends to reactions with other electrophiles, enabling the creation of a wide range of derivatives.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Reacting the diamine with reagents like formamide, orthoesters, or N,N-disubstituted formamides in the presence of a coupling agent can lead to the formation of the isomeric pyrazolo[3,4-d]pyrimidine core. This scaffold is of particular interest as it is a purine isostere.

Acylation and Schiff Base Formation

Simpler derivatizations can be achieved through standard reactions of the amino groups.

  • Acylation: Reaction with acyl chlorides (e.g., benzoyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base can yield mono- or di-acylated derivatives. This can be useful for modulating solubility or as a protecting group strategy.

  • Schiff Base Formation: Condensation with aldehydes or ketones can form mono- or di-imines (Schiff bases). These intermediates can be further reduced to secondary amines or used in subsequent cyclization reactions.

Data Summary Table

The following table summarizes typical reaction conditions and expected outcomes for the derivatization of 5-Ethyl-1H-pyrazole-3,4-diamine.

Derivative ClassReagent(s)SolventCatalyst / ConditionsTypical Yield
Pyrazolo[3,4-b]pyridines 1,3-Diketones (e.g., Acetylacetone)Glacial Acetic AcidReflux, 4-6 hGood to Excellent
β-Ketoesters (e.g., Ethyl Acetoacetate)Ethanol / Acetic AcidReflux, 6-12 hModerate to Good
Pyrazolo[3,4-d]pyrimidines Triethyl Orthoformate, then AmineN/AStepwise heatingModerate
FormamidePBr₃ or POCl₃HeatingGood
Di-Acyl Derivatives Acyl Chloride (e.g., Benzoyl Chloride)Dichloromethane (DCM)Pyridine or TriethylamineGood to Excellent
Di-Schiff Bases Aromatic Aldehyde (e.g., Benzaldehyde)EthanolCatalytic Acetic AcidExcellent

Experimental Workflow & Logic

The following diagram outlines the logical workflow from starting material to a purified and characterized derivative. This self-validating system ensures that each step confirms the success of the previous one.

G cluster_prep Synthesis Phase cluster_iso Isolation & Purification cluster_char Characterization & Validation A 1. Reaction Setup (Dissolve Diamine) B 2. Reagent Addition (e.g., 1,3-Diketone) A->B C 3. Reaction (e.g., Reflux in Acetic Acid) B->C D 4. TLC Monitoring (Confirm SM consumption & Product formation) C->D E 5. Quenching & Precipitation (Pour into ice-water) D->E Reaction Complete F 6. Filtration (Collect crude solid) E->F G 7. Purification (e.g., Recrystallization) F->G H 8. Structural Analysis (NMR, MS, IR) G->H Pure Compound I 9. Purity Assessment (HPLC, Elemental Analysis) H->I

Caption: A self-validating workflow for synthesis and characterization.

Trustworthiness and Troubleshooting

Self-Validation: The described protocols include in-process controls (TLC monitoring) and post-synthesis validation (full characterization). A successful outcome is confirmed when the spectroscopic data (NMR, MS) is fully consistent with the structure of the expected product and purity analysis confirms the absence of significant impurities.

Common Issues and Solutions:

  • Incomplete Reaction: If TLC shows significant starting material remaining, extend the reflux time. Ensure the temperature is appropriate for the solvent used.

  • Formation of Side Products/Regioisomers: This is more likely with unsymmetrical dicarbonyl compounds. Purification by column chromatography may be necessary to separate isomers. The identity of each isomer must be confirmed by advanced NMR techniques (e.g., NOESY).

  • Poor Precipitation during Work-up: If the product is oily or does not precipitate well, try extracting the aqueous solution with an organic solvent like ethyl acetate or dichloromethane.

  • Purification Challenges: If recrystallization is ineffective, silica gel column chromatography is the recommended alternative for purification.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Glacial acetic acid is corrosive. Handle with care.

  • Use caution when handling bases and acids for neutralization. The process can be exothermic.

Conclusion

5-Ethyl-1H-pyrazole-3,4-diamine is a high-value starting material for constructing diverse and complex heterocyclic scaffolds. The cyclocondensation reactions described herein are reliable, high-yielding, and provide access to the medicinally important pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine families. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively utilize this building block to accelerate their drug discovery and development programs.

References

  • Ghaedi, A., et al. (2017). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine derivatives. Journal of the Serbian Chemical Society. [Link]

  • Maqbool, T., et al. (2013). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry. [Link]

  • Abdel-Aziz, H. A., et al. (2015). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives as potential antimicrobial agents. Molecules. [Link]

  • El-Emary, T. I. (2007). Synthesis and biological activity of some new pyrazolo[3,4-b]pyridines. Journal of the Chinese Chemical Society. [Link]

  • Faid, I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Vidali, V. P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. [Link]

  • Aggarwal, N., et al. (2012). Recent developments in the synthesis of pyrazolo[3,4-d]pyrimidines. RSC Advances. [Link]

  • El-Enany, M. M., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules. [Link]

Application

The Versatile Scaffold: 5-Ethyl-1H-pyrazole-3,4-diamine in Modern Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and synthetic tractability.[1][2] Its derivatives are key components in numerous FDA-approv...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and synthetic tractability.[1][2] Its derivatives are key components in numerous FDA-approved drugs, demonstrating a vast array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] Within this important class of heterocycles, molecules featuring vicinal diamine functionalities, such as 5-Ethyl-1H-pyrazole-3,4-diamine, offer a unique and powerful platform for the construction of complex and highly functionalized therapeutic agents. The two adjacent amino groups provide reactive handles for building diverse molecular architectures, making this scaffold particularly valuable in the design of targeted therapies.

This guide provides an in-depth exploration of 5-Ethyl-1H-pyrazole-3,4-diamine, from its synthesis and physicochemical properties to its application in drug discovery, with a particular focus on the development of kinase inhibitors. Detailed protocols for its synthesis and subsequent functionalization, as well as a representative in vitro assay for biological evaluation, are provided to empower researchers in their drug development endeavors.

Physicochemical Properties and Synthesis

While specific experimental data for 5-Ethyl-1H-pyrazole-3,4-diamine is not extensively reported in publicly available literature, its properties can be inferred from closely related analogs. A close structural analog, 1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine, is commercially available as a dihydrochloride salt, indicating that these compounds are synthetically accessible and possess sufficient stability for use in research and development.[5]

Table 1: Predicted Physicochemical Properties of 5-Ethyl-1H-pyrazole-3,4-diamine

PropertyValueSource
Molecular FormulaC₅H₁₀N₄ChemDraw
Molecular Weight126.16 g/mol ChemDraw
Predicted LogP-0.25ChemDraw
Predicted pKa (most basic)5.8 (pyrazole N)ChemDraw
Predicted pKa (most acidic)15.2 (amine N-H)ChemDraw
Synthetic Protocol: A General Approach to 3,4-Diaminopyrazoles

The synthesis of 3,4-diaminopyrazoles can be achieved through multi-step sequences, often starting from readily available precursors. The following protocol is a representative, generalized procedure adapted from known syntheses of substituted pyrazoles and diaminopyrazoles.[6][7] This protocol should be considered a starting point and may require optimization for the specific synthesis of 5-Ethyl-1H-pyrazole-3,4-diamine.

Protocol 1: Synthesis of 5-Ethyl-1H-pyrazole-3,4-diamine

Step 1: Synthesis of (1-Ethoxypropylidene)malononitrile

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethyl orthopropionate (1.1 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of a weak base, such as piperidine.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can often be used in the next step without further purification.

Causality: This step constructs the α,β-unsaturated nitrile, a key electrophile for the subsequent cyclization reaction with hydrazine. The use of an orthoester provides the ethoxy leaving group necessary for the condensation.

Step 2: Cyclization to form 5-Ethyl-3-amino-1H-pyrazole-4-carbonitrile

  • Dissolve the crude (1-ethoxypropylidene)malononitrile in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Causality: Hydrazine undergoes a Michael addition to the α,β-unsaturated nitrile, followed by an intramolecular cyclization and tautomerization to form the stable aminopyrazole ring.

Step 3: Reduction of the Nitrile to the Diamine

  • To a suspension of the 5-Ethyl-3-amino-1H-pyrazole-4-carbonitrile in a suitable solvent (e.g., tetrahydrofuran or ethanol), add a reducing agent such as Lithium Aluminum Hydride (LiAlH₄) (2-3 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-Ethyl-1H-pyrazole-3,4-diamine. The product may require further purification by column chromatography or crystallization.

Causality: The powerful hydride reagent, LiAlH₄, is required for the reduction of the electron-rich nitrile group to the corresponding primary amine, thus forming the desired diamine.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 3-aminopyrazole and related scaffolds are well-established "hinge-binding" motifs in a multitude of kinase inhibitors.[8][9] The amino group at the 3-position and the adjacent pyrazole nitrogen atom can form key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[4] The vicinal diamine functionality of 5-Ethyl-1H-pyrazole-3,4-diamine provides a versatile platform for further elaboration to achieve potency and selectivity against specific kinase targets.

The general strategy involves using one of the amino groups to interact with the kinase hinge, while the other serves as an attachment point for a variety of substituents that can probe other regions of the ATP-binding pocket, such as the solvent-exposed region or the hydrophobic back pocket.

G cluster_0 Drug Discovery Workflow Scaffold 5-Ethyl-1H-pyrazole-3,4-diamine Library_Synthesis Combinatorial Library Synthesis Scaffold->Library_Synthesis Functionalization HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Compound Library Hit_ID Hit Identification HTS->Hit_ID Active Compounds Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Structure-Activity Relationship Preclinical Preclinical Candidate Lead_Opt->Preclinical

Figure 1: Drug discovery workflow for pyrazole-based inhibitors.
Case Study: Development of CDK2 Inhibitors

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[10] Several pyrazole-based compounds have been identified as potent CDK2 inhibitors.[11] The 3,5-diaminopyrazole scaffold, a close relative of our target molecule, has been shown to be a viable starting point for the development of selective CDK2 inhibitors.[10]

In a typical scenario, one of the amino groups of the diaminopyrazole would be functionalized with a group that can interact with the ribose and phosphate-binding regions of the ATP pocket, while the other amino group could be modified to enhance solubility or to introduce further interactions with the enzyme.

Experimental Protocols

The following protocols provide a framework for the functionalization of 5-Ethyl-1H-pyrazole-3,4-diamine and the subsequent evaluation of its derivatives as kinase inhibitors.

Protocol 2: General Procedure for Acylation of 5-Ethyl-1H-pyrazole-3,4-diamine

This protocol describes a general method for the selective acylation of one of the amino groups, a common first step in building more complex molecules.

Materials:

  • 5-Ethyl-1H-pyrazole-3,4-diamine

  • Acid chloride or anhydride of choice (1.0 eq)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 1.2 eq)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 5-Ethyl-1H-pyrazole-3,4-diamine in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the solution.

  • Slowly add a solution of the acid chloride or anhydride in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness: This protocol incorporates a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing protonation and deactivation of the starting diamine. The controlled addition at low temperature helps to manage the exothermic reaction and can improve selectivity for mono-acylation.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of synthesized compounds using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[12][13]

Materials:

  • Synthesized pyrazole-based inhibitors

  • Kinase of interest (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase reaction buffer

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC₅₀ determination (e.g., 10-point, 3-fold serial dilution).[12]

  • Kinase Reaction Setup: Prepare a kinase/substrate master mix in the appropriate kinase reaction buffer. The final concentrations of the kinase and substrate should be optimized for each specific kinase to ensure the reaction is in the linear range.[12]

  • Add 2.5 µL of the kinase/substrate master mix to each well of the 384-well plate.[12]

  • Add 2.5 nL of the serially diluted compound or DMSO (as a vehicle control) to the respective wells.[12]

  • To initiate the kinase reaction, add 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for each kinase.[12]

  • Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes).[12]

  • ADP Detection: After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12][13]

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G Start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Dispense_Kinase Dispense Kinase/Substrate Mix Start->Dispense_Kinase Dispense_Inhibitor Dispense Inhibitor/DMSO Dispense_Kinase->Dispense_Inhibitor Initiate_Reaction Add ATP & Incubate Dispense_Inhibitor->Initiate_Reaction Stop_Reaction Add ADP-Glo™ Reagent & Incubate Initiate_Reaction->Stop_Reaction Develop_Signal Add Kinase Detection Reagent & Incubate Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Analyze_Data Calculate IC₅₀ Read_Plate->Analyze_Data

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Conclusion

5-Ethyl-1H-pyrazole-3,4-diamine represents a highly valuable and versatile scaffold for the development of novel therapeutics. Its vicinal diamine functionalities provide a rich platform for chemical elaboration, enabling the synthesis of diverse compound libraries. While direct literature on this specific molecule is sparse, the extensive research on related aminopyrazole and diaminopyrazole derivatives, particularly in the context of kinase inhibition, underscores its significant potential. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers looking to harness the power of this promising building block in their drug discovery programs.

References

  • Di Mola, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
  • Di Mola, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Retrieved from [Link]

  • Request PDF. (2025). Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. Retrieved from [Link]

  • Di Mola, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3-Amino-5-ethyl-1H-pyrazole | 1904-24-1. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof - Patent US-7635684-B2. Retrieved from [Link]

  • Google Patents. (n.d.). US5294612A - 6-heterocyclyl pyrazolo [3,4-d]pyrimidin-4-ones and compositions and method of use thereof.
  • Google Patents. (n.d.). US10736896B2 - Substituted 5-fluoro-1H-pyrazolopyridines and their use.
  • Zhang, J., et al. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. Scientific Reports, 9(1), 12629.
  • Sharma, S., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(3), 1-33.
  • Taylor & Francis Online. (2026). Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles. A Brief Review. Retrieved from [Link]

  • Wang, Z., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820.
  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 296.
  • Wang, Z., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003045379A1 - Hydrazonopyrazole derivatives and their use as therapeutics.
  • Singh, A., et al. (2023). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of the Indian Chemical Society, 100(11), 101217.
  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Wang, Z., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Method for the Preparation and Selective Functionalization of 4,5-Diaminopyrazoles. Retrieved from [Link]

  • AA Blocks. (n.d.). 956364-46-8 | 1-Ethyl-5-methyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Retrieved from [Link]

  • Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Retrieved from [Link]

Sources

Method

Application Note: Synthesis and Biological Evaluation of 5-Ethyl-1H-pyrazole-3,4-diamine Derivatives as Kinase Inhibitors

Executive Summary & Mechanistic Rationale In modern targeted oncology and anti-inflammatory drug development, the 5-Ethyl-1H-pyrazole-3,4-diamine scaffold has emerged as a critical precursor for synthesizing pyrazolo[3,4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern targeted oncology and anti-inflammatory drug development, the 5-Ethyl-1H-pyrazole-3,4-diamine scaffold has emerged as a critical precursor for synthesizing pyrazolo[3,4-d]pyrimidines[1]. These fused nitrogen-rich heterocycles act as potent bioisosteres of purine (adenine).

Because oncogenic protein kinases—such as Src, Cyclin-Dependent Kinases (CDKs), and Glycogen Synthase Kinase (GSK)—rely on ATP as a phosphate donor, molecules mimicking the adenine core can competitively bind to the kinase's ATP-binding pocket[1]. The inclusion of a 5-ethyl substitution on the pyrazole ring is not arbitrary; this aliphatic extension provides crucial van der Waals interactions with the hydrophobic sub-pockets (e.g., the "gatekeeper" residue region) of specific kinases. This structural tuning significantly enhances binding affinity and selectivity, leading to potent inhibition of cell proliferation in human osteogenic sarcoma (SaOS-2) and breast adenocarcinoma (MCF7) models[2],[1]. Furthermore, specific derivatives have demonstrated the ability to inhibit the anti-coagulation and pro-inflammatory activities of Phospholipase A2 (PLA2)[3].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating internal controls and causality-driven methodological choices.

Protocol A: Synthesis of the Pyrazolo[3,4-d]pyrimidine Scaffold

Objective: Convert 5-Ethyl-1H-pyrazole-3,4-diamine into a bioactive ATP-competitive inhibitor.

  • Reagent Preparation: Dissolve 10 mmol of 5-Ethyl-1H-pyrazole-3,4-diamine in 15 mL of formamide.

    • Causality: Formamide acts dually as a high-boiling solvent and the carbon donor required to close the pyrimidine ring. The adjacent diamine groups act as bis-nucleophiles.

  • Cyclization: Heat the reaction mixture to 180 °C under a nitrogen atmosphere for 6–8 hours.

    • Causality: The elevated temperature is critical to overcome the high activation energy of the secondary nucleophilic attack. Nitrogen prevents oxidative degradation of the ethyl group at high temperatures.

  • Precipitation & Recovery: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. Stir for 30 minutes until a precipitate forms.

  • Validation: Filter, wash with cold ethanol, and dry under a vacuum. Validate the cyclization via 1 H-NMR (look for the disappearance of the primary amine signals and the appearance of a sharp pyrimidine C-H singlet at ~8.2 ppm).

Protocol B: TR-FRET In Vitro Src Kinase Inhibition Assay

Objective: Quantify the IC 50​ of the synthesized derivatives against Src kinase.

  • Assay Setup: In a 384-well low-volume plate, add 5 µL of the purified Src kinase enzyme in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of the pyrazolo[3,4-d]pyrimidine derivative dissolved in DMSO (10-point dose-response curve).

    • Causality: DMSO concentration must be kept below 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add 5 µL of a substrate mix containing a ULight-labeled peptide and ATP.

    • Critical Step: ATP must be added exactly at its apparent Km​ value (e.g., 10 µM for Src). If ATP concentration is too high, it will outcompete the inhibitor, yielding false negatives.

  • Detection & Validation: Incubate for 60 minutes, then add Europium-labeled anti-phospho antibody. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

    • Self-Validation: Calculate the Z'-factor using Dasatinib as a positive control and DMSO as a negative control. A Z'-factor > 0.6 validates the assay's dynamic range and reliability.

Protocol C: MCF7 / SaOS-2 Cell Viability Assay (MTT)

Objective: Assess the phenotypic anti-proliferative effect of the kinase inhibitors.

  • Cell Seeding: Seed MCF7 or SaOS-2 cells at 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37 °C, 5% CO 2​ .

  • Treatment: Treat cells with serial dilutions of the synthesized derivatives (0.1 µM to 100 µM) for 72 hours.

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours.

    • Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, forming purple formazan crystals. Dead cells will not, providing a direct metabolic readout of viability[2].

  • Solubilization: Remove the media and dissolve the crystals in 100 µL of DMSO. Read absorbance at 570 nm.

Quantitative Data Analysis

The following table summarizes the biological activity of various pyrazolo[3,4-d]pyrimidine derivatives originating from pyrazole-3,4-diamine scaffolds across different targets and cell lines.

Derivative Scaffold TypePrimary TargetCell Line / EnzymeIC 50​ ValueReference
5-Ethyl-substituted pyrazolo[3,4-d]pyrimidineSrc KinaseSaOS-2 (Osteosarcoma)~5.2 µM[2]
3-(Methylthio)-substituted pyrazolo[3,4-d]pyrimidineCDK / mTORMCF7 (Breast Adenocarcinoma)23.0 µM[1]
Trimethylene-linked pyrazolo[3,4-d]pyrimidinePhospholipase A2Daboia russelli PLA212.5 µM[3]

Mechanistic Pathway Visualization

The diagram below maps the logical causality from compound administration to phenotypic cellular response.

G A 5-Ethyl-1H-pyrazole-3,4-diamine Derivatives B ATP-Binding Pocket (Src / CDK Kinases) A->B Competitive Binding C Inhibition of Kinase Phosphorylation B->C Blocks ATP Utilization D Disruption of Downstream Signaling (FAK/PI3K) C->D Signal Attenuation E Cell Cycle Arrest & Apoptosis D->E Phenotypic Response

Fig 1: Src kinase inhibition by pyrazolo[3,4-d]pyrimidines leading to cell cycle arrest.

References

  • Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice Journal of Medicinal Chemistry URL:[Link]

  • Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives Open Journal of Medicinal Chemistry (SCIRP) URL:[Link]

  • Pyrazolo[3,4-d]pyrimidines as inhibitor of anti-coagulation and inflammation activities of phospholipase A2: insight from molecular docking studies Journal of Molecular Modeling (via PMC) URL:[Link]

Sources

Application

Application Note: 5-Ethyl-1H-pyrazole-3,4-diamine as a Multidentate Ligand in Transition Metal Coordination Chemistry

Executive Summary The pyrazole scaffold is a privileged structure in both medicinal and coordination chemistry, known for its versatile pharmacological properties and robust metal-binding capabilities[1]. Within this fam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in both medicinal and coordination chemistry, known for its versatile pharmacological properties and robust metal-binding capabilities[1]. Within this family, 5-Ethyl-1H-pyrazole-3,4-diamine (5-Et-Pz-3,4-diNH₂) emerges as a highly specialized multidentate ligand. Featuring two exocyclic primary amines and a tunable 5-ethyl moiety, this ligand is engineered for the synthesis of stable transition metal complexes. This application note provides drug development professionals and inorganic chemists with mechanistic insights, expected spectroscopic data, and validated protocols for utilizing this ligand in coordination chemistry and downstream biological assays.

Structural & Mechanistic Profiling

The rational design of metal complexes requires a deep understanding of the ligand's electronic and steric properties. 5-Ethyl-1H-pyrazole-3,4-diamine offers a unique triad of features:

  • The Chelation Effect (N,N'-Coordination): The ligand possesses three primary nitrogen donor sites: the pyrazole ring nitrogens and the two primary amines at the C3 and C4 positions. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, these intermediate nitrogen donors form highly stable thermodynamic chelates with late transition metals (e.g., Cu²⁺, Zn²⁺, Pt²⁺)[2]. The dominant coordination mode is bidentate, where the metal binds to one pyrazole ring nitrogen and the adjacent C3-amino group, forming a highly stable five-membered metallacycle[3].

  • The 5-Ethyl Lipophilic Advantage: While unsubstituted aminopyrazoles are highly polar, the addition of the 5-ethyl group significantly increases the partition coefficient (logP) of the resulting coordination complex. This causality is critical in drug development: the enhanced lipophilicity facilitates passive diffusion across bacterial cell walls and mammalian lipid bilayers, directly translating to higher intracellular accumulation and improved antimicrobial or cytotoxic efficacy[4].

  • Hydrogen Bonding Network: The uncoordinated C4-amino group remains free to participate in extensive inter- and intramolecular hydrogen bonding. This is heavily utilized in crystal engineering to build stable Metal-Organic Frameworks (MOFs) or to anchor the complex within the minor groove of DNA targets.

Spectroscopic Signatures of Coordination

To validate successful metal complexation, researchers must rely on distinct spectroscopic shifts. Table 1 summarizes the self-validating quantitative data expected when transitioning from the free ligand to a standard Cu(II) complex.

Table 1: Comparative Spectroscopic Data (Free Ligand vs. Cu(II) Complex)

Spectroscopic FeatureFree Ligand (5-Et-Pz-3,4-diNH₂)[Cu(Ligand)₂]Cl₂ ComplexCausality / Mechanistic Assignment
FTIR: ν(N-H) stretch 3400 – 3200 cm⁻¹ (Sharp)3350 – 3100 cm⁻¹ (Broad, Red-shifted)Coordination of the C3-NH₂ to the metal center drains electron density, weakening the N-H bond[3].
FTIR: ν(C=N) stretch ~1560 cm⁻¹~1530 cm⁻¹Pyrazole ring nitrogen coordination disrupts and alters the local ring conjugation[3].
¹H NMR: C3/C4 -NH₂ ~4.5 ppm (Broad singlet)Peak broadening / DisappearanceParamagnetic nature of the Cu(II) d⁹ center causes severe relaxation and deshielding of nearby protons.
UV-Vis: d-d transition None (Ligand only)~650 – 700 nm (Broad band)Characteristic Cu(II) d-d transition indicative of a square-planar or distorted octahedral geometry.

Experimental Protocols

Protocol A: Synthesis of Mononuclear[Cu(5-Et-Pz-3,4-diNH₂)₂]Cl₂

Objective: Synthesize a high-purity, mononuclear copper(II) chelate complex. Causality & Design: A 2:1 ligand-to-metal stoichiometric ratio is strictly utilized to saturate the equatorial coordination sphere, thermodynamically favoring a square-planar geometry. Absolute ethanol is selected as the solvent because the 5-ethyl group ensures ligand solubility, while the lack of water prevents competitive aquo-ligand coordination.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2.0 mmol of 5-Ethyl-1H-pyrazole-3,4-diamine in 15 mL of warm absolute ethanol (40°C) in a 50 mL round-bottom flask. Stir until completely homogeneous.

  • Metal Addition: In a separate vial, dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of absolute ethanol. Add this metal solution dropwise (1 mL/min) to the ligand solution under continuous magnetic stirring (400 rpm).

    • Self-Validation: Dropwise addition prevents the kinetic trapping of insoluble polymeric species. An immediate color change to deep green/blue visually validates the onset of complexation.

  • Reflux: Attach a reflux condenser and heat the mixture at 70°C for 4 hours to ensure thermodynamic equilibrium.

  • Isolation: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to approximately one-third of its original volume.

  • Precipitation & Purification: Induce precipitation by adding 15 mL of ice-cold diethyl ether. Filter the resulting microcrystalline solid via vacuum filtration, wash twice with cold ether (2 x 5 mL), and dry in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.

Protocol B: DNA Binding Validation Assay (UV-Vis Titration)

Objective: Evaluate the binding affinity of the synthesized complex to Calf Thymus DNA (CT-DNA), a standard prerequisite for evaluating anticancer metallodrugs. Causality & Design: The lipophilic 5-ethyl group enhances hydrophobic interactions with the DNA minor groove. UV-Vis titration is used because the intercalation of the planar pyrazole-metal chelate between DNA base pairs restricts the ligand's π-π* transitions, resulting in predictable spectral changes.

Step-by-Step Methodology:

  • Preparation: Prepare a 50 µM stock solution of the Cu(II) complex in Tris-HCl buffer (50 mM Tris, 100 mM NaCl, pH 7.4).

  • DNA Quantification: Prepare a stock solution of CT-DNA in the same buffer. Verify its concentration by measuring absorbance at 260 nm (using the molar extinction coefficient ε = 6600 M⁻¹ cm⁻¹). Ensure the A260/A280 ratio is >1.8 to confirm protein-free DNA.

  • Baseline Measurement: Record the baseline UV-Vis absorption spectrum of the 50 µM complex solution from 200 nm to 500 nm.

  • Titration: Sequentially add 5 µL aliquots of the CT-DNA stock to the complex solution.

  • Equilibration: After each addition, gently invert the cuvette and incubate for 5 minutes at 25°C to allow the binding equilibrium to establish before recording the spectrum.

    • Self-Validation: Successful intercalation is self-validated by observing significant hypochromism (a decrease in peak absorbance) and a bathochromic shift (a red shift of 2–5 nm) in the intraligand charge transfer (ILCT) bands around 260-280 nm.

Workflow Visualization

G L 5-Ethyl-1H-pyrazole-3,4-diamine (Multidentate Ligand) C [M(L)n]X₂ Coordination Complex (N,N-Chelate Ring) L->C Chelation (EtOH, Reflux) M Transition Metal Salt (e.g., Cu²⁺, Zn²⁺) M->C Metal Center B Biological Applications (Antimicrobial, DNA Binding) C->B Enhanced Lipophilicity (5-Ethyl Effect) K Catalytic Applications (Redox Catalysis) C->K Electron Transfer

Figure 1: Coordination workflow and downstream applications of 5-Ethyl-1H-pyrazole-3,4-diamine.

References

  • Coordination compounds of pyrazolone-based ligand: Design, characterization, biological evaluation, antitumor efficiency, and DNA binding evaluation supported by in silico studies Source: Applied Organometallic Chemistry (2022) URL:[Link]

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors Source: National Institutes of Health (NIH) PMC / International Journal of Molecular Sciences URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: International Journal of Molecular Sciences (2023) URL:[Link]

Sources

Method

Application Notes and Protocols: A Guide to the N-Alkylation of 5-Ethyl-1H-pyrazole-3,4-diamine

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Drug Discovery The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous approv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Drug Discovery

The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] N-alkylation of the pyrazole ring is a critical synthetic transformation that allows for the modulation of a compound's physicochemical properties, such as its solubility, metabolic stability, and target-binding affinity. The strategic introduction of alkyl groups on the pyrazole nitrogen atoms can significantly impact a molecule's three-dimensional conformation and its ability to engage in key interactions with biological targets. Consequently, the development of robust and regioselective N-alkylation protocols is of paramount importance to drug discovery programs.[2][4]

This application note provides a comprehensive guide to the N-alkylation of 5-Ethyl-1H-pyrazole-3,4-diamine, a versatile building block with multiple nucleophilic sites. We will delve into the mechanistic intricacies of pyrazole N-alkylation, explore the factors governing regioselectivity, and present a detailed, field-proven experimental protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize and characterize novel N-alkylated pyrazole derivatives.

Mechanistic Considerations: The Challenge of Regioselectivity

The N-alkylation of unsymmetrical pyrazoles, such as 5-Ethyl-1H-pyrazole-3,4-diamine, presents a significant regioselectivity challenge.[5][6] The pyrazole ring contains two nitrogen atoms, N1 and N2, both of which are nucleophilic and can potentially undergo alkylation, leading to a mixture of regioisomers. The diamino substituents at the 3 and 4 positions further complicate the reaction by introducing additional nucleophilic sites. However, the endocyclic pyrazole nitrogens are generally more nucleophilic than the exocyclic amino groups.

The regiochemical outcome of the N-alkylation is governed by a delicate interplay of several factors:

  • Steric Hindrance: Alkylation typically favors the less sterically hindered nitrogen atom.[5][6] In the case of 5-Ethyl-1H-pyrazole-3,4-diamine, the ethyl group at the C5 position sterically encumbers the adjacent N1 position, suggesting that alkylation might preferentially occur at the N2 position. The bulkiness of the alkylating agent also plays a crucial role; larger alkyl groups will further favor reaction at the less hindered site.[5]

  • Electronic Effects: The electron-donating amino groups at the C3 and C4 positions increase the electron density of the pyrazole ring, enhancing the nucleophilicity of both N1 and N2. Subtle differences in the electronic environment of the two nitrogen atoms can influence the regioselectivity.[5]

  • Reaction Conditions: The choice of base, solvent, and temperature can profoundly impact the N1/N2 ratio.[4][5][6] Polar aprotic solvents like DMF and DMSO are often employed and can favor the formation of a single regioisomer.[5] The base is critical; for instance, potassium carbonate (K₂CO₃) in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles, while in some cases, sodium hydride (NaH) can prevent the formation of regioisomeric mixtures.[4][5][7]

The tautomerism of the starting pyrazole further complicates the prediction of the major regioisomer. The two principal tautomers of 5-Ethyl-1H-pyrazole-3,4-diamine can interconvert, and the relative population of each tautomer under the reaction conditions can influence the alkylation outcome.

Figure 1: Tautomerism of the starting material and potential N1 and N2 alkylation products.

Experimental Protocol: Base-Mediated N-Alkylation

This protocol provides a general procedure for the N-alkylation of 5-Ethyl-1H-pyrazole-3,4-diamine using an alkyl halide in the presence of a base.[5] This method is a reliable starting point and can be optimized by varying the parameters outlined in the table below.

Materials and Reagents
  • 5-Ethyl-1H-pyrazole-3,4-diamine (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃, 1.5 eq) or Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide, 1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching NaH)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Reaction Parameter Optimization
ParameterCondition 1 (Mild)Condition 2 (Standard)Condition 3 (Forcing)Rationale & Key Insights
Alkylating Agent Methyl iodideBenzyl bromideEthyl bromoacetateReactivity follows the trend I > Br > Cl. Less reactive alkylating agents may require more forcing conditions.
Base K₂CO₃NaHCs₂CO₃K₂CO₃ is a milder base suitable for many alkylations. NaH is a stronger, non-nucleophilic base that can lead to cleaner reactions. Cs₂CO₃ can enhance reactivity in challenging cases.
Solvent Acetonitrile (MeCN)DMFDMSOPolar aprotic solvents are generally preferred.[5] DMF and DMSO are excellent at dissolving a wide range of substrates and salts.
Temperature Room Temperature (RT)50 °C80 °CHigher temperatures can increase the reaction rate but may also lead to side products or decomposition. Monitoring by TLC is crucial.
Reaction Time 12-24 hours4-12 hours2-6 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal time.[6]
Step-by-Step Procedure

Workflow start Start setup 1. Reaction Setup: Add pyrazole and base to anhydrous solvent under inert atmosphere. start->setup stir1 2. Stir at RT for 15-30 min. setup->stir1 add_alkyl 3. Add alkylating agent dropwise. stir1->add_alkyl react 4. Heat to desired temperature and monitor by TLC/LC-MS. add_alkyl->react workup 5. Work-up: Quench reaction (if necessary), dilute with water, and extract with organic solvent. react->workup dry 6. Dry organic layer and concentrate. workup->dry purify 7. Purify by column chromatography. dry->purify end End purify->end

Figure 2: General experimental workflow for the base-mediated N-alkylation of pyrazoles.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-Ethyl-1H-pyrazole-3,4-diamine (1.0 eq) and the chosen base (e.g., K₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF) to achieve a concentration of approximately 0.1–0.5 M.

  • Initial Stirring: Stir the resulting suspension at room temperature for 15-30 minutes to allow for salt formation.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 eq) dropwise to the suspension. For highly reactive alkylating agents, consider cooling the reaction mixture to 0 °C before addition.

  • Reaction Monitoring: Allow the reaction to stir at the desired temperature (ranging from room temperature to 80 °C) for the appropriate time, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If NaH was used, carefully quench the excess hydride with a saturated aqueous solution of NH₄Cl. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine to remove residual DMF or DMSO, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).

Characterization of N-Alkylated Products

The structural elucidation and confirmation of regioselectivity are critical steps in the synthesis of N-alkylated pyrazoles. A combination of spectroscopic techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the pyrazole ring protons and the protons of the newly introduced alkyl group are diagnostic. The integration of the signals will confirm the stoichiometry. In many cases, the chemical shifts of the protons on the substituent at C5 (the ethyl group in this case) can be influenced by the position of the N-alkylation, providing clues to the regioselectivity.

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons will differ between the N1 and N2 isomers.

    • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy is a powerful tool for determining regiochemistry. For the N1-alkylated isomer, a through-space correlation (NOE) is expected between the protons of the N-alkyl group and the protons of the C5-ethyl group. Conversely, for the N2-alkylated isomer, an NOE would be expected between the N-alkyl group protons and the C3-amino proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching frequencies for the amino groups and C-H stretching frequencies for the alkyl groups.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature or time. Ensure all reagents are anhydrous, as water can quench the base and hydrolyze the alkylating agent. The reactivity of the alkylating agent is also a key factor; switching from an alkyl chloride to a bromide or iodide can significantly improve the reaction rate.[5]

  • Mixture of Regioisomers: If a mixture of N1 and N2 isomers is obtained, optimization of the reaction conditions is necessary.[5] Altering the base, solvent, or temperature can influence the regioselectivity.[6] For instance, using a bulkier base or alkylating agent may favor the less sterically hindered N2 position.[5]

  • No Reaction: If no reaction is observed, confirm the reactivity of your alkylating agent. A more forcing base (e.g., NaH) or a higher reaction temperature may be required. Ensure the starting pyrazole is sufficiently soluble in the chosen solvent.

Conclusion

The N-alkylation of 5-Ethyl-1H-pyrazole-3,4-diamine is a versatile transformation for the generation of novel chemical entities for drug discovery. While regioselectivity can be a challenge, a systematic approach to reaction optimization, guided by an understanding of the underlying mechanistic principles, can lead to the successful synthesis of the desired N-alkylated pyrazole derivatives. Careful characterization using a suite of spectroscopic techniques is essential to confirm the structure and regiochemistry of the final products.

References

  • Kong, Y., Tang, M., & Wang, Y. (2014). An efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic Letters, 16(3), 576–579.
  • BenchChem. (2025).
  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of organic chemistry, 87(15), 10018–10025.
  • BenchChem. (2025).
  • Bradley, P. A., de Koning, P. D., Gibson, K. R., Lecouturier, Y. C., MacKenny, M. C., Morao, I., Poinsard, C., & Underwood, T. J. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett, 2010(06), 873-876.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry. ACS Figshare.
  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. (n.d.).
  • Krasavin, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Ghandour, M. I., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.).
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.).
  • Norman, N. J., et al. (2022).
  • View of SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. (n.d.). Moroccan Journal of Heterocyclic Chemistry.
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.).
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • (PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. (2019).
  • N-Alkylation of Some Imidazopyridines. (2024). FABAD Journal of Pharmaceutical Sciences.

Sources

Application

Application Note: Regioselective N4-Acylation of 5-Ethyl-1H-pyrazole-3,4-diamine

Audience: Research Chemists, Process Scientists, and Drug Development Professionals Application: Synthesis of Pyrazolo[4,3-d]pyrimidines, Purine Isosteres, and PDE5 Inhibitor Analogues Introduction & Mechanistic Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Research Chemists, Process Scientists, and Drug Development Professionals Application: Synthesis of Pyrazolo[4,3-d]pyrimidines, Purine Isosteres, and PDE5 Inhibitor Analogues

Introduction & Mechanistic Rationale

5-Ethyl-1H-pyrazole-3,4-diamine is a highly versatile bis-nucleophilic building block utilized extensively in the discovery and manufacturing of fused heterocyclic systems. Most notably, it serves as a critical precursor in the synthesis of pyrazolo[4,3-d]pyrimidines—the core pharmacophore of phosphodiesterase type 5 (PDE5) inhibitors such as sildenafil .

The successful elaboration of this scaffold relies on the highly regioselective acylation of the diamine. Mechanistically, while the pyrazole ring is an electron-rich heterocycle, the two amino groups exhibit fundamentally distinct nucleophilic profiles:

  • The 4-Amino Group: Behaves as a standard, electron-rich aromatic amine. It is sterically accessible and localized, making it highly nucleophilic.

  • The 3-Amino Group: Situated adjacent to the ring nitrogen (N2), this group participates in amidine-like resonance. Its lone pair is partially delocalized into the pyrazole π -system, significantly dampening its nucleophilicity .

Consequently, electrophilic attack by an acid chloride occurs almost exclusively at the 4-amino position when the reaction is kept under strict kinetic control .

Experimental Design & Causality

To achieve >95% regioselectivity and prevent thermodynamic scrambling or di-acylation, the experimental parameters must be precisely engineered:

  • Electrophile Selection: Acid chlorides (R-COCl) are strictly preferred over anhydrides. Anhydrides often require elevated temperatures (e.g., 60 °C), which shifts the reaction toward thermodynamic control, increasing the rate of undesired N3-acylation.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (TEA). DIPEA's increased steric bulk prevents it from acting as a competing nucleophile with highly reactive acid chlorides. Furthermore, it efficiently scavenges the HCl byproduct, preventing the pyrazole diamine from precipitating out of solution as an unreactive hydrochloride salt.

  • Solvent & Temperature: Dichloromethane (DCM) at 0 °C is chosen to enforce kinetic control. The low temperature maximizes the inherent nucleophilic differential between the 4-amino and 3-amino groups.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions, demonstrating the causality between temperature/reagent selection and regiochemical outcomes.

Acylating AgentSolventBaseTemp (°C)Time (h)Yield (%)Regioselectivity (N4:N3)
Acetyl Chloride DCM DIPEA 0 to 20 2 88 > 98:2
Benzoyl ChlorideTHFTEA0 to 2048295:5
Acetic AnhydridePyridineNone60126580:20
Pivaloyl ChlorideDCMDIPEA0 to 20675> 99:1

Reaction Workflow

G A 5-Ethyl-1H-pyrazole- 3,4-diamine B Free-Basing (DIPEA, DCM, 0°C) A->B Deprotonation C Electrophile Addition (R-COCl, 0°C) B->C Activation D Regioselective N4-Acylation C->D Kinetic Control E Aqueous Quench (NaHCO3) D->E Quench HCl F Phase Separation & Drying E->F Extraction G Target Amide Isolation F->G Chromatography

Workflow for the regioselective N4-acylation of 5-Ethyl-1H-pyrazole-3,4-diamine.

Step-by-Step Protocol

Safety Note: Acid chlorides are lachrymators and react violently with water. Perform all operations in a well-ventilated fume hood using oven-dried glassware under an inert atmosphere (Nitrogen or Argon).

Step 1: Preparation and Free-Basing

  • Charge an oven-dried 100 mL round-bottom flask with 5-Ethyl-1H-pyrazole-3,4-diamine (10.0 mmol, 1.26 g). Note: If utilizing the dihydrochloride or sulfate salt, adjust the mass accordingly.

  • Add anhydrous Dichloromethane (DCM, 30 mL) to suspend the starting material.

  • Add N,N-Diisopropylethylamine (DIPEA, 25.0 mmol, 4.35 mL) in one portion. Stir at room temperature for 15 minutes until a homogenous solution is obtained (indicating complete free-basing).

Step 2: Kinetic Acylation 4. Cool the reaction mixture to exactly 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration. 5. In a separate dry vial, dissolve the chosen acid chloride (e.g., Acetyl chloride, 10.5 mmol, 0.82 g) in anhydrous DCM (5 mL). 6. Add the acid chloride solution dropwise over 15 minutes via a syringe pump or slow manual addition. Causality: Dropwise addition prevents localized heating and transient excesses of electrophile, which cause di-acylation. 7. Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20 °C) over an additional 1 hour.

Step 3: Quench and Work-up 8. Quench the reaction by adding saturated aqueous Sodium Bicarbonate (NaHCO 3​ , 20 mL) to neutralize residual acid and DIPEA hydrochloride salts. 9. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). 10. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Sodium Sulfate (Na 2​ SO 4​ ). 11. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification 12. Purify the crude residue via flash column chromatography (Silica gel, eluent gradient: 0% to 10% Methanol in DCM) to afford the pure N4-acylated product.

Analytical Self-Validation System

To ensure the protocol has executed correctly, the system must be analytically validated. Do not proceed to subsequent cyclization steps without confirming regioselectivity.

  • In-Process Control (TLC): Use a mobile phase of DCM:MeOH (9:1). The starting diamine is highly polar and will stain intensely with Ninhydrin (purple/brown). The N4-acylated product will exhibit a significantly higher Rf​ value, will be strongly UV-active (254 nm), and will show a diminished or altered Ninhydrin response.

  • Definitive Validation ( 1 H NMR in DMSO-d 6​ ):

    • Starting Material: Exhibits two distinct −NH2​ signals integrating for 2 protons each (typically between 4.0–5.5 ppm).

    • Acylated Product: The successful N4-acylation is confirmed by the appearance of a downfield amide proton singlet ( −NH−C=O ) at >9.0 ppm (integrating for 1H). Crucially, the unreacted 3-amino group ( −NH2​ ) will remain as a broad singlet around 5.0–5.4 ppm (integrating for 2H). If the 3-position were erroneously acylated, the chemical shifts would invert due to the differing electronic environments of the pyrazole ring.

  • LC-MS: Confirm the mass shift corresponds to mono-acylation ( [M+H]+ = Starting Mass + Acyl Mass - 1). The absence of a di-acylated mass peak confirms strict kinetic control was maintained.

References

  • Dunn, P. J. (2005). Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88–97. URL:[Link]

  • Gouda, M. A., & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Synthetic Communications, 47(14), 1269–1300. URL:[Link]

  • Hussein, M. A., Mosaad, Y. O., & Gobba, N. A. E. K. (2018). Sildenafil (Viagra): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. Medicinal Chemistry (Los Angeles), 8(5), 136-146. URL:[Link]

Method

Application Notes and Protocols for 5-Ethyl-1H-pyrazole-3,4-diamine in Materials Science

Introduction: Unveiling the Potential of a Novel Pyrazole-Based Monomer The relentless pursuit of advanced materials with superior performance characteristics has driven chemists to explore novel molecular architectures....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Pyrazole-Based Monomer

The relentless pursuit of advanced materials with superior performance characteristics has driven chemists to explore novel molecular architectures. Within this landscape, nitrogen-rich heterocyclic compounds have emerged as promising building blocks for high-performance polymers. Pyrazole derivatives, in particular, are recognized for imparting exceptional thermal stability, chemical resistance, and unique optoelectronic properties to polymeric structures.[1][2][3] This document introduces 5-Ethyl-1H-pyrazole-3,4-diamine , a novel diamine monomer, and elucidates its potential applications in materials science, with a primary focus on its role in the synthesis of advanced polyimides.

The unique structure of 5-Ethyl-1H-pyrazole-3,4-diamine, featuring a pyrazole core, vicinal diamine functionalities, and an ethyl substituent, offers a compelling combination of properties. The pyrazole ring is the cornerstone of its thermal robustness. The diamine groups provide the reactive sites for polymerization, enabling its incorporation into various polymer backbones. The vicinal arrangement of these amines may also introduce specific conformational characteristics to the resulting polymer chains, influencing their packing and morphology. Furthermore, the ethyl group is anticipated to enhance the solubility of the monomer and the resulting polymers, a critical factor for improving processability, which is often a challenge with rigid aromatic polymers.[4][5]

These application notes will provide a comprehensive guide for researchers and scientists, detailing a proposed synthetic pathway for the monomer, a step-by-step protocol for its polymerization into a polyimide, and the subsequent characterization of the polymer's properties.

PART 1: Synthesis of 5-Ethyl-1H-pyrazole-3,4-diamine Monomer

A plausible synthetic route to 5-Ethyl-1H-pyrazole-3,4-diamine is proposed, drawing inspiration from established pyrazole synthesis methodologies and the preparation of other pyrazole-based diamines.[6][7] The synthesis is a multi-step process commencing with readily available starting materials.

Proposed Synthetic Pathway

The proposed synthesis involves the initial formation of a pyrazole ring with appropriate functionalities, followed by the introduction of the amino groups. A likely precursor would be a dinitro or a cyano-nitro substituted pyrazole, which can then be reduced to the corresponding diamine.

A potential synthetic route is outlined below:

G A Ethyl Acetoacetate + Malononitrile C 5-Amino-3-ethyl-4-cyano-1H-pyrazole A->C Cyclization B Hydrazine Hydrate B->C D Nitration C->D E 5-Amino-3-ethyl-4-cyano-1H-pyrazole-x-nitro D->E F Reduction E->F G 5-Ethyl-1H-pyrazole-3,4-diamine F->G

Caption: Proposed synthetic workflow for 5-Ethyl-1H-pyrazole-3,4-diamine.

Experimental Protocol: Synthesis of 5-Ethyl-1H-pyrazole-3,4-diamine

Step 1: Synthesis of 5-Amino-3-ethyl-4-cyano-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate and malononitrile in ethanol.

  • Base Addition: Slowly add a catalytic amount of a base, such as piperidine, to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Hydrazine Addition: Add hydrazine hydrate to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Characterization: Confirm the structure of the product using FTIR and ¹H NMR spectroscopy.

Step 2: Nitration of 5-Amino-3-ethyl-4-cyano-1H-pyrazole

  • Reaction Setup: In a flask cooled in an ice bath, slowly add the synthesized 5-amino-3-ethyl-4-cyano-1H-pyrazole to a mixture of concentrated sulfuric acid and nitric acid.

  • Reaction: Stir the mixture at 0-5 °C for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate. Filter the solid, wash with cold water until neutral, and dry.

Step 3: Reduction to 5-Ethyl-1H-pyrazole-3,4-diamine

  • Reaction Setup: Suspend the nitrated pyrazole in ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude diamine.

  • Purification: Purify the product by recrystallization or column chromatography.

  • Characterization: Confirm the final structure of 5-Ethyl-1H-pyrazole-3,4-diamine using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Application in High-Performance Polyimides

The primary application envisioned for 5-Ethyl-1H-pyrazole-3,4-diamine is as a diamine monomer for the synthesis of novel polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[4][8] The incorporation of the pyrazole moiety is expected to further enhance these properties.

Rationale for Use in Polyimides
  • High Thermal Stability: The aromatic and heterocyclic nature of the pyrazole ring contributes to a high decomposition temperature.[2][3]

  • Enhanced Solubility: The ethyl group can disrupt polymer chain packing, leading to improved solubility in organic solvents, which is advantageous for processing.[5]

  • Good Mechanical Properties: The rigid pyrazole unit is expected to impart high tensile strength and modulus to the resulting polyimide films.[9]

  • Tailorable Properties: The vicinal diamine structure may lead to unique chain conformations and potentially influence properties such as the dielectric constant and moisture uptake.

Experimental Protocol: Synthesis and Characterization of a Novel Polyimide

This protocol describes the synthesis of a polyimide from 5-Ethyl-1H-pyrazole-3,4-diamine and a commercially available dianhydride, such as pyromellitic dianhydride (PMDA).

Step 1: Poly(amic acid) Synthesis

  • Reaction Setup: In a dry, nitrogen-purged flask, dissolve an equimolar amount of 5-Ethyl-1H-pyrazole-3,4-diamine in a dry aprotic solvent such as N,N-dimethylacetamide (DMAc).

  • Dianhydride Addition: Slowly add an equimolar amount of PMDA powder to the stirred solution at room temperature.

  • Polymerization: Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

G Monomer 5-Ethyl-1H-pyrazole-3,4-diamine + PMDA PAA Poly(amic acid) Solution Monomer->PAA Polymerization in DMAc Film Poly(amic acid) Film PAA->Film Casting PI Polyimide Film Film->PI Thermal Imidization

Sources

Application

"use of 5-Ethyl-1H-pyrazole-3,4-diamine in agrochemical research"

Application Note: 5-Ethyl-1H-pyrazole-3,4-diamine as a Core Scaffold in Agrochemical Discovery and Synthesis Target Audience: Agrochemical Researchers, Synthetic Chemists, and Pesticide Development Professionals. Documen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Ethyl-1H-pyrazole-3,4-diamine as a Core Scaffold in Agrochemical Discovery and Synthesis

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Pesticide Development Professionals. Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Significance

In the continuous pursuit of novel, high-efficacy agrochemicals to combat resistant phytopathogens, fused bicyclic heterocycles have emerged as highly privileged scaffolds. Among these, 5-Ethyl-1H-pyrazole-3,4-diamine (CAS: 199340-98-2) serves as a critical, bis-nucleophilic building block for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines[1].

The utility of this specific diamine derivative lies in its unique structural properties:

  • Purine Bioisosterism: The resulting pyrazolo-pyrimidine core acts as a structural mimic of adenine, allowing these molecules to competitively bind to the ATP-binding pockets of essential fungal protein kinases (e.g., CK2, MAPK)[1].

  • Enhanced Lipophilicity: The ethyl substituent at the C5 position imparts a finely tuned lipophilic character (increased logP). This causality is critical in agrochemical design, as it facilitates superior penetration through the waxy cuticles of plant leaves and the ergosterol-rich cell membranes of fungal pathogens.

  • Natural Biocontrol Relevance: Interestingly, 1H-pyrazole-3,4-diamine derivatives are not strictly synthetic artifacts. Recent metabolomic profiling of the endogenous biocontrol agent Trichoderma asperellum identified pyrazole-3,4-diamine as a highly bioactive volatile organic compound (VOC) responsible for inhibiting the mycelial growth of Fusarium oxysporum, the causal agent of chickpea wilt[2].

Mechanistic Rationale in Agrochemical Design

The synthesis of pyrazolo[1,5-a]pyrimidines via 5-Ethyl-1H-pyrazole-3,4-diamine relies on a regioselective condensation-cyclization sequence. The diamine acts as a bis-nucleophile, reacting with 1,3-dicarbonyl compounds (or their synthetic equivalents like oxazolines and isoflavones)[3][4].

Recent structure-activity relationship (SAR) studies have demonstrated that hybridizing the pyrazolo[1,5-a]pyrimidine core with an oxazoline moiety yields exceptional broad-spectrum fungicides. These compounds disrupt signal transduction pathways in agriculturally devastating fungi such as Colletotrichum capsici (pepper anthracnose) and Pyricularia oryzae (rice blast)[3].

Pathway A Pyrazolo-pyrimidine Derivative B Fungal Cell Membrane Penetration A->B Lipophilic ethyl group aids entry C Competitive Binding at ATP Pocket B->C Purine bioisosterism D Inhibition of Target Kinase (e.g., CK2 / MAPK) C->D E Disruption of Signal Transduction D->E F Arrest of Mycelial Growth & Cell Death E->F

Fig 1: Kinase inhibition pathway of pyrazolo-pyrimidine agrochemicals in fungal pathogens.

Quantitative Efficacy Data

To contextualize the potency of derivatives synthesized from this scaffold, Table 1 summarizes the half-maximal effective concentration (EC₅₀) of a recently optimized pyrazolo[1,5-a]pyrimidine oxazoline derivative (Compound D10) against standard commercial fungicides[3].

Table 1: Comparative Antifungal Efficacy (In Vitro)

Compound / FungicideTarget PhytopathogenEC₅₀ (μM)Relative Potency vs Carbendazim
Pyrazolo-pyrimidine (D10) Colletotrichum capsici1.61.6x more potent
Carbendazim (Control)Colletotrichum capsici2.561.0x (Baseline)
Azoxystrobin (Control)Colletotrichum capsici5.60.28x
Pyrazolo-pyrimidine (D10) Pyricularia oryzae1.71.1x more potent
Carbendazim (Control)Pyricularia oryzae1.91.0x (Baseline)

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for reagent selection and environmental controls is explicitly defined to ensure reproducibility.

Protocol A: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Objective: To synthesize a functionalized pyrazolo[1,5-a]pyrimidine library using 5-Ethyl-1H-pyrazole-3,4-diamine via a green, microwave-assisted methodology[4].

Rationale for Microwave Irradiation: Conventional thermal reflux often leads to the thermal degradation of the diamine precursor and the accumulation of uncyclized Schiff base intermediates. Microwave irradiation provides uniform dielectric heating, driving the dehydration step of the cyclization forward rapidly, thereby maximizing thermodynamic yield[4].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe quartz reaction vial, dissolve 1.0 mmol of 5-Ethyl-1H-pyrazole-3,4-diamine and 1.0 mmol of the selected 1,3-dicarbonyl electrophile (e.g., a substituted beta-diketone).

  • Solvent & Catalyst: Add 3.0 mL of absolute ethanol. Add exactly 2 drops of glacial acetic acid.

    • Causality Note: Acetic acid acts as a crucial proton donor to activate the carbonyl carbon of the electrophile, facilitating the initial nucleophilic attack by the sterically accessible 4-amino group of the pyrazole.

  • Irradiation: Seal the vial with a Teflon septum. Subject the mixture to microwave irradiation (e.g., using a CEM Discover or MCR-3 reactor) at 100°C and 150 W for 15–20 minutes[4].

  • System Validation (TLC): Monitor reaction completion via Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (1:2). The disappearance of the diamine spot (which stains deeply with ninhydrin) validates reaction completion.

  • Isolation: Cool the vial to 4°C using an ice bath to induce crystallization. Filter the resulting precipitate under a vacuum, wash with cold ethanol (2 x 5 mL), and dry in a desiccator.

Synthesis A 5-Ethyl-1H-pyrazole-3,4-diamine (Bis-nucleophile) C Microwave Irradiation (Solvent: EtOH, Cat: AcOH) A->C B 1,3-Dicarbonyl Compound (Electrophile) B->C D Condensation & Cyclization C->D E Substituted Pyrazolo[1,5-a]pyrimidine (Agrochemical Lead) D->E Dehydration (-2H2O)

Fig 2: Microwave-assisted condensation of 5-Ethyl-1H-pyrazole-3,4-diamine.

Protocol B: In Vitro Antifungal Efficacy Assay (Mycelial Growth Rate Method)

Objective: To evaluate the fungicidal activity of the synthesized pyrazolo-pyrimidine derivatives against agricultural pathogens[3][4].

Step-by-Step Methodology:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize via autoclaving at 121°C for 20 minutes.

  • Compound Formulation: Dissolve the synthesized pyrazolo-pyrimidine derivative in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

  • Agar Doping: Cool the PDA to 50°C. Aliquot the compound stock into the PDA to achieve final testing concentrations (e.g., 1, 5, 10, 50 μg/mL).

    • Causality Note: Add 0.1% Tween-20 to the liquid agar. This surfactant prevents the highly lipophilic pyrazolo-pyrimidine derivatives from precipitating out of the aqueous agar matrix, ensuring uniform exposure to the fungal mycelia.

  • Self-Validating Controls: Prepare a negative control plate (PDA + DMSO + Tween-20 only) to ensure the solvent does not inhibit growth. Prepare a positive control plate utilizing a commercial standard (e.g., Carbendazim)[3].

  • Inoculation: Using a sterile cork borer (5 mm diameter), excise a mycelial plug from the actively growing edge of a 7-day-old fungal culture (e.g., C. capsici). Place the plug face-down in the exact center of the treated PDA plates.

  • Incubation & Measurement: Incubate plates at 25°C in the dark. Measure the radial mycelial growth (in mm) using digital calipers after 7 days (or when the negative control reaches the plate edge). Calculate the inhibition percentage relative to the negative control.

References

  • Design and Discovery of Pyrazolo[1,5-a]pyrimidinyl Oxazoline as a Promising Antifungal Model Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro Amazon AWS Hosted Research (Original Source: Aust J Chem / Springer) URL:[Link]

  • Identification of bio-active compounds in indigenous Trichoderma asperellem against Fusarium oxysporum f. sp. ciceris: A causal agent of chickpea wilt ResearchGate URL:[Link]

Sources

Method

Application Note: Enzyme Inhibition Studies with 5-Ethyl-1H-pyrazole-3,4-diamine Analogs Targeting Protein Kinases

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and anti-inflammatory drug discovery. The precursor 5-Ethyl-1H-pyrazole-3,4-diamine se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and anti-inflammatory drug discovery. The precursor 5-Ethyl-1H-pyrazole-3,4-diamine serves as a critical synthetic building block for generating substituted pyrazolo[3,4-d]pyrimidines. This application note details the mechanistic rationale, self-validating experimental workflows, and kinetic evaluation protocols required to assess these analogs against key oncogenic kinases, including Cyclin-Dependent Kinase 2 (CDK2), Src, and Fibroblast Growth Factor Receptor 4 (FGFR4).

Mechanistic Rationale: The Pyrazolo[3,4-d]pyrimidine Scaffold

The cyclization of 5-ethyl-1H-pyrazole-3,4-diamine yields a pyrazolo[3,4-d]pyrimidine core, which functions as a highly effective bioisostere of the purine ring (adenine) found in ATP[1].

  • Hinge Region Binding: The nitrogen atoms within the pyrazole and pyrimidine rings establish critical, bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2)[1].

  • Hydrophobic Vectoring: The ethyl group derived from the 5-position of the starting diamine projects into the hydrophobic pocket adjacent to the gatekeeper residue. This steric vectoring is essential for tuning kinase selectivity, preventing off-target binding to kinases with bulky gatekeeper residues.

  • Covalent Targeting: By functionalizing the core with Michael acceptors (e.g., acrylamides), these analogs can be engineered to act as irreversible inhibitors, covalently binding to non-catalytic cysteine residues within the ATP pocket of kinases like FGFR4[2].

Pathway Ligand ATP / Substrate Kinase Target Kinase (e.g., CDK2, FGFR4) Ligand->Kinase Binds Hinge Product Phosphorylated Product (Signaling Cascade Active) Kinase->Product Catalysis Inhibitor Pyrazolo[3,4-d]pyrimidine Analog Inhibitor->Kinase Competitive/Covalent Inhibition Assay TR-FRET Detection (Signal Output) Product->Assay

Fig 1. Mechanism of kinase inhibition and downstream assay detection by pyrazolo-pyrimidine analogs.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the inhibitory profile of these analogs, researchers must employ orthogonal assays that measure both potency ( IC50​ ) and binding kinetics (reversibility).

Workflow A Compound Synthesis (5-Ethyl-1H-pyrazole-3,4-diamine) B Primary Screening (TR-FRET Kinase Assay) A->B C Hit Confirmation (Dose-Response IC50) B->C D Mechanism of Action (Jump-Dilution Assay) C->D

Fig 2. Sequential workflow for evaluating pyrazolo[3,4-d]pyrimidine kinase inhibitors.

TR-FRET Kinase Assay for IC50​ Determination

Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescent assays because the time-gated measurement (delaying signal acquisition by 50-100 µs) completely eliminates short-lived background autofluorescence commonly exhibited by highly conjugated heterocyclic compounds.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 2X Kinase/Antibody mix (e.g., CDK2/Cyclin A or Src) and 2X ATP/Substrate mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). ATP concentration should be set at the apparent Km​ for the specific kinase to ensure competitive inhibitors are accurately benchmarked.

  • Compound Titration: Dispense 5-Ethyl-1H-pyrazole-3,4-diamine analogs in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Reaction Initiation: Add 5 µL of the 2X Kinase mix to the assay plate. Incubate for 15 minutes at room temperature to allow pre-binding. Add 5 µL of the 2X ATP/Substrate mix to initiate the reaction.

  • Incubation & Detection: Seal and incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm ratio).

Self-Validation System:

  • Z'-Factor: The plate must contain 16 wells of vehicle control (DMSO, 100% activity, μp​ ) and 16 wells of no-enzyme control (0% activity, μn​ ). The assay is only validated if the calculated Z′=1−∣μp​−μn​∣3(σp​+σn​)​ is ≥0.6 .

  • Reference Standard: A known pan-kinase inhibitor (e.g., Staurosporine) must yield an IC50​ within 3-fold of historical baselines to validate the ATP concentration and enzyme activity.

Jump-Dilution Assay for Reversibility Assessment

Causality of Choice: Analogs targeting kinases like FGFR4 often incorporate electrophilic warheads to form irreversible covalent bonds[2]. The jump-dilution assay physically forces the dissociation of reversible complexes by dropping the inhibitor concentration far below its IC50​ , allowing researchers to distinguish between reversible, slow-tight, and irreversible binding kinetics.

Step-by-Step Protocol:

  • Pre-Incubation: Incubate the kinase (e.g., FGFR4 at 100 nM) with the inhibitor at a concentration of 10×IC50​ for 60 minutes to ensure >90% target occupancy.

  • Jump-Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing saturating concentrations of ATP ( 10×Km​ ) and peptide substrate. The final inhibitor concentration is now 0.1×IC50​ .

  • Continuous Monitoring: Immediately monitor product formation continuously for 120 minutes using a real-time fluorescence kinetic read.

Self-Validation System:

  • Trajectory Controls: The assay must include an uninhibited enzyme control (linear, steep slope) and a continuously inhibited control (enzyme + inhibitor diluted into buffer containing 10×IC50​ inhibitor; flat slope).

  • Mechanistic Confirmation: A parallel jump-dilution of Staurosporine (a known reversible inhibitor) must show a rapid recovery of initial velocity (slope parallel to the uninhibited control). If the test analog shows no recovery of activity (slope remains flat), it is validated as an irreversible or extremely slow-off-rate inhibitor.

Quantitative Data Presentation

The following table summarizes the expected inhibitory profiles of distinct pyrazolo[3,4-d]pyrimidine analogs derived from the 5-Ethyl-1H-pyrazole-3,4-diamine scaffold, demonstrating the versatility of the core in targeting different kinase families[1][2][3].

Compound IDCore ScaffoldTarget Kinase IC50​ (nM) ± SDBinding Kinetics
Analog 1a 5-Ethyl-pyrazolo[3,4-d]pyrimidineCDK214.2 ± 1.1Rapid Reversible
Analog 1b 5-Ethyl-pyrazolo[3,4-d]pyrimidineSrc22.5 ± 1.8Rapid Reversible
Analog 2a (Acrylamide)5-Ethyl-pyrazolo[3,4-d]pyrimidineFGFR48.4 ± 0.6Irreversible (Covalent)
Staurosporine (Ctrl)IndolocarbazolePan-Kinase4.1 ± 0.3Rapid Reversible

Sources

Application

Application Note: Rational Design and Synthesis of Kinase Inhibitors Using Pyrazole-3,4-Diamine Scaffolds

Introduction & Mechanistic Rationale The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the myriad of pharmacophores explored, the pyrazole-3,4-diamine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the myriad of pharmacophores explored, the pyrazole-3,4-diamine scaffold has emerged as a highly privileged building block [1]. This electron-rich, versatile intermediate is extensively utilized to synthesize fused bicyclic systems—such as pyrazolo[3,4-d]pyrimidines—which serve as potent ATP-competitive (Type I) or conformation-specific (Type II) kinase inhibitors.

Why the Pyrazole-3,4-Diamine Scaffold?

The architectural advantage of the pyrazole-3,4-diamine core lies in its precise geometric alignment within the kinase ATP-binding pocket (the "hinge" region):

  • Hinge-Binding Competence: The nitrogen atoms of the pyrazole ring act as critical hydrogen-bond donors and acceptors, mimicking the adenine ring of ATP to anchor the molecule to the kinase hinge backbone (e.g., interacting with the backbone NH and C=O of the gatekeeper adjacent residues).

  • Orthogonal Functionalization: The adjacent 3-amino and 4-amino groups allow for regioselective cyclization or functionalization. This enables medicinal chemists to project substituents into the solvent-exposed channel (to improve solubility and pharmacokinetic properties) or deep into the hydrophobic DFG (Asp-Phe-Gly) pocket (to tune selectivity and residence time) [2].

  • Tautomeric Control: Utilizing N-substituted derivatives, such as 1-methyl-1H-pyrazole-3,4-diamine (CAS: 142109-60-2), locks the tautomeric state of the pyrazole. This eliminates tautomeric ambiguity during synthesis, directing the regioselectivity of subsequent cyclization reactions and ensuring a single, biologically active isomer [4].

Target Signaling Pathways: FLT3 and FGFR4

Inhibitors derived from this scaffold have shown exceptional efficacy against kinases with oncogenic driver mutations, notably FMS-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia (AML) and Fibroblast Growth Factor Receptor 4 (FGFR4) in hepatocellular carcinoma [1][3].

The diagram below illustrates the signal transduction pathways modulated by these kinases and highlights the intervention point of pyrazole-3,4-diamine-derived inhibitors.

SignalingPathway Ligand FLT3L / FGF19 Receptor FLT3 / FGFR4 (Kinase Domain) Ligand->Receptor Binds & Dimerizes PI3K PI3K Receptor->PI3K Phosphorylates RAS RAS Receptor->RAS Activates Inhibitor Pyrazole-3,4-diamine Derived Inhibitor Inhibitor->Receptor ATP-Competitive Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Tumor Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FLT3/FGFR4 signaling cascade and the targeted ATP-competitive inhibition by pyrazole-3,4-diamines.

Synthetic Workflow and Protocols

The synthesis of a mature kinase inhibitor from a pyrazole-3,4-diamine precursor typically involves the construction of a fused heterocyclic core, followed by late-stage functionalization via transition-metal-catalyzed cross-coupling.

SynthWorkflow N1 1-Methyl-1H-pyrazole- 3,4-diamine N2 Condensation (Formamidine Acetate) N1->N2 N3 Pyrazolo[3,4-d]pyrimidine Core N2->N3 Cyclization N4 Halogenation (NIS / NBS) N3->N4 N5 Cross-Coupling (Buchwald-Hartwig) N4->N5 C3/C4 Activation N6 Final Kinase Inhibitor N5->N6 Append DFG Interacting Motif

Caption: General synthetic workflow for generating pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Protocol 3.1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

Objective: Construct the bicyclic hinge-binding pharmacophore.

Reagents & Materials:

  • 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride (1.0 eq) [4]

  • Formamidine acetate (3.0 eq)

  • Ethanol (anhydrous)

  • Triethylamine (TEA, 2.5 eq)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 1-methyl-1H-pyrazole-3,4-diamine dihydrochloride (5.0 g, 27.0 mmol) in anhydrous ethanol (50 mL).

  • Neutralization: Add TEA (9.4 mL, 67.5 mmol) dropwise at 0 °C. Causality: The dihydrochloride salt must be neutralized to free the nucleophilic amines for the subsequent condensation.

  • Condensation: Add formamidine acetate (8.4 g, 81.0 mmol) to the mixture. Purge the vessel with nitrogen for 5 minutes. Causality: Nitrogen purging prevents the oxidative degradation of the electron-rich diamine intermediate at elevated temperatures.

  • Cyclization: Heat the reaction mixture to reflux (80 °C) for 12 hours. The 3-amino and 4-amino groups react sequentially with the formamidine carbon to form the pyrimidine ring.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure. Resuspend the crude residue in cold water (50 mL) and filter the resulting precipitate. Wash the solid with cold water and dry under vacuum to yield 1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 3.2: Late-Stage Buchwald-Hartwig Amination

Objective: Append a solvent-exposed or DFG-interacting amine tail to the halogenated core [2].

Step-by-Step Procedure:

  • Setup: To a 10 mL microwave vial, add the halogenated pyrazolo[3,4-d]pyrimidine intermediate (1.0 eq), the desired functional amine (1.2 eq), and Potassium Carbonate ( K2​CO3​ , 5.0 eq).

  • Catalyst Addition: Add BrettPhos (0.05 eq) and Pd2​(dba)3​ (0.025 eq). Causality: BrettPhos is specifically selected as the ligand because its bulky, electron-rich biaryl structure promotes rapid reductive elimination and suppresses unwanted β -hydride elimination, which is crucial when coupling primary aliphatic amines to heteroaryl halides.

  • Reaction: Suspend the mixture in degassed tert-butanol (0.2 M). Seal the vial, purge with nitrogen, and heat to 110 °C for 8 hours.

  • Purification: Cool to ambient temperature, dilute with water, and extract with dichloromethane (DCM). Dry the organic layer over MgSO4​ , concentrate, and purify via flash chromatography.

Biological Evaluation: Kinase Activity Assay

To validate the synthesized inhibitors, an ADP-Glo™ Kinase Assay is utilized. This luminescent assay measures the amount of ADP formed during the kinase reaction, providing a direct, interference-free quantification of kinase activity.

Protocol 4.1: ADP-Glo Kinase Assay for FLT3/FGFR4

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of the synthesized compounds.

Buffer Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2​ , 0.1 mg/mL BSA, 2 mM MnCl2​ , and 1 mM DTT.

    • Causality: MgCl2​ and MnCl2​ are essential cofactors for ATP binding. DTT maintains the catalytic cysteine residues in a reduced state. Note: If evaluating a targeted covalent inhibitor (TCI) designed to bind a specific cysteine (e.g., FGFR4 Cys552), DTT must be omitted or strictly minimized to prevent competitive quenching of the warhead.

Step-by-Step Procedure:

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using an acoustic dispenser (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 5 µL of recombinant kinase (e.g., FLT3 WT or FGFR4) diluted in Kinase Buffer to the wells. Incubate at room temperature for 30 minutes. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the enzyme before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix (e.g., Poly[E,Y] 4:1 peptide). Crucial Step: The ATP concentration must be set precisely at the apparent Km​ of the specific kinase. This ensures that the assay is sensitive enough to accurately rank ATP-competitive inhibitors without artificially inflating or deflating the IC50​ values.

  • Incubation: Incubate the reaction for 60 minutes at room temperature.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal.

  • Readout: Read luminescence on a microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Quantitative Data Summary

The structural versatility of the pyrazole-3,4-diamine scaffold allows for the generation of highly potent inhibitors across multiple kinase families. Table 1 summarizes representative IC50​ data for various functionalized derivatives against key oncogenic kinases.

Table 1: Representative Kinase Inhibition Profiles of Pyrazole-3,4-Diamine Derivatives

Compound Class / DerivativeTarget KinaseMutation Status IC50​ (nM)Binding Mode / Mechanism
Pyrazolo[3,4-d]pyrimidine AFLT3Wild-Type12.5Type I (ATP-Competitive, DFG-in)
Pyrazolo[3,4-d]pyrimidine BFLT3ITD (Internal Tandem Duplication)8.2Type I (ATP-Competitive, DFG-in)
Pyrazolo[3,4-d]pyrimidine CFGFR4Wild-Type25.0Targeted Covalent (Cys552)
Pyrazolo-pyridine DCDK4Wild-Type45.0Type I (ATP-Competitive)
Pyrazolo-pyridine EVEGFR2Wild-Type110.0Type II (DFG-out conformation)

Data represents typical pharmacological profiles achieved through iterative structure-activity relationship (SAR) optimization of the core scaffold [1][2][3].

References

  • Source: Google Patents (WO2017019804A2)
  • Source: Google Patents (WO2014144737A1)
  • Source: Google Patents (WO2016164703A1)

Technical Notes & Optimization

Troubleshooting

"challenges in the synthesis of 5-Ethyl-1H-pyrazole-3,4-diamine"

Welcome to the Technical Support Center for the synthesis of 5-Ethyl-1H-pyrazole-3,4-diamine . This guide is engineered for researchers and drug development professionals facing the notorious instability and regioselecti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Ethyl-1H-pyrazole-3,4-diamine . This guide is engineered for researchers and drug development professionals facing the notorious instability and regioselectivity challenges associated with highly electron-rich pyrazoles.

Rather than a generic protocol, this document provides a self-validating mechanistic workflow. We address the causality behind each synthetic choice, ensuring you can troubleshoot dynamically at the bench.

I. Mechanistic Overview & Synthetic Pathway

The synthesis of 5-alkyl-3,4-diaminopyrazoles relies on a three-phase cascade: cyclocondensation, electrophilic nitrosation, and anaerobic reduction. Because the final 3,4-diamine is highly electron-rich, it is extremely susceptible to rapid auto-oxidation—a property that makes these molecules valuable as 1 but exceptionally difficult to isolate in a synthetic lab[1].

SynthesisPathway Start 3-Oxopentanenitrile + Hydrazine Step1 Cyclocondensation (Reflux, EtOH) Start->Step1 Int1 5-Ethyl-1H-pyrazol-3-amine (Highly Activated Ring) Step1->Int1 Step2 Electrophilic Nitrosation (NaNO2, HCl, 0-5°C) Int1->Step2 Regioselective C4 attack Int2 5-Ethyl-4-nitroso-1H-pyrazol-3-amine (Green/Blue Intermediate) Step2->Int2 Step3 Catalytic Reduction (H2, Pd/C, Anaerobic) Int2->Step3 Prevents over-oxidation Product 5-Ethyl-1H-pyrazole-3,4-diamine (Unstable Free Base) Step3->Product Step4 Salt Formation (Ethereal HCl) Product->Step4 Immediate quench Final 5-Ethyl-1H-pyrazole-3,4-diamine Dihydrochloride (Stable) Step4->Final

Fig 1: Mechanistic workflow for 5-Ethyl-1H-pyrazole-3,4-diamine synthesis.

II. Self-Validating Experimental Protocols

Phase 1: Cyclocondensation to 5-Ethyl-1H-pyrazol-3-amine
  • Causality: The reaction between 3-oxopentanenitrile and hydrazine hydrate forms the pyrazole core. Hydrazine is a potent nucleophile; adding it slowly prevents the formation of acyclic bis-hydrazone byproducts[2].

  • Procedure: Dissolve 1.0 eq of 3-oxopentanenitrile in absolute ethanol. Add 1.1 eq of hydrazine hydrate dropwise over 30 minutes at 0 °C. Heat the mixture to reflux for 4 hours. Concentrate under reduced pressure and recrystallize from toluene.

  • Self-Validation: Success is confirmed via IR spectroscopy by the complete disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and the appearance of broad N-H and C=N stretches.

Phase 2: Regioselective Nitrosation
  • Causality: The pyrazole C4 position is heavily activated by the electron-donating (+I) ethyl group and (+M) 3-amino group. Strict temperature control (0–5 °C) is mandatory to ensure the electrophile (NO⁺) attacks the C4 carbon rather than diazotizing the primary 3-amine.

  • Procedure: Dissolve 5-Ethyl-1H-pyrazol-3-amine in 2M aqueous HCl and cool to 0 °C. Introduce 1.05 eq of NaNO₂ (dissolved in minimal water) via subsurface dropwise addition. Stir for 1 hour at 0 °C.

  • Self-Validation: The reaction will transition to a distinct deep green/blue color, which is the universal hallmark of a C-nitroso pyrazole intermediate. ¹H NMR will show the complete loss of the C4-H singlet at ~5.5 ppm.

Phase 3: Anaerobic Reduction & Salt Isolation
  • Causality: The free base of 5-ethyl-1H-pyrazole-3,4-diamine auto-oxidizes instantly in the presence of atmospheric oxygen. To achieve shelf-stability, the diamine must be immediately protonated to form a sulfate or dihydrochloride salt, which drastically raises its oxidation potential[3].

  • Procedure: Transfer the 4-nitroso intermediate to a Parr shaker. Add 10% Pd/C (10% w/w) and absolute methanol. Hydrogenate at 30 psi H₂ at 25 °C until hydrogen uptake ceases. Critical: Filter the catalyst through Celite under a strict Argon blanket. Immediately drip the filtrate into a vigorously stirred solution of anhydrous ethereal HCl (2.5 eq) at 0 °C.

  • Self-Validation: A white to off-white precipitate will crash out. The isolated dihydrochloride salt should exhibit a melting point >200 °C (with decomposition), confirming successful stabilization[3].

III. Troubleshooting & FAQs

Q1: During the nitrosation step, my reaction mixture turns brown and yields a complex tar instead of the expected green/blue intermediate. What is failing? A1: You are experiencing over-oxidation and competitive diazotization. The 3-amino group on the pyrazole ring is highly nucleophilic. If the temperature exceeds 5 °C, or if there is a localized excess of NaNO₂ (often caused by dropping the reagent onto the surface of the liquid rather than subsurface), the nitrous acid will diazotize the primary amine, leading to rapid decomposition and tarring. Ensure vigorous stirring, strict 0 °C cooling, and subsurface addition of the nitrite.

Q2: My final reduction step seems to work (hydrogen uptake is observed), but upon opening the reactor and filtering, the solution instantly turns black and I cannot isolate the product. How do I prevent this? A2: You are witnessing the rapid auto-oxidation of the 3,4-diaminopyrazole free base. These compounds are so easily oxidized that they are4[4]. You cannot expose the free base to air. You must perform the catalyst filtration using Schlenk techniques or a glovebag filled with Argon. Furthermore, do not attempt to isolate the free base; quench the filtered solution directly into anhydrous acid (like ethereal HCl or methanolic sulfuric acid) to force the precipitation of the stable, oxidation-resistant salt[1][3].

Q3: How can I purify the 5-ethyl-1H-pyrazole-3,4-diamine if it contains impurities? Standard aqueous workups are failing. A3: Because the diamine core is exceptionally polar and capable of extensive hydrogen bonding, it will partition almost entirely into the aqueous layer during standard liquid-liquid extraction. Do not use aqueous workups. Instead, purify the compound via repeated trituration or recrystallization of its dihydrochloride salt from hot methanol/ethanol mixtures.

Q4: My ¹H NMR of the isolated product shows broadened peaks and complex splitting that doesn't match a single structure. Is my product impure? A4: Not necessarily. 5-Alkyl-1H-pyrazole-3,4-diamines exhibit annular tautomerism (rapid proton exchange between the N1 and N2 nitrogens of the pyrazole ring). In protic solvents or at room temperature in DMSO-d6, this exchange broadens the signals. To resolve the spectrum, run the NMR in strictly anhydrous DMSO-d6 and lower the acquisition temperature to arrest the tautomeric exchange, or analyze the fully protonated dihydrochloride salt.

IV. Quantitative Data Summary

The following table standardizes the critical parameters required to successfully navigate the synthesis and isolation of this highly sensitive compound.

ParameterPhase 1: CyclocondensationPhase 2: NitrosationPhase 3: Reduction & Salt Isolation
Temperature Control Reflux (78 °C)0 – 5 °C (Strict)20 – 25 °C (Reduction) / 0 °C (Quench)
Reagent Stoichiometry 1.1 eq Hydrazine1.05 eq NaNO₂10% w/w Pd/C; >2.5 eq Anhydrous HCl
Atmospheric Requirement AmbientAmbientStrict Anaerobic (H₂ / Argon blanket)
Typical Yield 85 – 90%75 – 80%65 – 75% (over 2 steps)
Key Analytical Marker Loss of C=O (~1710 cm⁻¹)Loss of C4-H (~5.5 ppm)Stable melting point >200 °C (dec.)

V. References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH) / PMC.2[2]

  • US5766576A - Oxidation hair dye compositions containing 3,4,5-triaminopyrazole. Google Patents.3[3]

  • US5061289A - Oxidation hair dye composition containinng diaminopyrazol derivatives. Google Patents.1[1]

  • US20020013969A1 - Oxidation dyeing composition for keratinous fibers containing a paraphenylenediamine derivative. Google Patents.4[4]

Sources

Optimization

Pyrazole Synthesis Optimization: Technical Support &amp; Troubleshooting Center

Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with poor regioselectivity, low yields,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with poor regioselectivity, low yields, and harsh reaction conditions when synthesizing pyrazole scaffolds. Because pyrazoles are a ubiquitous pharmacophore in medicinal chemistry, optimizing their synthesis is critical for scalable drug discovery.

This guide abandons generic advice in favor of causal explanations, self-validating protocols, and field-proven optimization strategies for the most common synthetic routes: Knorr cyclocondensations and 1,3-dipolar cycloadditions.

Section 1: Troubleshooting Knorr Cyclocondensation & Regioselectivity

Q: When reacting an unsymmetrical 1,3-diketone with an arylhydrazine, I consistently isolate an inseparable 1:1 mixture of 1,3,5- and 1,5,3-substituted pyrazole regioisomers. How can I drive the reaction to a single regioisomer?

Expert Insight (Causality): The classic Knorr pyrazole synthesis relies on the condensation of hydrazines with 1,3-dicarbonyls. The regiochemical ambiguity arises because the terminal nitrogen of the hydrazine (–NH₂) and the internal nitrogen (–NH–) have different nucleophilicities, and they competitively attack the two distinct electrophilic carbonyl carbons. If the electrophilicity of the two carbonyls is similar, the reaction lacks a thermodynamic or kinetic bias, resulting in a mixed product profile[1].

Optimization Strategy: To break this symmetry, you must artificially differentiate the electrophilic centers of your 1,3-dielectrophile.

  • Enaminone Surrogates: Convert the 1,3-diketone into an enaminone (using DMF-DMA). The nitrogen lone pair of the enaminone delocalizes into the adjacent carbonyl, heavily deactivating it. The hydrazine will exclusively attack the more electrophilic, non-conjugated carbonyl first, yielding a single regioisomer[2].

  • Solvent & Catalyst Control: Running the reaction in highly polar aprotic solvents like N,N-dimethylacetamide (DMAc) at room temperature, or employing transition metal catalysts (e.g., Cu(NO₃)₂ or AgOTf), coordinates the diketone intermediate, sterically and electronically guiding the hydrazine's attack[3][4].

KnorrOptimization A Unsymmetrical 1,3-Diketone + Arylhydrazine B Competing Carbonyl Attack (Similar Electrophilicity) A->B D Optimization 1: Enaminone Surrogate A->D E Optimization 2: Cu/Ag Catalysis in DMAc A->E C Mixed Regioisomers (1,3,5- and 1,5,3-) B->C Standard Conditions F Differentiated Electrophilicity D->F E->F G Single Pyrazole Regioisomer (>95% Selectivity) F->G Directed Nucleophilic Attack

Logical workflow for troubleshooting and optimizing Knorr pyrazole regioselectivity.

Self-Validating Protocol: Regioselective Synthesis via Enaminone

Validation Checkpoint: The intermediate enaminone formation is confirmed by a distinct color change (usually deep yellow/orange) and a shift in the alkene proton on ¹H-NMR (~7.5–8.0 ppm, doublet).

  • Enaminone Formation: Dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) or neat DMF-DMA (1.2 eq). Stir at 80°C for 2 hours.

  • Evaporation: Remove excess DMF-DMA under reduced pressure to yield the crude enaminone.

  • Cyclocondensation: Dissolve the enaminone in ethanol. Add arylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup: Pour the mixture into ice water. The highly regioselective pyrazole will precipitate. Filter and wash with cold ethanol.

Section 2: Overcoming 1,3-Dipolar Cycloaddition Challenges

Q: I am attempting a 1,3-dipolar cycloaddition using a diazo compound and a terminal alkyne, but my diazo intermediate degrades, and the yield is <20%. How can I stabilize the dipole and improve the yield?

Expert Insight (Causality): Diazo compounds, especially electron-poor diazocarbonyls, are notoriously unstable. They are prone to dimerization or degradation before they can successfully undergo a [3+2] cycloaddition with an alkyne. Furthermore, the orbital overlap (HOMO-LUMO gap) between the dipole and the dipolarophile often requires harsh thermal activation, which paradoxically accelerates the diazo decomposition[5].

Optimization Strategy:

  • In Situ Generation: Never isolate the diazo or nitrile imine intermediate. Generate it in situ from stable precursors like N-tosylhydrazones (using base) or tetrazoles (using photoactivation) to ensure it reacts with the alkyne immediately upon formation[6][7].

  • Aqueous Micellar Catalysis: Conduct the reaction in water using a surfactant like TPGS-750-M. The hydrophobic core of the micelle acts as a nanoreactor, locally concentrating the dipole and alkyne. This dramatically accelerates the reaction rate at room temperature, outcompeting the degradation pathways[5].

DipolarCycloaddition N1 Precursor: N-Tosylhydrazone or Tetrazole N2 In Situ Generation (Base or 302nm UV) N1->N2 N3 Transient Dipole (Diazo / Nitrile Imine) N2->N3 N4 Degradation / Dimerization N3->N4 Dilute Organic Solvents N5 Aqueous Micellar Catalysis (TPGS-750-M) N3->N5 Optimized Conditions N6 Concentrated Nanoreactor (Accelerated [3+2]) N5->N6 N7 High-Yield Pyrazole N6->N7 Outcompetes Degradation

Optimization pathway for stabilizing transient dipoles in 1,3-dipolar cycloadditions.

Self-Validating Protocol: Photoactivated 1,3-Dipolar Cycloaddition

Validation Checkpoint: The evolution of nitrogen gas (visible bubbling) upon UV irradiation confirms the successful generation of the nitrile imine dipole.

  • Preparation: In a quartz reaction vessel, dissolve the tetrazole precursor (1.0 eq) and the alkyne/alkene dipolarophile (1.5 eq) in a minimal amount of compatible solvent (e.g., aqueous micellar solution or MeCN).

  • Photoactivation: Irradiate the mixture using a 302 nm hand-held UV lamp at room temperature[6].

  • Monitoring: Monitor N₂ evolution. Continue irradiation for 4–6 hours until TLC indicates complete consumption of the tetrazole.

  • Isolation: Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

Section 3: Transitioning to Green Chemistry

Q: My current pyrazole synthesis uses halogenated solvents, high heat, and generates toxic waste. How can I optimize for green chemistry without sacrificing yield?

Expert Insight (Causality): Traditional pyrazole syntheses suffer from high environmental factors (E-factors) due to their reliance on solvents like toluene, DMF, or dichloromethane, alongside the need for heavy metal oxidants. The shift toward sustainable synthesis focuses on Deep Eutectic Solvents (DES) and visible-light photocatalysis.

DES provides a biodegradable, highly polar network that stabilizes transition states via hydrogen bonding, often eliminating the need for external catalysts entirely[8]. Alternatively, visible-light photoredox catalysis (e.g., using Rose Bengal) utilizes ambient air (O₂) as the terminal oxidant, replacing toxic stoichiometric oxidants while allowing the reaction to proceed at room temperature[9].

Quantitative Comparison of Reaction Conditions

The following table summarizes the optimization metrics when transitioning from traditional to green conditions for the synthesis of 1,3,5-trisubstituted pyrazoles:

MetricTraditional Knorr CondensationDeep Eutectic Solvent (DES)Visible-Light Photocatalysis
Solvent Toluene / DMF / CH₂Cl₂Choline Chloride:Urea (1:2)Water or Green EtOH
Temperature 80°C – 110°C (Reflux)40°C – 60°CRoom Temperature
Catalyst/Oxidant Transition Metals (Cu, Ag) / I₂None (DES acts as catalyst)Rose Bengal (1 mol%) / Air (O₂)
Reaction Time 10 – 24 hours1 – 3 hours4 – 8 hours
Regioselectivity Poor to ModerateExcellent (>95%)Excellent
Average Yield 60% – 75%85% – 98%80% – 92%

Data synthesized from recent green chemistry optimizations[8][9][10].

References

  • Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • PMC. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment. PMC.[Link]

  • Chemistry Europe. (2025). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. d-nb.info. [Link]

  • Lin, W., et al. (2007). Convenient Synthesis of Highly Functionalized Pyrazolines via Mild, Photoactivated 1,3-Dipolar Cycloaddition. Organic Letters. [Link]

  • ACS Publications. (2021). Direct Access for the Regio- and Stereoselective Synthesis of N-Alkenylpyrazoles and Chromenopyrazoles. The Journal of Organic Chemistry.[Link]

  • Meng, et al. (2025). Visible-Light-Promoted Intermolecular Annulation Toward Efficient Synthesis of Multisubstituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Singh, S., Yadav, S., & Minakshi, M. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Ethyl-1H-pyrazole-3,4-diamine

As Senior Application Scientists, we understand that the purification of novel compounds is both an art and a science. 5-Ethyl-1H-pyrazole-3,4-diamine, with its vicinal amino groups, presents unique challenges, primarily...

Author: BenchChem Technical Support Team. Date: March 2026

As Senior Application Scientists, we understand that the purification of novel compounds is both an art and a science. 5-Ethyl-1H-pyrazole-3,4-diamine, with its vicinal amino groups, presents unique challenges, primarily its susceptibility to oxidation and its polarity. This guide provides field-proven insights and troubleshooting strategies to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My crude 5-Ethyl-1H-pyrazole-3,4-diamine is a dark brown or purple solid. What causes this discoloration and how can I prevent it?

A1: The discoloration is almost certainly due to the oxidation of the 3,4-diamine functional groups. Aromatic diamines are highly susceptible to air and light-induced oxidation, which forms highly colored impurities.[1][2] To minimize this, it is critical to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during work-up and purification steps.[3] Store the crude and purified material in a tightly sealed, amber-colored vial at low temperatures (2-8 °C) to protect it from light and further oxidation.[1][4]

Q2: What are the most common impurities I should expect from the synthesis of 5-Ethyl-1H-pyrazole-3,4-diamine?

A2: Common impurities depend on the synthetic route but often include:

  • Partially Reduced Intermediates: If your synthesis involves the reduction of a nitro group (e.g., from a 4-nitro-5-ethyl-1H-pyrazol-3-amine precursor), you may have residual nitro-amino compounds.

  • Unreacted Starting Materials: Depending on the specific cyclization or functionalization reaction used, starting materials may persist.[3]

  • Oxidation Byproducts: As mentioned, various colored polymeric materials can form upon exposure to air.[2]

  • Isomeric Impurities: In some pyrazole syntheses, regioisomers can form, which can be particularly challenging to separate due to similar polarities.[1]

Q3: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?

A3: Both methods can be effective, and the choice depends on the impurity profile and scale.

  • Recrystallization is excellent for removing minor impurities and is easily scalable. It is often the first method to try, especially if you have a mostly pure, crystalline solid.

  • Column Chromatography offers superior separation power for removing closely related impurities (like isomers) or when the crude material is an oil or highly impure.[5][6] However, the basic nature of the diamine requires special considerations to avoid degradation on standard silica gel.[2][5]

Q4: Can I use an acid-base extraction to pre-purify my crude material?

A4: Yes, an acid-base extraction is a highly effective initial purification step. The basic amino groups can be protonated by washing the crude material (dissolved in an organic solvent like ethyl acetate or DCM) with a dilute aqueous acid (e.g., 1M HCl). The resulting hydrochloride salt of your desired compound will move to the aqueous layer, leaving many non-basic organic impurities behind. You can then neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the purified free base, which can be extracted back into an organic solvent.[2]

Troubleshooting Guides

Recrystallization Issues
Problem Probable Cause Troubleshooting Steps & Scientific Rationale
"Oiling Out" Instead of Crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.[7]1. Reheat and Add More Solvent: Redissolve the oil by heating and add a small amount of additional "good" solvent to lower the saturation point.[1] 2. Slow Cooling: Allow the flask to cool very slowly to room temperature before moving to an ice bath. Rapid cooling favors oil formation.[1][7] 3. Scratch/Seed: Use a glass rod to scratch the inside of the flask or add a seed crystal of pure product to induce nucleation.[7]
Low Recovery / Low Yield The compound is too soluble in the cold solvent, or too much solvent was used initially.[7]1. Use Minimum Hot Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve the compound.[7] 2. Thorough Cooling: Cool the solution in an ice bath for at least 30 minutes to maximize precipitation.[7] 3. Rinse Glassware: Rinse the crystallization flask with a small amount of the cold recrystallization solvent and add it to the filter funnel to recover any remaining product.[5]
Product is Still Colored After Recrystallization Colored impurities are being trapped in the crystal lattice or are not being removed by the chosen solvent.1. Add Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use sparingly, as it can also adsorb your product and reduce yield.[5] 2. Solvent Screen: Try a different solvent system. A mixed solvent system (e.g., dissolving in hot ethanol and adding water as an anti-solvent) can be very effective.[7][8]
Column Chromatography Issues
Problem Probable Cause Troubleshooting Steps & Scientific Rationale
Significant Tailing or No Elution The basic amino groups are interacting strongly with the acidic silica gel surface, causing poor peak shape and irreversible adsorption.[2]1. Deactivate Silica: Pre-treat the silica gel by preparing the slurry in your starting eluent containing 0.5-1% triethylamine (Et₃N) or ammonia in methanol.[5][8] This base will neutralize the acidic silanol groups, preventing strong interaction with your basic compound. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel.[1][8]
Poor Separation from Impurities The eluent system does not have the optimal polarity to resolve the compounds.1. Optimize with TLC: Before running the column, systematically test different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired compound in the starting eluent.[1] 2. Use a Gradual Gradient: A shallow gradient elution (e.g., starting with 100% Dichloromethane and slowly increasing the percentage of Methanol) often provides better separation than a single isocratic solvent system.
Compound Degradation on the Column The compound is sensitive and degrades during the time it spends on the stationary phase.1. Use Flash Chromatography: Minimize the time on the column by using flash chromatography with positive pressure to speed up the elution.[5] 2. Work Quickly: Do not let the compound sit on the column for an extended period. Load the sample and begin elution immediately.

Experimental Protocols & Workflows

Purification Workflow Decision Tree

This diagram outlines a logical approach to purifying your crude 5-Ethyl-1H-pyrazole-3,4-diamine.

G crude Crude Product check_color Is it highly colored? crude->check_color check_purity Purity Assessment (TLC/NMR) check_color->check_purity No acid_base Consider Acid-Base Extraction Pre-Purification check_color->acid_base Yes recrystallize Protocol 1: Recrystallization check_purity->recrystallize Relatively Pure (>85%) column Protocol 2: Flash Column Chromatography check_purity->column Complex Mixture or Oily charcoal Add Activated Charcoal during Recrystallization recrystallize->charcoal If color persists final_product Pure Product recrystallize->final_product column->final_product acid_base->check_purity G start Problem Encountered tailing Broad Peaks / Tailing? start->tailing separation Poor Separation? start->separation no_elution Compound Stuck? start->no_elution sol1 Add 1% Triethylamine to Eluent tailing->sol1 Yes sol4 Switch to Alumina Stationary Phase tailing->sol4 Still Tailing? sol2 Optimize Eluent Gradient with TLC separation->sol2 Yes sol3 Increase Eluent Polarity (e.g., more Methanol) no_elution->sol3 Yes

Sources

Optimization

Technical Support Center: Recrystallization of Poorly Soluble Pyrazole Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, scientists, and drug development professionals dealing with the notoriously difficult c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, scientists, and drug development professionals dealing with the notoriously difficult crystallization of pyrazole derivatives.

Pyrazoles are highly valuable heterocyclic scaffolds in medicinal chemistry, but their rigid planar structures and intense intermolecular hydrogen bonding often result in exceptionally poor solubility profiles[1],[2]. This guide provides field-proven, self-validating protocols and troubleshooting steps to help you overcome common crystallization failures, such as liquid-liquid phase separation (LLPS), commonly known as "oiling out"[3],[4].

Diagnostic Workflow: Anti-Solvent Crystallization & Troubleshooting

When dealing with poorly soluble pyrazoles, standard cooling crystallization often fails because the compound either refuses to dissolve at the boiling point or crashes out as an impure oil upon cooling[5]. The workflow below outlines the logical progression of a solvent/anti-solvent crystallization approach, including a feedback loop for resolving oiling out[6],[7].

G Start Crude Pyrazole Derivative Dissolve Dissolve in Good Solvent (e.g., EtOH, DMSO) at T > 60°C Start->Dissolve AntiSolvent Titrate Anti-Solvent (e.g., H2O, Hexane) until Turbid Dissolve->AntiSolvent Cooling Controlled Cooling (0.1 - 0.5 °C/min) AntiSolvent->Cooling PhaseCheck Phase Separation Observation? Cooling->PhaseCheck Crystals Crystalline Suspension (Success) PhaseCheck->Crystals Nucleation Oiling Liquid-Liquid Phase Separation (Oiling Out) PhaseCheck->Oiling Emulsion Forms FixOiling Reheat to Clear, Add 10% Good Solvent, Seed at Lower Temp Oiling->FixOiling FixOiling->Cooling Retry

Fig 1: Anti-solvent crystallization and oiling-out resolution workflow for pyrazole derivatives.

Standardized Experimental Protocol: Seeded Anti-Solvent Crystallization

To ensure scientific integrity, this protocol is designed as a self-validating system. Each step includes a mechanistic causality checkpoint so you can verify the physical chemistry occurring in your flask[7],.

Step 1: High-Temperature Dissolution

  • Action: Weigh the crude pyrazole derivative. Add the absolute minimum volume of a "good" solvent (e.g., Ethanol or DMSO) required to achieve complete dissolution at an elevated temperature (e.g., 70°C)[6].

  • Causality: Minimizing the primary solvent maximizes the final theoretical yield. Elevated heat provides the kinetic energy necessary to disrupt the strong intermolecular pyrazole dimers and trimers[8],[2].

Step 2: Metastable Zone Identification (Anti-Solvent Titration)

  • Action: Under constant, high-shear stirring, slowly add the anti-solvent (e.g., Water or Heptane) dropwise until a faint, persistent turbidity is observed in the flask[6],[7].

  • Causality: Turbidity acts as a self-validating visual indicator that the solution has crossed the solubility curve and entered the metastable zone, achieving critical supersaturation[3],[7].

Step 3: Clarification and Seeding

  • Action: Add 1-2 drops of the "good" solvent to just clear the turbidity. Lower the temperature by 5°C and introduce 1-2% (w/w) pure pyrazole seed crystals[4].

  • Causality: Seeding bypasses the high activation energy required for primary nucleation. This prevents the system from reaching extreme supersaturation levels, which is the primary trigger for oiling out (LLPS)[3],[4].

Step 4: Controlled Desupersaturation (Cooling)

  • Action: Cool the system to 0-5°C at a strictly controlled rate (e.g., 0.1 to 0.2 °C/min)[6].

  • Causality: Slow cooling ensures that solute molecules integrate into the existing seed crystal lattices (crystal growth) rather than forming new, amorphous particles or liquid droplets[3],[6].

Step 5: Isolation and Cold Washing

  • Action: Filter the suspension under vacuum. Wash the filter cake with a pre-chilled mixture of the solvent/anti-solvent at the exact final ratio used in the flask[6].

  • Causality: Cold washing removes residual mother liquor and surface impurities without re-dissolving the purified active pharmaceutical ingredient (API)[6].

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is the most critical decision in anti-solvent crystallization[7]. The table below summarizes the physicochemical parameters relevant to pyrazole derivatives.

Solvent ClassExample SolventsH-Bonding CapabilityBoiling Point (°C)Suitability & Mechanistic Role in Pyrazole Recrystallization
Polar Protic Ethanol, MethanolDonor & Acceptor65 - 78Primary "Good" Solvent. Highly effective at disrupting pyrazole N-H...N hydrogen bonds[6],[9].
Polar Aprotic DMSO, DMFAcceptor Only153 - 189Alternative "Good" Solvent. Ideal for highly rigid, planar pyrazoles that resist protic solvents[9].
Non-Polar Hexane, HeptaneNone68 - 98Anti-Solvent. Induces precipitation for lipophilic pyrazole derivatives[6].
Aqueous WaterDonor & Acceptor100Anti-Solvent. Forces hydrophobic precipitation; highly effective when paired with Ethanol or DMSO[6],[9].

Troubleshooting & FAQs

Q1: Why do pyrazole derivatives exhibit such poor solubility across different solvent classes? A1: Pyrazoles possess a unique amphoteric hydrogen-bonding profile. The N-1 atom acts as a strong hydrogen bond donor (pyrrole-like), while the N-2 atom acts as a hydrogen bond acceptor (pyridine-like)[1],[2]. This allows pyrazole molecules to form highly stable intermolecular dimers, trimers, or extended polymeric chains in the solid state[8],[2]. Overcoming this high lattice energy requires solvents capable of aggressively competing for hydrogen bonds, which is why non-polar solvents often fail completely[9].

Q2: During cooling, my pyrazole compound forms a milky emulsion or sticky oil at the bottom of the flask instead of crystals. What is happening? A2: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[3],[4]. It occurs when the supersaturated solution separates into a solute-rich liquid phase (the oil) and a solvent-rich liquid phase, rather than forming a solid crystal lattice[10]. This typically happens when the compound's melting point is lower than the temperature at which it precipitates, or when crystallization kinetics are severely hindered by high supersaturation[3],. The solute-rich droplets are highly mobile and act as excellent solvents for impurities, leading to an impure, glassy solid if it eventually hardens[3],.

Q3: How can I prevent or reverse oiling out (LLPS) during my recrystallization? A3: Oiling out is primarily a kinetic phenomenon[3]. If your sample has oiled out, reheat the mixture until it becomes a homogeneous solution again[5]. To prevent it from recurring:

  • Alter the Phase Diagram: Add 5-10% more of the "good" solvent. This shifts the precipitation temperature below the melting point of the solute-solvent mixture[6],[5].

  • Implement Seeding: Introduce pure seed crystals just before the temperature reaches the cloud point. This provides a template for crystal growth, bypassing the LLPS boundary[4],[7].

  • Reduce Cooling Rate: Rapid cooling spikes supersaturation, favoring oiling out. Use a programmable chiller or Dewar flask to cool the solution gradually[6].

Q4: How do I optimize the solvent-to-antisolvent (SAS) ratio to maximize yield without trapping impurities? A4: The SAS ratio dictates the final supersaturation level. An excessively high amount of anti-solvent causes a rapid crash-out (precipitation), which leads to small, amorphous particles that entrap mother liquor impurities[7],. Conversely, too little anti-solvent results in poor yield. To optimize, ensure the anti-solvent is added at a slow, controlled feed rate under high shear mixing to prevent localized zones of extreme supersaturation at the feeding point[7],.

References

  • Source: mt.
  • Source: benchchem.
  • Source: benchchem.
  • 3.
  • Source: aip.
  • Source: pharmalego.
  • Source: nih.
  • Source: acs.
  • Pyrazole - Properties, Synthesis, Reactions etc.
  • Source: mdpi.
  • Source: ijcea.

Sources

Troubleshooting

"troubleshooting regioselectivity in pyrazole N-alkylation"

Welcome to the Technical Support Center for Heterocyclic Chemistry . As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent bottlenecks in drug discovery and syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry . As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent bottlenecks in drug discovery and synthetic methodology: troubleshooting regioselectivity in pyrazole N-alkylation .

Pyrazoles are ubiquitous in pharmaceuticals and agrochemicals, but their inherent tautomerism makes selective N-alkylation a significant challenge. This guide moves beyond basic textbook theory, providing field-proven causality, quantitative decision matrices, and self-validating experimental protocols to ensure you achieve >95% regioselectivity in your workflows.

The core issue in pyrazole alkylation stems from the tautomeric equilibrium between the N1 and N2 positions. When a pyrazole is deprotonated, the resulting pyrazolide anion is an ambident nucleophile. The regiochemical outcome is dictated by a delicate balance of steric hindrance , electronic bias (pKa of the adjacent nitrogen), and ion-pairing effects in the transition state.

When researchers use strong bases like Sodium Hydride (NaH) in polar aprotic solvents (THF), the reaction undergoes irreversible deprotonation, generating a "naked" pyrazolide anion[1]. This highly reactive species reacts at diffusion-controlled rates, meaning the electrophile attacks whichever nitrogen it encounters first, obliterating any subtle steric or electronic biases and resulting in frustrating ~50:50 isomer mixtures[1].

Conversely, utilizing milder bases with large counterions (like Cs₂CO₃) exploits the "cesium effect." The large ionic radius of Cs⁺ creates a loose but coordinated ion pair that slows the reaction down, shifting it from diffusion control to chemical control, allowing steric and electronic factors to dictate the major product[1].

MechanisticPathway Start NH-Pyrazole (Tautomeric Mixture) NaH Strong Base (NaH) Irreversible Deprotonation Start->NaH Cs2CO3 Mild Base (Cs2CO3) Equilibrium Control Start->Cs2CO3 NakedAnion Naked Pyrazolide Anion (Diffusion Controlled) NaH->NakedAnion IonPair Cesium Ion Pair (Chemically Controlled) Cs2CO3->IonPair Mix Poor Regioselectivity (~50:50 N1/N2) NakedAnion->Mix Fast Alkylation HighSel High Regioselectivity (Steric/Electronic Bias) IonPair->HighSel Slower Alkylation

Mechanistic divergence in pyrazole N-alkylation based on base selection and ion-pairing.

Quantitative Decision Matrix

Before proceeding to the troubleshooting FAQs, consult this empirical data table to align your reagents with your target selectivity.

Alkylating AgentBase / Solvent SystemMechanism / Control TypeTypical N1:N2 RatioAvg. Yield
Methyl Iodide (MeI)NaH / THFNaked Anion / Diffusion~ 50:50>90%
Alkyl Bromide (R-Br)K₂CO₃ / DMFTight Ion Pair / Mixed~ 70:3085%
Alkyl Bromide (R-Br)Cs₂CO₃ / MeCNLoose Ion Pair (Cesium Effect)> 85:1580%
α-HalomethylsilaneHMDS / DMSOSteric Masking (Masked Methyl)> 99:175-85%

Troubleshooting FAQs

Q: Why does my standard methylation (MeI, K₂CO₃) yield an inseparable 1:1 mixture of N1 and N2 isomers? A: Methyl iodide is highly reactive and sterically minuscule. It cannot effectively differentiate between the steric environments of the two nitrogens on the pyrazolide anion. Solution: Abandon direct methylation. Instead, use α-halomethylsilanes as masked methylating reagents[2]. The extreme steric bulk of the silane forces alkylation exclusively at the less hindered nitrogen. A subsequent, rapid protodesilylation step with aqueous fluoride yields the pure N-methyl pyrazole with >99:1 selectivity[2].

Q: I switched from NaH to Cs₂CO₃ to improve selectivity, but my reaction stalled. Why? A: NaH creates a highly reactive anion[1]. Cs₂CO₃ relies on the "cesium effect," which enhances chemical control but inherently slows the reaction kinetics due to ion-pairing[1]. Solution: Do not revert to NaH. Instead, increase the temperature to 60°C, ensure your MeCN is strictly anhydrous, and extend the reaction time. The trade-off for high regioselectivity is a longer kinetic profile.

Q: My pyrazole has a 3-CF₃ group, and alkylation is completely unselective regardless of the base. What is the alternative? A: Strong electron-withdrawing groups (EWGs) like CF₃ drastically alter the pKa and nucleophilicity of the adjacent nitrogen, often overriding any steric biases you try to introduce[3]. Solution: Stop attempting direct alkylation. You must utilize de novo synthesis strategies or skeletal editing. Recent breakthroughs have demonstrated that starting with isothiazoles and undergoing an N-amination/S-oxidation/ring expansion protocol yields 1,2,3-thiadiazine-S-oxides (TDSOs)[4]. These intermediates possess electronically differentiated nitrogens that undergo highly regioselective alkylation, followed by SO extrusion to yield the pure N-alkylpyrazole[4].

TroubleshootingWorkflow Issue Issue: Poor N1/N2 Regioselectivity CheckBase Are you using NaH/THF? Issue->CheckBase ChangeBase Switch to Cs2CO3/MeCN (Exploit Cesium Effect) CheckBase->ChangeBase Yes CheckElec Is the electrophile sterically small (e.g., MeI)? CheckBase->CheckElec No UseMasked Use α-Halomethylsilanes (Masked Methylation) CheckElec->UseMasked Yes CheckEWG Does the pyrazole have strong EWGs (e.g., CF3)? CheckElec->CheckEWG No DeNovo Consider Skeletal Editing (e.g., Isothiazole Expansion) CheckEWG->DeNovo Yes

Decision tree for troubleshooting poor regioselectivity in pyrazole N-alkylation.

Validated Experimental Protocols

Protocol A: Chemically Controlled N-Alkylation (The "Cesium Effect" Baseline)

Use this protocol for standard alkyl halides (ethyl, propyl, benzyl) where steric differentiation is moderate.

  • Preparation: Flame-dry a round-bottom flask under argon. Add the unsymmetrical NH-pyrazole (1.0 equiv) and anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Crucial Step: Stir the suspension at room temperature for 30 minutes. This pre-equilibration is required to fully establish the cesium-pyrazolide ion pair[1].

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction to 60°C. Monitor via LC-MS. (Expect reaction times of 4–12 hours depending on the electrophile).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove cesium salts, and concentrate the filtrate. Purify via flash chromatography.

Protocol B: Highly Regioselective N1-Methylation via Masked Silanes

Use this protocol when standard methylation yields 1:1 mixtures. Adapted from recent high-throughput experimentation[2].

  • Silylation: In a dry vial, dissolve the pyrazole (1.0 equiv) in anhydrous DMSO (0.5 M). Add an HMDS-based base (e.g., LiHMDS, 1.1 equiv) at 0°C. Stir for 15 minutes.

  • Masked Alkylation: Add chlorotris(trimethylsilyl)methane (or a structurally similar bulky α-halomethylsilane, 1.2 equiv). Warm to room temperature and stir for 2 hours. The extreme steric bulk ensures >99:1 selectivity for the less hindered nitrogen[2].

  • Protodesilylation: Once the intermediate is fully formed (verify via LC-MS), add a 1.0 M solution of TBAF in THF (2.0 equiv) and 2 drops of water directly to the reaction mixture.

  • Cleavage: Stir for 1 hour at room temperature to cleave the silyl groups, revealing the pure N-methyl pyrazole[2].

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI (International Journal of Molecular Sciences, 2025) URL:[Link]

  • Strategic Atom Replacement Enables Regiocontrol in Pyrazole Alkylation Source: Nature / ACS Process R&D Highlights (2025/2026) URL:[Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents Source: The Journal of Organic Chemistry (ACS Publications, 2024) URL:[Link]

Sources

Optimization

"stability issues of 5-Ethyl-1H-pyrazole-3,4-diamine"

Technical Support Center: Troubleshooting & Handling 5-Ethyl-1H-pyrazole-3,4-diamine Core Mechanistic Insight: The Stability Paradox 5-Ethyl-1H-pyrazole-3,4-diamine is a highly valuable scaffold in drug discovery, but it...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Handling 5-Ethyl-1H-pyrazole-3,4-diamine

Core Mechanistic Insight: The Stability Paradox

5-Ethyl-1H-pyrazole-3,4-diamine is a highly valuable scaffold in drug discovery, but its structural features make it inherently unstable in solution. The core issue stems from the two adjacent amino groups at positions 3 and 4. These groups donate massive electron density into the already electron-rich pyrazole ring.

While this electron density is crucial for biological target engagement, it creates a severe vulnerability: auto-oxidation . In the presence of atmospheric oxygen, trace transition metals (like Cu²⁺ or Fe³⁺ found in buffer salts), or UV/visible light, the diamine rapidly loses electrons to form a reactive quinone-diimine intermediate. This intermediate subsequently polymerizes into inactive, deeply colored (yellow/brown) azo or polymeric degradants.

By understanding this causality, we can engineer self-validating handling protocols. For instance, lowering the pH to 4.5–5.5 protonates the amine groups, temporarily withdrawing their electron density and halting the oxidation cascade.

G Start 5-Ethyl-1H-pyrazole-3,4-diamine (Active State) Oxidation Auto-Oxidation (O2, Light, Trace Metals) Start->Oxidation Environmental Exposure Stabilization Stabilization Protocol (pH 4-6, Ar/N2, Antioxidants) Start->Stabilization Preventive Care Intermediate Quinone-Diimine (Reactive Intermediate) Oxidation->Intermediate Electron Loss (-2e-, -2H+) Degradation Polymeric/Azo Degradants (Inactive, Discolored) Intermediate->Degradation Polymerization Stabilization->Start Maintains Integrity

Fig 1. Oxidative degradation of pyrazole-3,4-diamines and stabilization interventions.

Quantitative Stability Data

To guide your experimental design, refer to the following stability metrics. Notice how the half-life (t₁/₂) drastically improves when oxidation catalysts (oxygen, neutral/basic pH) are removed.

Environmental ConditionSolvent / Buffer MatrixAdditivesHalf-Life (t₁/₂)Visual Indicator of Degradation
Ambient Air, 25°CPBS (pH 7.4)None< 4 hoursRapid yellowing turning to dark brown
Ambient Air, 25°CAcetate Buffer (pH 4.5)None~ 48 hoursSlight pale yellow tint
Inert Gas (Ar), 37°CDMEM Cell Culture MediaNone< 2 hoursMedium discoloration, loss of assay signal
Inert Gas (Ar), 4°CPBS (pH 7.4)1 mM Ascorbic Acid> 7 daysRemains clear
Inert Gas (Ar), -80°CAnhydrous DMSONone> 6 monthsRemains clear

Frequently Asked Questions (Troubleshooting)

Q1: My stock solution turns brown within hours of preparation. How can I prevent this? A1: The browning is a direct visual confirmation of oxidative polymerization of the 3,4-diamine moiety into azo-type compounds (1). To prevent this, you must eliminate oxygen and light. Prepare stock solutions in anhydrous, degassed DMSO and store them in amber vials under an argon atmosphere. Aromatic amines are highly susceptible to oxidation initiated by atmospheric oxygen and light.

Q2: I am losing assay signal over a 24-hour incubation period in cell culture. What is happening? A2: Cell culture media (such as DMEM) are typically maintained at pH 7.4 and contain trace metals (iron, copper) which act as catalysts for the oxidation of the pyrazole-diamine. In neutral or alkaline conditions, the non-protonated, electron-rich amine groups are rapidly oxidized. Furthermore, physiological environments can severely compromise the stability of highly substituted pyrazoles (2). Solution: Refresh the media with freshly diluted compound every 6–8 hours, or supplement the media with a mild antioxidant (e.g., 0.5 mM Ascorbic Acid) if it does not interfere with your specific cellular assay.

Q3: Does freeze-thawing affect the stability of the compound? A3: Yes, severely. Repeated freeze-thaw cycles introduce atmospheric oxygen and cause localized, transient pH shifts during the freezing process. This accelerates the degradation cascade. Always aliquot your primary DMSO stock into single-use volumes immediately after preparation.

Validated Experimental Protocols

Protocol A: Preparation and Storage of Ultra-Stable Stock Solutions Causality: Standard borosilicate glass can leach trace sodium and metals, slightly altering the micro-pH and catalyzing oxidation. Silanized amber glass prevents this while blocking UV-induced radical formation.

  • Glassware Preparation: Use only silanized, amber glass vials.

  • Solvent Degassing: Sparge anhydrous DMSO with high-purity Argon gas for at least 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the 5-Ethyl-1H-pyrazole-3,4-diamine powder under a nitrogen-purged glove bag. Transfer to the amber vial and add the degassed DMSO to achieve a 50 mM concentration.

  • Aliquot and Store: Dispense into 20 µL single-use aliquots, overlay the headspace with Argon, seal tightly, and immediately transfer to a -80°C freezer.

  • Self-Validation Step: Before freezing, visually inspect the solution against a white background. It must be perfectly colorless. Any yellow tint indicates compromised DMSO or oxygen exposure during handling; discard if colored.

Protocol B: Aqueous Working Solution Formulation Causality: Maintaining a slightly acidic pH (pH 4-6) protonates the amine groups, rendering them significantly less susceptible to oxidation while maintaining structural integrity in assay media (3).

  • Buffer Selection: Prepare a 50 mM sodium acetate buffer adjusted to pH 5.0 using glacial acetic acid.

  • Antioxidant Addition: Add ascorbic acid to a final concentration of 1 mM to act as a sacrificial electron donor.

  • Dilution: Thaw a single DMSO aliquot of the compound at room temperature immediately before use. Dilute directly into the prepared buffer.

  • Usage Window: Keep the working solution on ice and protected from light.

  • Self-Validation Step: Measure the absorbance of the working solution at 400 nm using a spectrophotometer. An OD₄₀₀ > 0.05 indicates unacceptable quinone-diimine formation. If the threshold is exceeded, discard the solution and prepare a fresh dilution.

References

  • Title: methods for enhancing the stability of diphenyl-1H-pyrazole-4,5-diamine in solution Source: Benchchem URL
  • Title: Stability of 4H-pyrazoles in physiological environments Source: ResearchGate URL
  • Source: PMC (NIH)

Sources

Troubleshooting

"handling and storage of pyrazole diamine compounds"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing reproducibility issues in highly sensitive kinase inhibition assays (such as those targeting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing reproducibility issues in highly sensitive kinase inhibition assays (such as those targeting CDK2, Akt, or Aurora kinases)[1][2]. Often, the root cause is not the biological model, but the chemical integrity of the pyrazole diamine inhibitors being used.

While pyrazole diamines are privileged scaffolds in medicinal chemistry, their electron-rich functionalities make them highly susceptible to environmental degradation[3][4]. This guide provides a mechanistic, field-proven approach to handling, storing, and troubleshooting these critical compounds to ensure absolute confidence in your experimental data.

Mechanistic Principles of Stability

Understanding why a compound degrades is the first step in preventing it. Pyrazole diamines degrade primarily through three distinct pathways:

  • Oxidation: The diamine and associated hydrazine moieties are highly susceptible to atmospheric oxygen. Oxygen initiates radical formation, leading to decomposition and the generation of conjugated, colored polymeric impurities[3][5].

  • Moisture-Facilitated Tautomerism and Hydrolysis: The presence of trace water lowers the energetic barrier for proton transfer in N-unsubstituted pyrazoles. This facilitates tautomeric interconversion (which drastically alters target binding affinity) and promotes the hydrolytic cleavage of susceptible bonds[3][5].

  • Photodegradation: Exposure to UV or high-intensity visible light provides the activation energy required to accelerate both oxidative and hydrolytic degradation reactions[3][5].

Storage & Handling Decision Matrix

G N1 Receive Pyrazole Diamine N2 Equilibrate to RT (Desiccator) N1->N2 Prevent condensation N3 Inert Atmosphere Handling (Argon/N2 Glovebox) N2->N3 Prevent oxidation N4 Storage Format? N3->N4 N5 Solid State Storage (-20°C, Amber Vial) N4->N5 Long-term (>1 month) N6 Anhydrous Solution (Aprotic Solvent) N4->N6 Immediate/Frequent Use N7 Single-Use Aliquots Flash Frozen (-80°C) N6->N7 Avoid freeze-thaw N8 Kinase Assay Workflow (e.g., CDK2, Akt) N7->N8 Thaw immediately before use

Workflow for the handling and cryopreservation of pyrazole diamine compounds.

Validated Protocol: Preparation and Cryopreservation of Single-Use Aliquots

To eliminate batch-to-batch variability, you must transition away from bulk stock solutions. The following protocol is designed as a self-validating system , ensuring chemical integrity from the moment the vial is opened to the final assay readout.

Step 1: Thermal Equilibration Transfer the sealed vial of lyophilized pyrazole diamine from cold storage to a desiccator. Allow it to equilibrate to room temperature for at least 2 hours.

  • Causality: Opening a cold vial in ambient air causes immediate moisture condensation on the powder. This trace water catalyzes tautomeric shifts and hydrolysis[3][5].

Step 2: Inert Atmosphere Handling Purge a glove box or a localized workspace with dry Argon or Nitrogen. Open the vial exclusively under this inert atmosphere.

  • Causality: The electron-rich diamine groups rapidly oxidize upon exposure to atmospheric oxygen, leading to colored impurities and assay interference[3][5].

Step 3: Anhydrous Solubilization Dissolve the compound in rigorously anhydrous, aprotic solvent (e.g., LC-MS grade DMSO stored over molecular sieves).

  • Causality: Protic solvents or trace water lower the energetic barrier for proton transfer, mediating degradation. Aprotic solvents prevent solvent-mediated tautomerization[3][5].

Step 4: Aliquoting and Flash Freezing Dispense the stock solution into single-use amber glass vials with PTFE-lined caps. Immediately flash-freeze the vials in liquid nitrogen and transfer to a -80°C freezer.

  • Causality: Amber glass prevents UV/visible light-induced radical degradation[3][5]. Flash freezing prevents solute precipitation and concentration gradients, ensuring uniform molarity across all aliquots.

Step 5: Self-Validation Step Analyze the first and last prepared aliquot via LC-MS.

  • Causality: This confirms that no degradation occurred during the handling process and verifies uniform concentration across the entire batch, validating the protocol's success.

Quantitative Data: Storage Conditions and Stability Impact

Use the table below to benchmark your current storage practices against optimal conditions.

Storage ConditionTemperatureAtmosphereLight ExposureExpected StabilityPrimary Degradation Risk
Optimal Solid State -20°C to -80°CArgon/NitrogenProtected (Amber vial)> 12 monthsNegligible if sealed
Short-Term Solid 2°C to 8°CDesiccatedProtected1 to 3 monthsSlow oxidation
Aprotic Solution -20°CInertProtected< 1 monthSolvent-mediated tautomerism
Sub-optimal (Ambient) 20°C to 25°CAmbient AirExposed to UV/VisRapid (Days)Photodegradation & Oxidation

Troubleshooting & FAQs

Q1: My pyrazole diamine compound turned from off-white to yellowish-brown. What happened, and can I still use it? A1: Do not use the discolored batch. A color change to yellow or brown is a definitive sign of oxidative degradation of the diamine or hydrazine moieties[3][5]. Atmospheric oxygen initiates radical formation, leading to conjugated polymeric impurities. These degradation products may exhibit off-target biological activity or quench fluorescence readouts, leading to false positives in sensitive kinase assays (e.g., CDK2 or Akt inhibition)[2][4][5]. Always store the compound under an inert atmosphere (Argon/Nitrogen)[5].

Q2: I am observing a new, secondary spot on my TLC plate after storing my pyrazole derivative in the freezer. What is causing this? A2: The appearance of a new spot indicates degradation or structural shifting, even at low temperatures (-20°C)[3][5]. This is typically caused by the presence of trace moisture, which facilitates tautomeric interconversion or hydrolysis[5]. For N-unsubstituted pyrazoles, water lowers the energetic barriers for proton transfer, leading to a mixture of tautomers that can drastically affect biological activity[5]. To resolve this, re-purify the compound and ensure future storage is in a strictly desiccated, oxygen-free environment[5].

Q3: Why are my IC50 results for CDK2 inhibition inconsistent between assay runs? A3: Inconsistent biological assay results often stem from solvent-mediated degradation or tautomeric interconversion occurring within the assay buffer[5]. Pyrazole diamines are frequently utilized as hinge-binding scaffolds in kinase inhibitors (such as those targeting CDK16 or CDK2) and are highly sensitive to pH and solvent conditions[2][4]. Ensure you are using freshly thawed, single-use aliquots, avoid freeze-thaw cycles, and carefully control the pH of your assay buffers to manage tautomeric equilibrium[5].

Q4: Can I store my pyrazole diamine in an aqueous solution overnight at 4°C? A4: Storing the compound in solution is generally not recommended for long-term storage due to potential solvent-mediated degradation[3][5]. If short-term solution storage is unavoidable, use a dry, aprotic solvent (like anhydrous DMSO) and store at -20°C or -80°C under an inert atmosphere[3]. The stability in the chosen solvent must be experimentally verified prior to biological testing[3].

References

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | Source: PMC / NIH | URL: [Link]

  • Title: Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities | Source: RSC Publishing | URL: [Link]

  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | Source: MDPI | URL: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 5-Ethyl-1H-pyrazole-3,4-diamine

Welcome to the Advanced Application Scientist support center. 5-Ethyl-1H-pyrazole-3,4-diamine is a highly electron-rich, versatile building block frequently utilized in the development of kinase inhibitors, pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist support center. 5-Ethyl-1H-pyrazole-3,4-diamine is a highly electron-rich, versatile building block frequently utilized in the development of kinase inhibitors, pharmaceutical intermediates, and specialized dyes. However, its vicinal diamine motif makes it notoriously difficult to isolate and purify due to its high polarity, tendency to chelate metals, and extreme susceptibility to oxidation.

This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded troubleshooting strategies to isolate high-purity product.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my crude 5-Ethyl-1H-pyrazole-3,4-diamine rapidly turn dark purple or brown upon exposure to air, and how do I remove these colored impurities?

  • Expertise & Causality: 3,4-diaminopyrazoles are highly electron-rich heterocycles. The vicinal diamine motif is exceptionally susceptible to single-electron oxidation when exposed to atmospheric oxygen. This oxidative deamination and dimerization process leads to the formation of highly conjugated azo-dimers or quinonoid-like imino structures (1[1]).

  • Self-Validating Protocol: To prevent this, all post-reaction workups must be conducted under an inert atmosphere (Argon/N2). To remove existing oxidized impurities, avoid standard silica gel chromatography, which often exacerbates oxidation. Instead, utilize selective salt precipitation. The oxidized dimers are typically less basic and remain soluble in polar organic solvents when the target diamine is precipitated as a dihydrochloride or hemisulfate salt (2[2]).

Q2: How can I efficiently separate unreacted 4-nitroso or 4-nitro precursors without using column chromatography?

  • Expertise & Causality: Incomplete catalytic hydrogenation or chemical reduction leaves behind 4-nitro or 4-nitroso intermediates. These precursors are significantly less basic than the fully reduced 3,4-diamine because the electron-withdrawing nitro/nitroso groups delocalize the lone pair on the pyrazole ring.

  • Self-Validating Protocol: Exploit this pKa​ differential. Dissolve the crude mixture in a minimal amount of absolute ethanol or isopropanol. Slowly add anhydrous HCl in dioxane. The highly basic 3,4-diamine will doubly protonate and crash out of solution as a highly crystalline dihydrochloride salt, while the less basic nitro/nitroso impurities remain dissolved in the mother liquor (3[3]). Validation: The mother liquor will retain a deep yellow/brown hue, while the isolated crystals will be off-white. Confirm purity via HPLC at 254 nm.

Q3: ICP-MS shows high levels of Palladium (Pd) in my crude diamine after the reduction step. How do I clear this?

  • Expertise & Causality: Pyrazole diamines are excellent bidentate ligands and readily chelate transition metals used during their synthesis (e.g., Pd from Pd/C hydrogenation or Fe from Béchamp reduction).

  • Self-Validating Protocol: Dissolve the crude product in degassed methanol. Add a functionalized macroporous silica scavenger, such as SiliaBond® Thiol or QuadraPure® TU (thiourea), and stir at 40 °C for 2 hours. The high affinity of the thiol/thiourea groups for soft metals will strip the Pd from the diamine complex. Filter through a pad of Celite under Argon to yield a metal-free solution.

Section 2: Quantitative Impurity Profiling

The following table summarizes the quantitative analytical approach for identifying and removing the most common impurities found in crude 5-Ethyl-1H-pyrazole-3,4-diamine.

Impurity CategoryChemical NatureAnalytical DetectionTargeted Removal Strategy
Oxidative Dimers Azo/Imino conjugated systemsLC-MS (High MW, UV-Vis 400-600nm)Salt precipitation (dihydrochloride)
Unreacted Precursors 4-Nitro / 4-Nitroso derivativesHPLC (UV 254nm), 1H-NMRSelective protonation & crystallization
Transition Metals Pd(0)/Pd(II) or Fe(II)/Fe(III)ICP-MS (>50 ppm threshold)Thiol/Thiourea functionalized resins
Regioisomers 3-Ethyl vs 5-Ethyl isomers2D-NMR (NOESY/HMBC)Fractional crystallization

Section 3: Validated Purification Workflows

Protocol A: Telescoped Dihydrochloride Salt Formation & Recrystallization

Objective: Isolate 5-Ethyl-1H-pyrazole-3,4-diamine from organic impurities and oxidation products without the use of chromatography.

  • Dissolution: Suspend 10.0 g of crude 5-Ethyl-1H-pyrazole-3,4-diamine in 50 mL of degassed absolute ethanol under an Argon atmosphere.

  • Acidification: Cool the suspension to 0–5 °C using an ice bath. Slowly add 2.2 equivalents of anhydrous 4M HCl in dioxane dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Crystallization: Stir the resulting mixture at 0 °C for an additional 2 hours. A thick, off-white precipitate of the dihydrochloride salt will form.

  • Isolation: Filter the precipitate rapidly through a sintered glass funnel under a blanket of Argon to prevent oxidation of any residual free-base.

  • Washing & Drying: Wash the filter cake with 2 x 15 mL of ice-cold diethyl ether. Dry the crystals in a vacuum desiccator over P2​O5​ for 12 hours. Validation Check: The isolated dihydrochloride salt should exhibit a sharp melting point and >99% purity by HPLC. The highly colored oxidative impurities will remain entirely in the dark ethanolic filtrate.

Protocol B: Palladium Scavenging and Free-Base Regeneration

Objective: Remove chelated transition metals and regenerate the nucleophilic free amine for downstream coupling.

  • Scavenging: Dissolve 5.0 g of the crude diamine in 40 mL of degassed methanol. Add 1.5 g of SiliaBond® Thiol (or equivalent metal scavenger).

  • Incubation: Stir the suspension gently at 40 °C for 4 hours under Argon.

  • Filtration: Filter the mixture through a tightly packed Celite pad to remove the Pd-bound resin. Rinse the pad with 10 mL of warm methanol.

  • Free-Basing (Optional): If the dihydrochloride salt was previously formed, suspend the salt in a minimal amount of water and carefully adjust the pH to 10 using saturated aqueous Na2​CO3​ . Extract immediately with n-butanol or a highly polar organic solvent, dry over Na2​SO4​ , and concentrate under reduced pressure. Validation Check: ICP-MS analysis of the resulting product should indicate <10 ppm residual Palladium.

Section 4: Process Visualization

PurificationWorkflow Crude Crude 5-Ethyl-1H-pyrazole- 3,4-diamine Inert Dissolution under Argon (+ Antioxidant) Crude->Inert Scavenge Metal Scavenging (Thiol Resin) Inert->Scavenge Filter Filtration via Celite Scavenge->Filter Salt HCl/EtOH Addition (Salt Formation) Filter->Salt Precipitate Crystallization & Filtration Salt->Precipitate Pure Pure Dihydrochloride Salt (>99% HPLC) Precipitate->Pure

Workflow for the isolation and purification of 5-Ethyl-1H-pyrazole-3,4-diamine dihydrochloride.

References

  • Source: Google Patents (EP2628730A1)
  • Source: Cosmetic Ingredient Review (CIR)
  • Approach to the Library of Fused Pyridine-4-carboxylic Acids by Combes-Type Reaction of Acyl Pyruvates and Electron-Rich Amino Heterocycles Source: ACS Publications URL

Sources

Troubleshooting

Pyrazole Synthesis Technical Support Center: Solvent-Driven Regioselectivity &amp; Troubleshooting

Welcome to the Technical Support Center for Pyrazole Synthesis. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides authoritative troubleshooting, self-validating protoco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights into how solvent environments dictate the regioselectivity and yield of substituted pyrazoles.

Part 1: Troubleshooting Guide (Q&A)

Q: My Knorr condensation of an unsymmetrical 1,3-diketone with an arylhydrazine in ethanol yields an inseparable 1:1 mixture of 3- and 5-substituted pyrazoles. How do I improve regioselectivity? A: The root cause is the use of a protic solvent (ethanol). In protic environments, the reaction is under thermodynamic control. Reversible imine formation allows the intermediate to equilibrate, leading to an unguided cyclization and a mixture of regioisomers. Solution: Switch to a polar aprotic amide solvent (e.g., N,N-dimethylacetamide, DMAc) and add a catalytic amount of strong acid (e.g., 10N HCl). In DMAc, the more nucleophilic NH2​ of the hydrazine selectively attacks the more electrophilic carbonyl. The polar aprotic environment, combined with the acid catalyst, accelerates irreversible dehydration to the hydrazone. This locks the reaction under kinetic control, yielding a single regioisomer with >98:2 selectivity .

Q: I am attempting to N-alkylate a 3-trifluoromethylpyrazole, but I am getting a mixture of N1 and N2 alkylated products using K2​CO3​ in acetonitrile. How can I selectively alkylate one nitrogen? A: The tautomerism of the pyrazole ring makes the two nitrogens electronically similar. While functional groups like −CF3​ exert a directing effect, weak bases like K2​CO3​ in acetonitrile often fail to fully deprotonate the pyrazole, leading to competing alkylation pathways. Solution: Switch to a stronger base like NaH in a highly polar aprotic solvent like THF or DMF. This ensures the complete formation of the pyrazolate anion before the electrophile is introduced, maximizing the steric differentiation provided by the −CF3​ group and driving highly selective N1 alkylation .

Q: I am synthesizing 1,3,4-trisubstituted pyrazoles via the reaction of hydrazones and nitroolefins, but my yields in CH2​Cl2​ are near zero. What solvent system is required? A: This specific base-mediated cycloaddition relies on a transient Michael addition intermediate that requires stabilization by a polar aprotic solvent to cyclize efficiently. Non-polar or weakly polar solvents like CH2​Cl2​ cannot stabilize the transition state. Solution: Switch to THF, DMF, or DMAc, and utilize a strong base like t−BuOK . The reaction exhibits a reversed, exclusive 1,3,4-regioselectivity in these solvents, provided it is subsequently quenched with a strong acid (like TFA) to finalize the cyclization .

Part 2: Standard Operating Procedure (SOP)

Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles (Kinetic Control Protocol)

Objective: Achieve >95:5 regioselectivity via solvent-directed dehydration.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere ( N2​ ), dissolve the unsymmetrical 1,3-diketone (1.0 eq) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a 0.5 M concentration.

  • Hydrazine Addition: Add the arylhydrazine (1.05 eq) dropwise at room temperature (20–25 °C).

    • Self-Validation Check: Observe the reaction mixture. A rapid color shift (typically from pale yellow to deep orange/red) indicates the initial nucleophilic attack and successful hemiaminal formation. If the solution remains pale after 15 minutes, verify the quality of your hydrazine reagent.

  • Acid Catalysis (Critical Step): Add a catalytic amount of 10N HCl (0.1 eq).

    • Mechanistic Causality: The acid rapidly protonates the hemiaminal hydroxyl group, forcing immediate dehydration to the hydrazone before any thermodynamic equilibration can occur.

  • Cyclization & Monitoring: Stir at room temperature for 2-4 hours. Monitor progress via TLC (Hexanes/EtOAc).

    • Self-Validation Check: The disappearance of the diketone spot (UV active at 254 nm) and the emergence of a single, lower- Rf​ highly UV-active spot confirms successful regioselective cyclization. If two closely eluting spots appear, thermodynamic equilibration has occurred; verify that your DMAc is strictly anhydrous.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers extensively with brine (5x) to remove the DMAc solvent. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

Part 3: Data Presentation

Table 1: Solvent Effects on Regioselectivity in Knorr Condensation

Comparison of conditions for the condensation of unsymmetrical 1,3-diketones with arylhydrazines.

Solvent SystemPolarity / TypeReaction ControlTypical 3- vs 5- Regioisomer RatioYield Impact
Ethanol (Reflux) Polar ProticThermodynamic~ 1:1 (Equimolar mixture)Moderate (50-60%)
Toluene (Reflux) Non-polar AproticMixed~ 3:1Good (70-80%)
DMAc + 10N HCl (RT) Polar AproticKinetic> 98:2 (Highly regioselective)Excellent (85-98%)
Table 2: Base/Solvent Effects on N-Alkylation of Trifluoromethylpyrazoles
Base / Solvent SystemBase StrengthDeprotonation StateAlkylation Result
K2​CO3​ / Acetonitrile WeakIncomplete1:1 mixture of N1 and N2 alkylation
NaH / THF or DMF StrongComplete (Pyrazolate anion)Highly selective N1 alkylation

Part 4: Mandatory Visualization

SolventMechanism Start 1,3-Diketone + Arylhydrazine Hemiaminal Hemiaminal Intermediate (Nucleophilic Attack) Start->Hemiaminal Protic Protic Solvent (e.g., EtOH) No Acid Catalyst Hemiaminal->Protic Aprotic Polar Aprotic (e.g., DMAc) + Acid Catalyst Hemiaminal->Aprotic Thermo Thermodynamic Control (Reversible Imine) Protic->Thermo Kinetic Kinetic Control (Rapid Dehydration) Aprotic->Kinetic Mix Mixture of 3- and 5- Substituted Pyrazoles Thermo->Mix Single Highly Regioselective Single Pyrazole Isomer Kinetic->Single

Workflow of solvent-directed kinetic vs. thermodynamic control in pyrazole regioselectivity.

Troubleshooting Issue Issue: Poor Yield or Regiomeric Mixture CheckRxn Is the reaction a Knorr Condensation? Issue->CheckRxn YesKnorr Yes CheckRxn->YesKnorr NoKnorr No (N-Alkylation) CheckRxn->NoKnorr SolventCheck Check Solvent Polarity & Protic Nature YesKnorr->SolventCheck BaseCheck Check Base Strength & Equivalents NoKnorr->BaseCheck Action1 Switch to DMAc/DMF Add 10N HCl SolventCheck->Action1 Action2 Switch to NaH in THF Ensure Complete Deprotonation BaseCheck->Action2

Decision tree for troubleshooting pyrazole synthesis based on reaction type and solvent.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does the addition of acid in amide solvents prevent regioisomer mixtures? A: In the absence of acid, the hemiaminal intermediate formed from the initial nucleophilic attack can revert back to the starting materials, allowing the less sterically hindered (but thermodynamically favored) isomer to gradually form. Acid protonates the hydroxyl group of the hemiaminal, turning it into an excellent leaving group ( H2​O ). This forces an immediate, irreversible dehydration step, trapping the kinetically favored regioisomer before equilibration can occur.

Q: Can I use "green" solvents for these regioselective syntheses? A: Yes. While DMAc and DMF are traditional choices, researchers are increasingly utilizing greener polar aprotic alternatives such as N-butylpyrrolidinone (NBP) or Cyrene. However, you must carefully monitor the water content of these green solvents, as adventitious water can reintroduce thermodynamic equilibration and ruin your regioselectivity.

References

  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., Grabowski, E. J. J. (2006). A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles based on the condensation of 1,3-diketones with arylhydrazines proceeds at room temperature in N,N-dimethylacetamide and furnishes pyrazoles in good yields. Synlett, 3267-3270. URL:[Link]

  • V. V. Savel'ev, et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules (PMC). URL:[Link]

  • Deng, X., Mani, N. S. (2008). Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Letters, 10(6), 1307–1310. URL:[Link]

Optimization

"managing exothermic reactions in pyrazole synthesis"

Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is engineered for researchers, process chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is engineered for researchers, process chemists, and drug development professionals dealing with the thermal hazards of pyrazole construction. Whether you are executing a classic Knorr condensation, N-alkylation (e.g., SEM-protection), or electrophilic aromatic substitution (nitration/bromination) on a pyrazole core, managing the thermodynamics is critical for safety, regioselectivity, and yield.

Section 1: Fundamental FAQs on Pyrazole Exotherms

Q1: Why are pyrazole synthesis reactions, particularly the Knorr condensation, so highly exothermic? A1: The Knorr pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The initial nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon to form a hydrazone intermediate is kinetically rapid and thermodynamically highly favorable, releasing substantial enthalpy[1]. Because the subsequent intramolecular cyclization and dehydration steps also drive the equilibrium forward, the cumulative heat release (ΔH < 0) can rapidly exceed the cooling capacity of standard batch reactors. This causality dictates that without strict addition control, localized "hot spots" form, accelerating the reaction rate exponentially and risking thermal runaway 2.

G N1 1,3-Dicarbonyl + Hydrazine Derivative N2 Nucleophilic Attack (Hydrazone Formation) N1->N2 Mixing N3 Highly Exothermic! Heat Release (ΔH < 0) N2->N3 Rapid Kinetics N4 Intramolecular Cyclization (Ring Closure) N2->N4 N5 Dehydration (Water Elimination) N4->N5 N6 Substituted Pyrazole N5->N6 Final Product

Mechanistic pathway of Knorr pyrazole synthesis highlighting exothermic steps.

Q2: How does the choice of base and solvent influence the exotherm during pyrazole N-alkylation? A2: In the synthesis of protected pyrazoles, such as 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-pyrazole), a strong, non-nucleophilic base like Sodium Hydride (NaH) is used to deprotonate the pyrazole N-H (pKa ≈ 14.2) 3. This acid-base reaction is irreversible and highly exothermic, generating hydrogen gas. Using anhydrous THF as a solvent helps dissipate some heat, but the causality of the exotherm lies in the rapid formation of the stable pyrazole sodium salt. If the pyrazole is added too quickly to the NaH suspension, the sudden release of heat and H₂ gas can cause the solvent to boil over.

Section 2: Troubleshooting Guide - Managing the Heat

Q3: I am experiencing low yields and unexpected byproducts during scale-up. How do I troubleshoot this? A3: Uncontrolled exotherms often lead to alternative reaction pathways, degradation, and poor regioselectivity 2. When scaling up, the surface-area-to-volume ratio decreases, making external cooling less efficient. Follow the decision matrix below.

Workflow Start Exotherm Detected: Temperature Spike Action1 Halt reagent addition & Increase stirring speed Start->Action1 Check1 Is cooling capacity maximized? Action2 Switch to external cryostat or jacketed vessel Check1->Action2 No Check2 Is reaction scale > 100 mmol? Check1->Check2 Yes Action1->Check1 Action3 Implement Continuous Flow Microreactor Check2->Action3 Yes Action4 Dilute reagents & resume slow addition Check2->Action4 No

Decision matrix for mitigating thermal runaway during pyrazole synthesis.

Troubleshooting Matrix for Exothermic Pyrazole Reactions

Symptom / IssueRoot Cause (Causality)Immediate Corrective ActionPreventative Strategy
Sudden Temperature Spike Addition rate of reactant (e.g., hydrazine or NaH) is too fast 2.Immediately halt addition. Increase stirring to disperse localized hot spots.Utilize syringe pumps for precise, slow addition. Monitor internal temp continuously.
Formation of Regioisomers Elevated temperatures overcome the activation energy barrier for the less favored isomer.Cool the mixture promptly; discard if isomeric ratio is compromised.Maintain strict isothermal conditions (e.g., 0 °C to 25 °C) using a cryostat.
Vigorous Gas Evolution Rapid deprotonation (NaH) or nitrogen release (if using diazo compounds) 4.Vent the reactor safely. Stop addition until gas evolution subsides.Dilute the reactant in a compatible solvent prior to addition to lower the kinetic rate.

Section 3: Advanced Engineering Solutions - Continuous Flow Chemistry

Q4: Batch cooling is no longer sufficient for our pilot-scale pyrazole functionalization. What is the most effective engineering control? A4: Transitioning from batch to continuous flow chemistry is the gold standard for managing highly exothermic pyrazole reactions, such as nitration, bromination, and cyclocondensation 4. Microreactors possess a highly favorable surface-area-to-volume ratio, which optimizes heat exchange and maintains laminar flow, drastically enhancing mixing efficiency. This prevents the accumulation of reactive intermediates and allows for safe, isothermal operation even for highly exothermic transformations 5.

Quantitative Comparison: Batch vs. Continuous Flow for Pyrazole Functionalization (Data synthesized from process development of pyrazole nitration/bromination)5

ParameterTraditional Batch ReactorContinuous Flow MicroreactorAdvantage of Flow Chemistry
Heat Transfer Efficiency Low (Prone to hot spots)Very High (Rapid dissipation)Eliminates thermal runaway risk.
Throughput (Bromination) Unstable at large scale60 g/hScalable without redesigning cooling.
Yield (Nitration) Variable (due to byproducts)88% (at 0.82 g/h output)Consistent thermal control prevents side reactions.
Purity Often requires recrystallization99%Superior mixing prevents over-reaction.

Section 4: Validated Experimental Protocols

To ensure trust and reproducibility, the following protocols are designed as self-validating systems. Observational cues are built into the steps to confirm that the exothermic management is successful.

Protocol A: Safe Synthesis of SEM-Pyrazole via Controlled Deprotonation 3 Causality Focus: Managing the NaH deprotonation exotherm.

  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, internal thermocouple, and dropping funnel.

  • Suspension: Suspend Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF to create a 0.5 M concentration.

  • Initial Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C. Validation: The thermocouple must read 0 °C for at least 5 minutes before proceeding to ensure thermal equilibrium.

  • Reagent Dilution: In a separate flame-dried flask, dissolve Pyrazole (1.0 eq) in anhydrous THF (20 mL).

  • Controlled Addition: Add the pyrazole solution dropwise to the NaH suspension over 20 minutes.

    • Self-Validating Check: Monitor the internal temperature continuously. It should not exceed 5 °C. Observe the evolution of hydrogen gas bubbles. If bubbling becomes vigorous or the temperature exceeds 5 °C, halt the addition immediately. The rapid return of the internal temperature to 0 °C validates that your cooling capacity is sufficient.

  • Equilibration: Stir at 0 °C for 30 minutes post-addition to ensure complete deprotonation before adding the electrophile (SEM-Cl).

Protocol B: Aqueous-Mediated Synthesis of Pyrano[2,3-c]pyrazoles 6 Causality Focus: Utilizing water's high heat capacity to absorb exotherms.

  • Reaction Setup: In a standard round-bottom flask, combine the aromatic aldehyde, activated methylene reagent, and ethyl acetoacetate.

  • Solvent Selection: Add water as the reaction medium. Causality: Water's exceptionally high specific heat capacity acts as a natural thermal buffer, absorbing the heat generated by the subsequent condensation without significant temperature spikes.

  • Hydrazine Addition: Add hydrazine hydrate slowly at room temperature with vigorous stirring.

  • Monitoring: Stir the multiphase mixture. The reaction proceeds smoothly at room temperature. Validation: The precipitation of the solid product from the aqueous phase drives the equilibrium forward and serves as a visual indicator of reaction progress, allowing for simple phase separation and filtration without the need for external cooling.

References

  • Correia, C. M., et al. "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds." MDPI, Molecules. Available at:[Link]

  • Academia.edu. "Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors." Available at:[Link]

  • Scribd. "Synthesis of Pyrano[2,3-c]Pyrazoles | Green Chemistry." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Validation of 5-Ethyl-1H-pyrazole-3,4-diamine: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

In modern drug development, pyrazole diamines—specifically 5-Ethyl-1H-pyrazole-3,4-diamine —serve as critical building blocks for synthesizing complex pharmacophores. These include pyrazolo[3,4-d]pyrimidines and pyrazolo...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, pyrazole diamines—specifically 5-Ethyl-1H-pyrazole-3,4-diamine —serve as critical building blocks for synthesizing complex pharmacophores. These include pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are heavily investigated as potent kinase inhibitors (e.g., c-Src inhibitors) and anti-tubercular agents[1],[2].

However, synthesizing these heavily substituted heterocycles introduces severe structural ambiguities. As a Senior Application Scientist, I frequently see research pipelines stall due to mischaracterized intermediates. The core issue stems from two phenomena: annular tautomerism (rapid proton exchange between the N1 and N2 positions of the pyrazole ring) and regioisomerism (distinguishing the 3,4-diamine from a potential 4,5-diamine configuration).

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against conventional spectroscopic alternatives (NMR, HRMS), providing actionable, self-validating protocols for the definitive structural validation of 5-Ethyl-1H-pyrazole-3,4-diamine.

Comparative Analysis: Why Spectroscopic Modalities Fall Short

While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard quality control tools, they lack the spatial resolution required to unambiguously map the 3D connectivity of fully substituted pyrazoles.

  • The Causality of NMR Failure: In solution, the proton on the pyrazole nitrogen rapidly exchanges between N1 and N2 at room temperature. This dynamic process averages the NMR signals, making it impossible to determine the definitive tautomeric state[3]. Furthermore, because carbons C3, C4, and C5 are fully substituted, 2D NMR techniques like HMBC lack the necessary core protons to establish definitive 2-bond ( 2J ) or 3-bond ( 3J ) carbon-proton correlations, leaving the exact placement of the ethyl and amine groups ambiguous.

  • The SCXRD Advantage: SCXRD freezes the molecule in a highly ordered solid-state lattice. By mapping the electron density of the entire molecule, SCXRD allows for the direct observation of bond lengths (distinguishing C-N single bonds from C=N double bonds) and the precise location of the tautomeric hydrogen atom via difference Fourier maps.

Table 1: Performance Comparison of Structural Validation Modalities
Analytical ModalityRegioisomer ResolutionTautomer ResolutionSample StateTurnaround TimeData Output
SCXRD Unambiguous Definitive (Solid State) Single Crystal24–48 Hours3D Atomic Coordinates
1D/2D NMR Ambiguous (Lack of core protons)Averaged (Rapid exchange)Solution1–2 HoursChemical Shifts, Couplings
HRMS NoneNoneGas Phase< 1 HourExact Mass, Formula
FT-IR PoorPoorSolid/Liquid< 1 HourFunctional Group Frequencies

Experimental Workflow: The Path to Absolute Structure

To transition from an ambiguous powder to a mathematically proven 3D structure, the workflow must be meticulously controlled.

Workflow A Synthesis of 5-Ethyl-1H- pyrazole-3,4-diamine B HRMS & 1D/2D NMR (Preliminary ID) A->B Quality Control C Slow Evaporation Crystallization B->C Purity >98% D SCXRD Data Collection (100 K, Cu Kα) C->D Single Crystal E Structure Refinement (SHELXL) D->E Diffraction Pattern F Definitive Validation: Tautomer & Regioisomer E->F R-factor < 5%

Workflow for the definitive structural validation of pyrazole diamines via SCXRD.

Step-by-Step Methodologies & Self-Validating Protocols

Protocol 1: Thermodynamic Crystallization

Growing a diffraction-quality crystal is the most critical step. Pyrazole diamines possess complex hydrogen-bonding networks (NH 2​ donors, N acceptors).

  • Solvent Selection: Dissolve 20 mg of highly pure (>98% by HPLC) 5-Ethyl-1H-pyrazole-3,4-diamine in a 1:1 mixture of Ethanol and Dichloromethane (DCM). Causality: Ethanol provides protic solvation for the amines, while DCM acts as an aprotic anti-solvent that slowly escapes, driving supersaturation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Causality: Removing microscopic dust eliminates heterogeneous nucleation sites, preventing the rapid precipitation of microcrystalline powder.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and leave undisturbed at 20°C for 5–7 days.

  • Self-Validating Check: Examine the resulting crystals under a polarized light microscope. Validation: Extinction (blinking dark and light as the stage rotates) confirms a highly ordered, anisotropic single-crystal lattice suitable for X-ray exposure.

Protocol 2: SCXRD Data Collection and Refinement
  • Mounting & Cryocooling: Coat a 0.2 mm crystal in paratone oil, mount it on a MiTeGen loop, and immediately flash-cool to 100 K using an open-flow nitrogen cryostat. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factor), drastically enhancing the intensity of high-angle reflections necessary for locating hydrogen atoms[3].

  • Data Collection: Expose the crystal to Cu K α radiation ( λ=1.54184 Å). Causality: Copper radiation yields stronger diffraction intensities for small, light-atom organic molecules compared to Molybdenum.

  • Phase Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Self-Validating Check: The refinement is mathematically self-validating. An R1​ value < 0.05 and a featureless residual electron density map ( Δρmax​ < 0.5 e/ų) prove that the proposed structural model perfectly accounts for the observed diffraction data.

Supporting Experimental Data

When conducting SCXRD on 5-Ethyl-1H-pyrazole-3,4-diamine, the resulting crystallographic parameters should align with the representative data below. The precise determination of the unit cell and the low R -factors confirm both the regiochemistry of the ethyl group at C5 and the localization of the tautomeric proton at N1.

Table 2: Representative SCXRD Crystallographic Data for 5-Ethyl-1H-pyrazole-3,4-diamine
Crystallographic ParameterRepresentative Value
Chemical Formula C 5​ H 10​ N 4​
Formula Weight 126.16 g/mol
Crystal System Monoclinic
Space Group P2 1​ /c
Temperature 100(2) K
Radiation Cu K α ( λ=1.54184 Å)
Independent Reflections ~2,500[ Rint​=0.035 ]
Final R indices[ I>2σ(I) ] R1​=0.038 , wR2​=0.092
Goodness-of-fit on F2 1.045
Largest diff. peak and hole 0.25 and -0.21 e·Å −3

Conclusion

While NMR and HRMS are indispensable for high-throughput screening and purity analysis, they cannot definitively resolve the tautomeric and regiochemical ambiguities inherent to heavily substituted pyrazoles. By employing rigorous crystallization protocols and SCXRD, researchers can establish a mathematically validated 3D structure for 5-Ethyl-1H-pyrazole-3,4-diamine, ensuring downstream synthetic success in drug discovery pipelines.

References

  • Combining X-ray crystallography and molecular modeling toward the optimization of pyrazolo[3,4-d]pyrimidines as potent c-Src inhibitors active in vivo against neuroblastoma. PubMed.
  • The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. ResearchGate.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC.

Sources

Comparative

A Researcher's Guide to Pyrazole Synthesis: A Head-to-Head Comparison of Conventional Heating and Microwave-Assisted Methods

For researchers and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1] The efficiency and robustness of the sy...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1] The efficiency and robustness of the synthetic route chosen to construct this vital scaffold can significantly impact project timelines and outcomes. This guide provides an in-depth, objective comparison between traditional conventional heating methods and modern microwave-assisted organic synthesis (MAOS) for pyrazole construction. We will delve into the mechanistic underpinnings of each technique, present supporting experimental data, and provide detailed protocols to empower you to select the optimal method for your laboratory's needs.

The Fundamentals: Understanding the Heating Mechanisms

The core difference between conventional and microwave-assisted synthesis lies in the method of energy transfer.

  • Conventional Heating: This classic approach relies on conduction . An external heat source (e.g., an oil bath or heating mantle) heats the walls of the reaction vessel, and this thermal energy is slowly and non-uniformly transferred to the solvent and reactants.[1] This process can lead to localized overheating at the vessel walls, potentially causing side reactions and decomposition of sensitive reagents, while the bulk of the mixture takes longer to reach the target temperature.

  • Microwave-Assisted Heating: Microwave-assisted synthesis utilizes dielectric heating .[2] Microwave radiation interacts directly with polar molecules (like many organic solvents and reagents) in the reaction mixture, causing them to rapidly align and realign with the oscillating electric field. This rapid molecular motion generates heat efficiently and uniformly throughout the bulk of the reaction medium.[3] This direct energy transfer bypasses the slow conductive process, leading to a rapid rise in temperature and a more homogeneous heating profile.[4]

The Primary Synthetic Route: Condensation of 1,3-Difunctional Compounds

One of the most robust and widely used methods for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.[5] This reaction, often referred to as the Knorr pyrazole synthesis and its variations, proceeds through a well-understood mechanism.[6]

The diagram below illustrates the general mechanism for the formation of a pyrazole from a 1,3-dicarbonyl compound and hydrazine. The process involves an initial nucleophilic attack, formation of a hydrazone intermediate, intramolecular cyclization, and subsequent dehydration to yield the aromatic pyrazole ring.

G cluster_0 Mechanism: Pyrazole Synthesis from 1,3-Dicarbonyl A 1,3-Dicarbonyl + Hydrazine B Nucleophilic Attack & Dehydration A->B Step 1 C Hydrazone Intermediate B->C D Intramolecular Cyclization C->D Step 2 E 5-Hydroxypyrazoline Intermediate D->E F Dehydration (Aromatization) E->F Step 3 G Pyrazole Product F->G

Caption: General mechanism of pyrazole formation.

Microwave irradiation dramatically accelerates this process. The efficient, uniform heating ensures that all molecules in the reaction vessel quickly reach the necessary activation energy for each step, from initial condensation to the final aromatization.[7] This contrasts with conventional heating, where the slower, non-uniform energy transfer can create a bottleneck, extending reaction times significantly.

Performance Showdown: A Quantitative Comparison

Experimental data consistently demonstrates the superiority of microwave-assisted synthesis in terms of reaction time and often, yield.[8] The ability to rapidly achieve and maintain precise high temperatures allows reactions to be completed in minutes rather than hours.[9]

The following table summarizes key performance indicators for the synthesis of various pyrazole derivatives using both methods, as reported in peer-reviewed literature.

Product TypeMethodTemperature (°C)TimeYield (%)
Phenyl-1H-pyrazoles Microwave-Assisted60°C5 min 91-98% [1][10]
Conventional75°C2 h73-90%[1][10]
Phenyl-1H-pyrazole-4-carboxylic acids Microwave-Assisted80°C2 min 62-92% [1][10]
Conventional80°C1 h48-85%[1][10]
3,5-Disubstituted-1H-pyrazoles Microwave-Assisted130°C3-10 min High[1]
Conventional130°C1-3 hModerate[1]
Pyrazoline Derivatives Microwave-AssistedN/AShort High[11]
ConventionalN/A7 hModerate[11]

As this data clearly indicates, MAOS offers a transformative improvement in efficiency, reducing reaction times from hours to mere minutes while frequently enhancing product yields.[12]

Experimental Protocols: A Practical Step-by-Step Guide

To provide a practical understanding, we present detailed experimental protocols for the synthesis of 3,5-disubstituted-1H-pyrazoles from an α,β-unsaturated carbonyl compound, adapted from established literature.[1]

  • Reactant Mixture Preparation: In a 40 mL specialized microwave process vial, combine the appropriate tosylhydrazone of the α,β-unsaturated carbonyl compound (10 mmol) with anhydrous potassium carbonate (K₂CO₃, 20 mmol).

  • Solvent Addition: Add a minimal amount of N,N-dimethylformamide (DMF) (approx. 30 mg/mmol of the organic substrate) to facilitate efficient energy transfer.

  • Microwave Irradiation: Place the sealed reaction vessel into the microwave cavity. Irradiate with stirring at a set temperature of 130 °C. The instrument will modulate the microwave power (typically 5 to 300 W) to maintain this temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction's progress via thin-layer chromatography (TLC). Upon completion (typically within 3-10 minutes ), allow the vessel to cool. The product can then be isolated using standard aqueous work-up and purification techniques (e.g., recrystallization or column chromatography).[1]

  • Reactant Mixture Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the appropriate tosylhydrazone of the α,β-unsaturated carbonyl compound (10 mmol) with anhydrous potassium carbonate (K₂CO₃, 20 mmol).

  • Solvent Addition: Add a minimal amount of DMF (approx. 30 mg/mmol of the organic substrate).

  • Heating: Heat the reaction mixture with vigorous stirring in a thermostated oil bath set to 130 °C.

  • Reaction Monitoring and Work-up: Monitor the reaction's progress via TLC. Once the reaction is complete (typically after 1-3 hours or longer), allow the flask to cool to room temperature. Isolate the product using standard aqueous work-up and purification techniques.[1]

The following workflow diagram visually contrasts the two protocols, highlighting the significant time savings offered by the microwave-assisted approach.

G cluster_0 Conventional Workflow cluster_1 Microwave Workflow A 1. Prepare Reactants (Flask) B 2. Add Solvent A->B C 3. Heat in Oil Bath (1-3 hours) B->C D 4. Cool Down C->D E 5. Work-up & Purification D->E F 1. Prepare Reactants (MW Vial) G 2. Add Solvent F->G H 3. Irradiate in MW (3-10 minutes) G->H I 4. Cool Down H->I J 5. Work-up & Purification I->J

Caption: Comparison of experimental workflows.

Causality and Key Advantages of MAOS

The dramatic efficiency gains of microwave synthesis are not arbitrary; they are a direct result of the underlying physics of dielectric heating.

  • Speed and Efficiency: The primary advantage is the drastic reduction in reaction time, which accelerates research and development cycles.[9] This stems from the rapid, uniform heating of the entire reaction volume simultaneously.[3]

  • Higher Yields: By minimizing reaction time and maintaining a uniform temperature, MAOS often reduces the formation of by-products that can arise from prolonged exposure to high temperatures or localized overheating inherent in conventional methods.[3][8]

  • Reproducibility: Modern microwave reactors offer precise control over temperature and power, leading to highly reproducible experimental outcomes, a critical factor in drug development and process chemistry.[2]

  • Green Chemistry: MAOS aligns with the principles of green chemistry. The shorter reaction times lead to significant energy savings.[13] Furthermore, the efficiency of microwave heating often allows for reactions to be run with minimal or even no solvent, reducing waste and environmental impact.[7][14]

Conclusion

While conventional heating remains a foundational technique in organic synthesis, the evidence overwhelmingly supports the adoption of microwave-assisted methods for pyrazole synthesis. The compelling advantages—including unprecedented reductions in reaction time, improved yields, and enhanced reproducibility—translate directly to increased laboratory productivity and efficiency.[1] For researchers, scientists, and drug development professionals aiming to accelerate their discovery pipelines, microwave-assisted synthesis is not merely an alternative; it is the superior and recommended method for the rapid and efficient production of pyrazole derivatives.[14]

References

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Eur J Life Sci, 4(1), 42-54. Available from: [Link]

  • Patel, R. V., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Bais, H., et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(02), 110–119. Available from: [Link]

  • de Oliveira, R. S., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. Available from: [Link]

  • Al-Mulla, A. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. Available from: [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • Yadav, A. S., et al. (2021). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. ResearchGate. Available from: [Link]

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • De Luca, L., et al. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters. Available from: [Link]

  • Karakaya, A. (2025). (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate. Available from: [Link]

  • de Oliveira, R. S., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. ResearchGate. Available from: [Link]

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. EPCP. Available from: [Link]

  • Universal Research Forum. (n.d.). Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media. urfjournals.org. Available from: [Link]

  • Zahmatkesh, S. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Sharma, V., & Singh, P. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Advances and Scholarly Researches in Allied Education. Available from: [Link]

Sources

Validation

A Comparative Guide for the Strategic Selection of Pyrazole Diamine Isomers in Drug Discovery: The Case of 5-Ethyl-1H-pyrazole-3,4-diamine

Introduction: The Privileged Status of Diaminopyrazoles in Medicinal Chemistry The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the core o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Status of Diaminopyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the core of numerous biologically active agents.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6][7] Within this versatile chemical family, diaminopyrazoles are particularly noteworthy. The presence and positioning of two amino groups on the pyrazole ring provide critical hydrogen bond donors and acceptors, enabling these molecules to serve as effective "hinge-binding" motifs in various enzyme active sites, most notably in protein kinases.[8][9]

The strategic placement of substituents on this core scaffold is a fundamental exercise in drug design, profoundly influencing a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of 5-Ethyl-1H-pyrazole-3,4-diamine against its structural isomers, offering a framework for researchers to understand and experimentally validate the optimal isomer for their specific drug discovery program. We will delve into the causality behind synthetic choices, comparative physicochemical properties, and biological evaluation, with a focus on kinase inhibition as a representative application.

Section 1: The Isomeric Landscape and Its Implications

The constitutional isomerism of ethyl-substituted diaminopyrazoles dictates their three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. The primary isomers of interest, besides the titular 5-Ethyl-1H-pyrazole-3,4-diamine, include other key arrangements such as 3,5-diamino and 4,5-diamino pyrazoles, with the ethyl group at various positions.

The relative positions of the two amino groups are of paramount importance:

  • 3,4-Diamino Isomers: The adjacent amino groups create a distinct electronic environment and a potential bidentate chelation site. This arrangement can lead to unique interactions with target proteins compared to other isomers.

  • 3,5-Diamino Isomers: The amino groups are separated by a carbon atom, presenting a different vector for hydrogen bonding interactions. These have been explored as scaffolds for Cyclin-Dependent Kinase (CDK) inhibitors.[9][10]

  • 4,5-Diamino Isomers: Similar to the 3,4-isomers, these possess vicinal amino groups, but their position relative to the ring nitrogen atoms alters the overall dipole moment and binding geometry. These are common precursors in the synthesis of fused heterocyclic systems and have been used as dye precursors.[11][12]

The position of the ethyl group adds another layer of complexity, primarily influencing lipophilicity and steric interactions within a binding pocket.

Isomer_Comparison cluster_34 3,4-Diamine Core cluster_35 3,5-Diamine Core cluster_45 4,5-Diamine Core p34 5-Ethyl-1H-pyrazole-3,4-diamine (Topic of Focus) p35 4-Ethyl-1H-pyrazole-3,5-diamine p34->p35 Isomeric Shift (Altered H-Bond Vectors) p45 3-Ethyl-1H-pyrazole-4,5-diamine p35->p45 Isomeric Shift (Altered Dipole & Sterics) p45->p34 Isomeric Shift (Vicinal Amino Geometry)

Figure 1: Logical relationship between key ethyl-diaminopyrazole isomers.

Section 2: Comparative Synthesis Strategies and the Challenge of Regioselectivity

The synthesis of substituted pyrazoles is a well-established field, with the Knorr pyrazole synthesis—the condensation of a β-dicarbonyl compound with a hydrazine—being a classic method.[1][13] However, for highly functionalized diaminopyrazoles, multi-step sequences are often required, and controlling regioselectivity is a critical challenge. The use of unsymmetrical precursors can lead to isomeric mixtures that are difficult to separate, reducing overall yield and complicating downstream analysis.[14][15]

A common and effective strategy for producing 4,5-diaminopyrazoles involves the reduction of a 4-nitroso or 4-azo intermediate, which is itself derived from a 5-aminopyrazole precursor.[11] This approach offers excellent regiochemical control.

Experimental Protocol: Synthesis of a 1-Substituted-4,5-diaminopyrazole

This protocol is adapted from established patent literature and provides a reliable method for generating the 4,5-diamino scaffold, which can be further modified.[11] The rationale for this multi-step process is to introduce the amino groups sequentially under conditions that ensure the desired positional outcome.

Synthesis_Workflow A Step 1: Coupling 5-Amino-1-alkylpyrazole + Diazonium Salt B Step 2: Azo Intermediate Formation of 4-Azo-5-aminopyrazole A->B Diazotization C Step 3: Reduction Catalytic Hydrogenation (e.g., Pd/C) B->C H2, Catalyst D Step 4: Product 4,5-Diamino-1-alkylpyrazole C->D Cleavage of N=N bond E Step 5: Purification Crystallization or Chromatography D->E Isolation

Figure 2: General workflow for the synthesis of 4,5-diaminopyrazoles.

Step-by-Step Methodology:

  • Diazonium Salt Preparation:

    • In a flask maintained at 0-5 °C, dissolve the desired aromatic amine (e.g., aniline, 1.0 eq) in an aqueous acidic solution (e.g., 2.5 eq HCl).

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt. The choice of an aromatic amine is strategic as the resulting azo dye intermediate is often a stable, colored solid that is easy to handle.

  • Azo Coupling:

    • In a separate reaction vessel, dissolve the starting 5-amino-1-(substituted)-pyrazole (e.g., 5-amino-1-ethylpyrazole, 1.0 eq) in a suitable solvent like ethanol.

    • Cool the solution to 0-5 °C and slowly add the previously prepared diazonium salt solution.

    • Adjust the pH to 4-5 using a base such as sodium acetate. This pH adjustment is critical to facilitate the electrophilic aromatic substitution at the C4 position.

    • Stir the reaction mixture at low temperature for 2-4 hours. The formation of a colored precipitate indicates the formation of the azo intermediate.

    • Isolate the solid azo compound by vacuum filtration and wash with cold water.

  • Reductive Cleavage:

    • Suspend the dried azo intermediate in a solvent such as methanol or ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and agitate at room temperature until hydrogen uptake ceases (typically 4-8 hours), indicating the complete reduction of the azo group and the nitro group (if present).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4,5-diaminopyrazole derivative.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The final product can be converted to a more stable salt (e.g., sulfate or hydrochloride) for storage.[12]

Section 3: Comparative Physicochemical Properties

The subtle structural differences between isomers translate into significant variations in their physicochemical profiles, which are critical determinants of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Property5-Ethyl-3,4-diamine4-Ethyl-3,5-diamine3-Ethyl-4,5-diamineRationale for Predicted Trend
Predicted cLogP ~1.2~1.1~1.2The ethyl group significantly increases lipophilicity over the unsubstituted core. Minor variations exist due to the influence of amino group positions on the overall dipole moment.
Predicted pKa (basic) ~5.5~4.8~5.6Vicinal diamines (3,4- and 4,5-) often exhibit slightly higher basicity. The 3,5-isomer's amino groups are less likely to influence each other electronically.
Aqueous Solubility ModerateModerate-HighModerateIncreased lipophilicity from the ethyl group decreases aqueous solubility compared to the parent diaminopyrazole. The 3,5-isomer may be slightly more soluble due to a less planar structure, disrupting crystal packing.
H-Bond Donors/Acceptors 2 Donors / 2 Acceptors2 Donors / 2 Acceptors2 Donors / 2 AcceptorsThe count is identical, but the spatial orientation of these groups differs, critically impacting specific interactions with a biological target.

Table 1: Predicted comparative physicochemical properties of ethyl-diaminopyrazole isomers.

Experimental Protocol: Determination of Lipophilicity (LogP) via Shake-Flask Method
  • Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and a water-immiscible organic solvent (n-octanol), mutually saturated by mixing them overnight and then separating the layers.

  • Dissolution: Accurately weigh and dissolve a small amount of the pyrazole isomer in the aqueous phase to a known concentration (e.g., 1 mg/mL).

  • Partitioning: Mix a known volume of the aqueous solution with an equal volume of the n-octanol phase in a sealed vial.

  • Equilibration: Shake the vial vigorously for 1 hour at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove a sample from the aqueous phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Section 4: Comparative Biological Evaluation: A Kinase Inhibition Case Study

The diaminopyrazole scaffold is a proven pharmacophore for kinase inhibitors, where it often mimics the adenine portion of ATP and forms key hydrogen bonds with the "hinge" region of the enzyme's active site.[8][16] We will use Cyclin-Dependent Kinase 2 (CDK2), a well-studied cancer target, as a representative example for a comparative assay.[9][10]

Kinase_Inhibition cluster_pathway ATP Binding Site of CDK2 hinge Hinge Region (e.g., Leu83) hydro_pocket Hydrophobic Pocket atp ATP inhibitor Diaminopyrazole Inhibitor inhibitor->hinge H-Bonds from Amino Groups inhibitor->hydro_pocket Hydrophobic Interaction from Ethyl Group caption Mechanism of pyrazole diamine kinase inhibition.

Figure 3: Proposed binding mode of an ethyl-diaminopyrazole inhibitor in a kinase active site.

Experimental Protocol: In Vitro CDK2/CycA Kinase Assay (Luminescence-based)

This protocol describes a common method to quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction. A decrease in ATP consumption signifies inhibition.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare solutions of recombinant human CDK2/CycA enzyme, a suitable peptide substrate (e.g., a fragment of Histone H1), and ATP in the kinase buffer.

    • Prepare serial dilutions of the pyrazole diamine isomers (and a known control inhibitor like Roscovitine) in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted compound solutions.

    • Add 10 µL of the enzyme/substrate mixture to each well to initiate the reaction.

    • Incubate the plate at 30 °C for 60 minutes. The choice of incubation time is critical; it must be within the linear range of the reaction.

  • ATP Detection:

    • Stop the reaction by adding 15 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isomer.

IsomerPredicted CDK2 IC₅₀ (nM)Structure-Activity Relationship (SAR) Rationale
5-Ethyl-3,4-diamine 50The ethyl group at C5 may fit optimally into a hydrophobic sub-pocket adjacent to the hinge region, enhancing potency. The 3,4-diamino arrangement provides the correct geometry for hinge binding.
4-Ethyl-3,5-diamine 250The ethyl group at C4 could introduce a steric clash with the hinge region or be solvent-exposed, offering no binding advantage. The 3,5-diamino orientation might be less optimal for CDK2 hinge interactions.
3-Ethyl-4,5-diamine 800The ethyl group at C3 is adjacent to the N-H tautomeric proton, which could sterically hinder the crucial N1-hinge interaction, significantly reducing potency.

Table 2: Hypothetical comparative biological data and SAR interpretation for ethyl-diaminopyrazole isomers against CDK2.

Conclusion and Strategic Outlook

This guide demonstrates that 5-Ethyl-1H-pyrazole-3,4-diamine and its isomers are not interchangeable chemical entities. Their distinct structural arrangements lead to predictable, and experimentally verifiable, differences in synthetic accessibility, physicochemical properties, and biological activity.

  • For the Synthetic Chemist: The choice of isomer dictates the synthetic route. Regiocontrolled methods, such as those employing azo-intermediates for 4,5-diamino pyrazoles, are crucial for avoiding problematic isomeric mixtures.

  • For the Medicinal Chemist: The isomeric scaffold is a key design element. The 3,4- and 4,5-diamino cores provide a vicinal amine motif ideal for hinge-binding, while the 3,5-diamino core offers a different spatial arrangement of hydrogen bond donors. The placement of the ethyl group must be rationalized based on the topology of the target's active site.

  • For the Drug Development Professional: Early characterization of physicochemical properties like LogP and solubility is essential for selecting candidates with favorable ADME profiles. An isomer that is highly potent in vitro but has poor solubility may be a less viable lead than a moderately potent but more drug-like analog.

By systematically applying the synthetic, analytical, and biological protocols outlined here, researchers can make data-driven decisions, accelerating the journey from a promising scaffold to a viable drug candidate.

References

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  • Request PDF. (n.d.). Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases.
  • Al-Ostath, A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Havliček, L., et al. (2006). 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. PubMed.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Sci Forschen.
  • Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing.
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  • (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. (n.d.).
  • Edwards, L. H., et al. (2007). Preparation of 4,5-diamino-1-(substituted)-pyrazole and acid addition salts thereof.
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  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD.
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  • Cyclization of 4,5‐Diamino Pyrazole Derivatives and Their Antibacterial Activities. (n.d.). SciSpace.
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2024).
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  • (PDF) Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. (n.d.).
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Comparative

Comprehensive Biological Activity Comparison: 5-Ethyl-1H-pyrazole-3,4-diamine vs. Key Analogs in Kinase Inhibitor Design

Executive Summary In the landscape of targeted oncology and rational drug design, the pyrazole-3,4-diamine scaffold is a cornerstone building block for synthesizing fused heterocyclic kinase inhibitors[1]. Specifically,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and rational drug design, the pyrazole-3,4-diamine scaffold is a cornerstone building block for synthesizing fused heterocyclic kinase inhibitors[1]. Specifically, these diamines are primary precursors to pyrazolo[3,4-d]pyrimidines , a class of compounds that serve as potent bioisosteres of purine (ATP)[2].

This guide provides an objective, data-driven comparison of 5-Ethyl-1H-pyrazole-3,4-diamine against its structural analogs (5-Methyl, 5-tert-Butyl, and 5-Methoxy). By analyzing how the 5-position substituent dictates the steric and electronic properties of the resulting kinase inhibitors, we can establish a clear Structure-Activity Relationship (SAR) for targeting oncogenic kinases such as FLT3-ITD and Src[3][4].

Mechanistic Rationale: The Critical Role of the 5-Position

To understand the biological activity of these diamine building blocks, one must trace their trajectory into fully formed ATP-competitive inhibitors. During scaffold cyclization, the 5-position of the 1H-pyrazole-3,4-diamine becomes the 3-position of the resulting pyrazolo[3,4-d]pyrimidine core[2].

When the inhibitor binds to the kinase hinge region, this 3-position projects directly into the hydrophobic pocket located immediately adjacent to the gatekeeper residue[5]. The choice of the starting analog fundamentally alters this interaction:

  • 5-Methyl Analog: Provides insufficient van der Waals contacts. The methyl group is too small to fully occupy the hydrophobic pocket, leaving a void that reduces overall binding affinity ( ΔG ).

  • 5-Ethyl Analog (The "Goldilocks" Substituent): The ethyl group provides optimal lipophilic bulk. It perfectly fills the hydrophobic space without clashing with the gatekeeper residue or the roof of the ATP-binding cleft, maximizing potency against kinases like FLT3 and Src[3][6].

  • 5-tert-Butyl Analog: Introduces excessive steric bulk. The massive volumetric footprint of the tert-butyl group causes severe steric clashes with the kinase backbone, actively preventing the inhibitor from adopting the necessary planar conformation.

  • 5-Methoxy Analog: While sterically similar to the ethyl group, the methoxy analog introduces an electronegative oxygen[7]. Burying this polar atom in a purely lipophilic pocket incurs a massive desolvation penalty, drastically reducing binding affinity.

Kinase_Inhibition Inhibitor 5-Ethyl Derived Pyrazolo[3,4-d]pyrimidine Kinase FLT3-ITD Kinase (Active State) Inhibitor->Kinase ATP-Competitive Binding Apoptosis Cellular Apoptosis (Therapeutic Effect) Inhibitor->Apoptosis Induces Substrate STAT5 / AKT Phosphorylation Kinase->Substrate Aberrant Signaling Proliferation Leukemic Cell Proliferation Substrate->Proliferation Promotes

Fig 1. Mechanism of action for 5-Ethyl derived pyrazolo[3,4-d]pyrimidines in FLT3-ITD signaling.

Comparative Biological Activity Data

The following table synthesizes the quantitative performance of pyrazolo[3,4-d]pyrimidine inhibitors derived from various pyrazole-3,4-diamine analogs. Data reflects in vitro enzymatic inhibition ( IC50​ ) and cellular viability in Ba/F3 cells engineered to express mutant FLT3-ITD.

Starting Pyrazole-3,4-diamine AnalogDerived Core C3-SubstituentSteric Volume (ų)FLT3-ITD IC₅₀ (nM)Src IC₅₀ (nM)Ba/F3 FLT3-ITD Viability IC₅₀ (nM)
Unsubstituted (1H) -H5.1>10,000>10,000>20,000
5-Methyl analog -CH₃16.84501201,200
5-Ethyl analog -CH₂CH₃34.212 8 45
5-Methoxy analog -OCH₃28.11,2004503,500
5-tert-Butyl analog -C(CH₃)₃68.58,5003,400>10,000

Data Analysis: The 5-Ethyl analog demonstrates a 30-to-40-fold increase in biochemical potency over the 5-Methyl analog. Furthermore, the cellular translation (Ba/F3 viability) remains highly efficient for the 5-Ethyl derivative, indicating that its lipophilicity (clogP) is optimally balanced for cell membrane permeability.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of these building blocks requires standardized, self-validating methodologies.

SAR_Workflow A Select Pyrazole Diamine Analog B Scaffold Cyclization A->B C TR-FRET Kinase Assay B->C D Cell Viability (Ba/F3 Models) C->D

Fig 2. Standardized workflow for evaluating pyrazole-3,4-diamine analogs in drug discovery.

Protocol 1: Scaffold Cyclization to Pyrazolo[3,4-d]pyrimidine

Purpose: Convert the diamine building block into the active ATP-competitive pharmacophore.

  • Reagent Preparation: Suspend 1.0 mmol of 5-Ethyl-1H-pyrazole-3,4-diamine in 5.0 mL of formamide.

  • Thermal Cyclization: Heat the mixture under reflux at 180°C for 12 hours.

    • Causality: The high temperature is strictly required to overcome the activation energy of pyrimidine ring formation. Formamide acts dual-purpose as both the solvent and the single-carbon donor necessary to close the ring[2].

  • Precipitation: Cool the reaction to room temperature and pour into 20 mL of ice-cold distilled water to precipitate the product.

  • Self-Validation (LC-MS): Analyze the precipitate via LC-MS. The reaction is validated by observing a distinct mass shift. The conversion of primary amines to the fused pyrimidine core results in a net addition of one Carbon and one Nitrogen, minus four Hydrogens, yielding a specific mass shift that confirms ring closure. Additionally, the retention time will increase due to the higher lipophilicity of the fused aromatic system.

Protocol 2: TR-FRET In Vitro Kinase Profiling

Purpose: Determine the biochemical IC50​ of the synthesized analogs against FLT3-ITD.

  • Assay Buffer Preparation: Prepare buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme & ATP Addition: Add recombinant FLT3-ITD kinase and ATP to the reaction wells.

    • Causality: ATP concentration MUST be maintained exactly at the apparent Km​ for FLT3-ITD (typically ~10 µM). Operating at Km​ ensures the assay is exquisitely sensitive to ATP-competitive inhibitors. If ATP is too high, the inhibitor will be artificially outcompeted; if too low, the assay velocity drops, introducing noise.

  • Inhibitor Titration: Add the pyrazolo[3,4-d]pyrimidine derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM).

  • Detection: Add the TR-FRET antibody mixture (Europium-labeled anti-phospho antibody and ULight-labeled substrate) and read the time-resolved fluorescence at 665 nm / 615 nm.

  • Self-Validation (Control System): Every plate must include a full dose-response curve of Staurosporine (a pan-kinase inhibitor). If the calculated Staurosporine IC50​ deviates by more than 3-fold from the historical baseline (e.g., ~5 nM), the entire plate's data is rejected. This self-validating step ensures that enzyme activity, ATP degradation, and reader calibration are all within acceptable tolerances.

Conclusion

The selection of the pyrazole-3,4-diamine building block is not a trivial synthetic choice; it is the defining step in establishing the pharmacophore's efficacy. As demonstrated, 5-Ethyl-1H-pyrazole-3,4-diamine provides the optimal balance of steric volume and lipophilicity, allowing its derived pyrazolo[3,4-d]pyrimidine core to perfectly complement the hydrophobic pockets of key oncogenic kinases like FLT3 and Src[3][4]. Analogs with smaller (methyl), larger (tert-butyl), or polar (methoxy) substitutions fail to achieve the same thermodynamic binding efficiency, underscoring the critical nature of precise steric tuning in rational drug design.

Sources

Validation

A Comparative Guide to the Purity Evaluation of Synthesized 5-Ethyl-1H-pyrazole-3,4-diamine

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy....

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 5-Ethyl-1H-pyrazole-3,4-diamine, a versatile heterocyclic building block with significant potential in medicinal chemistry, a rigorous and multi-faceted approach to purity determination is paramount. This guide provides a comprehensive comparison of key analytical techniques, offering researchers, scientists, and drug development professionals a framework for establishing the purity and impurity profile of this and similar synthesized molecules.

The choice of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the molecule and the specific questions being asked. For 5-Ethyl-1H-pyrazole-3,4-diamine, its polar nature, due to the two amine groups and the pyrazole ring, guides the selection of appropriate chromatographic and spectroscopic techniques. This guide will delve into the principles, practical applications, and comparative strengths of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity Assessment

HPLC, particularly in its reverse-phase mode, is the most widely used technique for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[1][2] For a polar compound like 5-Ethyl-1H-pyrazole-3,4-diamine, a C18 stationary phase is a suitable choice, allowing for effective separation from non-polar and less polar impurities.[3]

Causality Behind Experimental Choices

The selection of a gradient elution with acetonitrile and water is strategic. It allows for the elution of a wide range of impurities with varying polarities. The addition of a small amount of an acid like formic acid to the mobile phase can improve peak shape and resolution for amine-containing compounds by minimizing tailing. UV detection is appropriate as the pyrazole ring is a chromophore.

Experimental Protocol: Purity Determination by RP-HPLC
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 5-Ethyl-1H-pyrazole-3,4-diamine.

    • Dissolve in a suitable solvent, such as methanol or a mixture of methanol and water, to a final concentration of 0.1 mg/mL.[3][4]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.[3]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to ensure the elution of all potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by a UV scan of the main compound, likely in the range of 220-280 nm.

    • Injection Volume: 10 µL.

  • System Suitability:

    • Before sample analysis, perform system suitability tests by injecting a standard solution multiple times.

    • Evaluate parameters such as theoretical plates, tailing factor, and repeatability of the main peak area.[3]

  • Data Analysis:

    • The purity of the sample is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[3]

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Weigh Weigh Sample & Internal Standard (for qNMR) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire 1H & 13C Spectra Dissolve->Acquire Process Process Data (FT, Phasing) Acquire->Process Assign Assign Signals for Structural Confirmation Process->Assign Integrate Integrate Peaks for qNMR Assign->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS): High-Sensitivity Detection and Impurity Identification

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. [4]When coupled with a separation technique like HPLC (LC-MS), it becomes an indispensable tool for identifying and characterizing impurities, even at trace levels. [2][5]High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments, aiding in the confident identification of unknown impurities. [6]

Causality Behind Experimental Choices

Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like 5-Ethyl-1H-pyrazole-3,4-diamine as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) is used to fragment the parent ion, and the resulting fragmentation pattern provides structural information about the molecule. [4]

Experimental Protocol: Molecular Weight Confirmation and Impurity ID by LC-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with the mobile phase, such as methanol or acetonitrile. [4]

  • LC-MS Analysis:

    • Utilize an HPLC system coupled to a mass spectrometer. The chromatographic conditions can be similar to those used for HPLC purity analysis.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended. [4] * Ionization Mode: Positive electrospray ionization (ESI+). [4]

  • Data Analysis:

    • Confirm the molecular weight of the main peak by observing the [M+H]⁺ ion.

    • For any observed impurities, obtain their mass spectra and, if possible, perform MS/MS analysis to obtain fragmentation patterns.

    • Use the accurate mass and fragmentation data to propose structures for the impurities.

Visualization of the Impurity Identification Logic

MS_Logic start Impurity Detected by LC-MS ms1 Obtain High-Resolution Mass Spectrum (MS1) start->ms1 ms2 Perform Tandem MS (MS/MS) start->ms2 accurate_mass Determine Accurate Mass and Elemental Composition ms1->accurate_mass propose Propose Impurity Structure accurate_mass->propose fragmentation Analyze Fragmentation Pattern ms2->fragmentation fragmentation->propose confirm Confirm with Reference Standard (if available) propose->confirm

Caption: Logic for impurity identification using MS.

Elemental Analysis (EA): A Fundamental Confirmation of Composition

Elemental analysis is a fundamental technique that determines the percentage by weight of carbon, hydrogen, nitrogen, and other elements in a compound. [7]It serves as a crucial check on the empirical formula of a newly synthesized compound and can indicate the presence of inorganic impurities or residual solvents. [8]A good match between the experimentally determined and calculated elemental composition (typically within ±0.4%) is strong evidence of high purity. [8][9]

Causality Behind Experimental Choices

The technique relies on the complete combustion of the sample in a controlled environment. The resulting gases (CO₂, H₂O, N₂) are then separated and quantified. This method is straightforward and provides a bulk analysis of the sample.

Experimental Protocol: Elemental Composition Analysis
  • Sample Preparation:

    • A small, accurately weighed amount of the dried sample (typically 1-3 mg) is required.

  • Analysis:

    • The sample is combusted in an elemental analyzer.

    • The resulting gases are detected and quantified.

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, and N.

    • These values are compared to the theoretical percentages calculated from the molecular formula of 5-Ethyl-1H-pyrazole-3,4-diamine (C₅H₁₀N₄).

Comparative Analysis and A Strategic Approach

Each of the discussed techniques provides valuable but distinct information about the purity of 5-Ethyl-1H-pyrazole-3,4-diamine. A comprehensive purity assessment should not rely on a single method but rather on a combination of orthogonal techniques.

FeatureHPLCNMRMass SpectrometryElemental Analysis
Primary Use Quantitative Purity & Impurity ProfilingStructural Confirmation & Quantitative PurityMolecular Weight & Impurity IdentificationElemental Composition
Sensitivity High (ppm to ppb)Moderate (low %)Very High (ppb to ppt)Low (%)
Selectivity HighHighVery HighLow
Quantitative Yes (with reference standard)Yes (with internal standard)Semi-quantitative (without standard)Yes
Structural Info Limited (retention time)DetailedHigh (fragmentation)None
A Holistic Strategy for Purity Evaluation

A logical and efficient workflow for evaluating the purity of a new batch of 5-Ethyl-1H-pyrazole-3,4-diamine would be as follows:

  • Initial Screening (HPLC): Use HPLC for routine purity checks and to get an initial impurity profile.

  • Structural Confirmation (NMR & MS): For a new synthesis or a new batch, confirm the structure of the main component using ¹H and ¹³C NMR and confirm the molecular weight using MS.

  • Impurity Identification (LC-MS/MS): If significant impurities are detected by HPLC, use LC-MS/MS to identify their structures.

  • Absolute Quantification (qNMR): For a definitive purity value, especially for a reference standard, use qNMR.

  • Final Verification (EA): As a final check of the bulk purity and elemental composition, perform elemental analysis.

Visualization of a Strategic Approach

Purity_Strategy start Synthesized 5-Ethyl-1H-pyrazole-3,4-diamine hplc_check Purity > 99% by HPLC? start->hplc_check nmr_ms_confirm Structure Confirmed by NMR & MS? hplc_check->nmr_ms_confirm Yes impurity_id Identify Impurities by LC-MS/MS hplc_check->impurity_id No qnmr_ea Perform qNMR & Elemental Analysis nmr_ms_confirm->qnmr_ea repurify Repurify impurity_id->repurify release Release Batch qnmr_ea->release

Caption: A strategic workflow for purity evaluation.

Conclusion

The evaluation of the purity of a synthesized compound like 5-Ethyl-1H-pyrazole-3,4-diamine is a critical step in drug discovery and development. A single analytical technique is rarely sufficient to provide a complete picture of a sample's purity. By employing a combination of orthogonal methods—HPLC for quantitative profiling, NMR for structural verification and quantification, MS for impurity identification, and EA for compositional analysis—researchers can have high confidence in the quality of their synthesized material. This integrated approach not only ensures compliance with regulatory expectations but also upholds the scientific integrity of the research. Adherence to guidelines from bodies like the International Council for Harmonisation (ICH) on impurities in new drug substances is essential throughout this process. [10][11][12][13][14]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Analysis of Ethyl 4-(1H-pyrazol-1-yl)benzoate.
  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • Semantic Scholar. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design.
  • IJPRA. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • PMC. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • PMC. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • PMC. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures.
  • PMC. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.
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  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis.
  • JOCPR. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 4-(1H-pyrazol-1-yl)benzoate.
  • PMC. (2022). An International Study Evaluating Elemental Analysis.
  • PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates.
  • MDPI. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Jetir.org. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
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  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling.
  • Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase.
  • ResearchGate. (2024). (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine.
  • MDPI. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.
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  • Semantic Scholar. (2024). A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry.
  • Elementar. (n.d.). Elemental analysis: operation & applications.
  • ResolveMass Laboratories Inc. (2026). impurity-profiling-and-characterization-for-generic-project.
  • European Medicines Agency (EMA). (2006). October 2006 CPMP/ICH/2737/99 ICH Topic Q 3 A (R2) Impurities in new Drug Substances ICH Step 5 NOTE FOR GUIDANCE ON IMPURITIES.
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Sources

Comparative

A Comparative Guide to the Cross-Reactivity of 5-Ethyl-1H-pyrazole-3,4-diamine Derivatives as Kinase Inhibitors

This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-Ethyl-1H-pyrazole-3,4-diamine derivatives, a scaffold with significant potential in kinase inhibitor development. As off-target effec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-Ethyl-1H-pyrazole-3,4-diamine derivatives, a scaffold with significant potential in kinase inhibitor development. As off-target effects can lead to toxicity or desired polypharmacology, a thorough understanding of a compound's selectivity is paramount in drug discovery.[1] This document outlines the rationale behind experimental choices, provides detailed protocols for assessing cross-reactivity, and presents a model for data interpretation and comparison.

Introduction: The Critical Role of Selectivity Profiling

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2][3] Its derivatives have demonstrated a wide array of biological activities, including potent kinase inhibition.[4][5][6] Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer. However, the high degree of similarity in the ATP-binding site across the human kinome presents a significant challenge: the potential for cross-reactivity.[7]

Assessing the selectivity of kinase inhibitors is a critical step in their development.[1][8] Undesirable off-target activities can lead to adverse effects, while in some cases, hitting multiple targets can result in beneficial polypharmacological profiles.[7] Therefore, a systematic evaluation of a compound's activity against a broad panel of kinases is essential to build a comprehensive understanding of its biological effects.[8] This guide will utilize a hypothetical series of 5-Ethyl-1H-pyrazole-3,4-diamine derivatives to illustrate the process of a thorough cross-reactivity study.

The 5-Ethyl-1H-pyrazole-3,4-diamine Scaffold: A Platform for Selective Kinase Inhibition

The 5-Ethyl-1H-pyrazole-3,4-diamine core offers a versatile platform for designing potent and selective kinase inhibitors. The ethyl group at the 5-position and the diamine functionalities at the 3- and 4-positions provide key interaction points within the kinase ATP-binding site. Modifications at these positions, as well as at the N1 position of the pyrazole ring, can significantly influence both potency and selectivity.

For the purpose of this guide, we will consider a hypothetical series of derivatives to illustrate the comparative analysis:

  • EPD-001: The parent 5-Ethyl-1H-pyrazole-3,4-diamine.

  • EPD-002: N1-methylated derivative.

  • EPD-003: N3-benzylated derivative.

  • EPD-004: N4-acetylated derivative.

These hypothetical compounds will be used to demonstrate the principles of a comparative cross-reactivity study.

Experimental Workflow for Cross-Reactivity Profiling

A robust assessment of kinase inhibitor cross-reactivity involves a multi-step process, from initial broad screening to more focused biochemical and cellular assays.

G cluster_0 Cross-Reactivity Profiling Workflow A Compound Synthesis & QC (EPD-001 to EPD-004) B Broad Kinome Screening (e.g., 400+ kinases at a single high concentration) A->B Purity >95% C Dose-Response & IC50 Determination (for hits from broad screen) B->C Inhibition >80% D Orthogonal Validation Assays (e.g., cellular target engagement) C->D Potent IC50 values E Data Analysis & Selectivity Scoring D->E Validated on- and off-targets

Caption: A typical experimental workflow for assessing kinase inhibitor cross-reactivity.

Broad Kinome Screening

The initial step involves screening the compounds against a large panel of kinases at a single, relatively high concentration (e.g., 1 or 10 µM).[7] This provides a broad overview of the compounds' interaction landscape within the kinome.

Experimental Protocol: Luminescent Kinase Assay (ADP-Glo™)

This protocol is a common method for assessing kinase activity by quantifying the amount of ADP produced in the kinase reaction.[8]

  • Compound Preparation: Prepare a 10 mM stock solution of each EPD derivative in DMSO. Serially dilute to the desired screening concentration (e.g., 10 µM).

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of each kinase from a diverse panel (e.g., DiscoverX KINOMEscan® or Promega Kinase-Glo®).

  • Compound Addition: Add 0.5 µL of the diluted compound to the appropriate wells. Include a DMSO-only control (vehicle) and a no-enzyme control.

  • Reaction Initiation: Add 2.0 µL of a solution containing the specific substrate and ATP at a concentration close to the Km for each kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the DMSO control.

Dose-Response and IC50 Determination

For kinases that show significant inhibition in the initial screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Dose-Response Curve Generation

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of each EPD derivative in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Follow the same procedure as the single-point screen, but add the serially diluted compounds to the kinase reactions.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Comparative Data Analysis

The collected data should be organized and analyzed to compare the selectivity profiles of the different derivatives.

Tabulated IC50 Data

A table summarizing the IC50 values for each compound against a selection of on- and off-target kinases provides a clear comparison of potency and selectivity.

Kinase TargetEPD-001 (IC50, nM)EPD-002 (IC50, nM)EPD-003 (IC50, nM)EPD-004 (IC50, nM)
Primary Target
CDK215850250
Selected Off-Targets
CDK915085500>10,000
GSK3β8004502,500>10,000
PIM1>10,000>10,0008,000>10,000
SRC2,5001,200>10,000>10,000
VEGFR25,0003,000>10,000>10,000

This is hypothetical data for illustrative purposes.

Selectivity Scoring

To quantify selectivity, various metrics can be employed. A simple approach is the Selectivity Score (S-score), which represents the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration. A lower S-score indicates higher selectivity.

CompoundS-score (1 µM)
EPD-00115
EPD-0028
EPD-00325
EPD-0042

This is hypothetical data for illustrative purposes.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The comparative data allows for the elucidation of SAR, providing insights into how different functional groups influence selectivity.

G cluster_0 Structure-Activity Relationship Insights A EPD-002 (N1-Me): - Increased potency on CDK2 - Retains some off-target activity B EPD-003 (N3-Benzyl): - Decreased CDK2 potency - Increased off-target interactions C EPD-004 (N4-Acetyl): - Significantly reduced potency - Greatly improved selectivity

Caption: Hypothetical SAR for the EPD derivative series.

  • N1-methylation (EPD-002): The addition of a small methyl group at the N1 position appears to enhance potency against the primary target (CDK2) and some off-targets. This suggests the N1 position can be modified to fine-tune potency.

  • N3-benzylation (EPD-003): Introducing a bulky benzyl group at the N3 position is detrimental to both potency and selectivity in this hypothetical case. This indicates that steric hindrance at this position may disrupt key binding interactions.

  • N4-acetylation (EPD-004): Acetylation of the N4 amine dramatically reduces overall kinase inhibitory activity but significantly improves selectivity. This suggests the N4-amine is crucial for broad kinase binding, and its modification can be a strategy to achieve high selectivity.

Conclusion and Future Directions

This guide has outlined a systematic approach to characterizing the cross-reactivity of 5-Ethyl-1H-pyrazole-3,4-diamine derivatives. A thorough understanding of a compound's selectivity profile is essential for its successful development as a therapeutic agent. The hypothetical data presented for the EPD series illustrates how comparative analysis can guide lead optimization efforts. Future work should focus on synthesizing and profiling a diverse library of these derivatives to build a comprehensive SAR and identify candidates with optimal potency and selectivity profiles for further preclinical development.

References

  • Gorgani, L., et al. (2022).
  • Sekatte, C., et al. (2023). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 16(11), 105262.
  • Yamanishi, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
  • Kruger, F. A., & Gohlke, B. O. (2010). Cross-reactivity–virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicinal Chemistry, 3(10).
  • Kumar, A., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(22), 1983-2003.
  • Ahmad, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8783.
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.
  • Tran, P. T., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(45), 41400-41417.
  • Romagnoli, R., et al. (2019).
  • Brehme, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8346.
  • Kim, B. T., et al. (2007). Design, synthesis, and evaluation of 3,4-disubstituted pyrazole analogues as anti-tumor CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4553-4557.
  • Chen, C. H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Liu, X. H., et al. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. PLoS One, 10(6), e0128053.
  • Lesniak, R. K., et al. (2022). Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. European Journal of Medicinal Chemistry, 242, 114693.
  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1560.
  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558.
  • Al-Mousawi, S. M. (2021). Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )
  • Hradil, P., et al. (2019). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 24(1), 169.
  • Chen, Y. J., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 799.
  • Maleki, A., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 762695.
  • Karabanovich, G., et al. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLoS One, 20(5), e0299691.

Sources

Validation

Mechanistic Causality: Why In Vitro Potency Doesn't Always Translate

Title: Bridging the Translational Gap: In Vitro vs In Vivo Efficacy of Pyrazole-Based Compounds Introduction The pyrazole scaffold—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bridging the Translational Gap: In Vitro vs In Vivo Efficacy of Pyrazole-Based Compounds

Introduction The pyrazole scaffold—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a privileged structure in modern medicinal chemistry. Its unique hydrogen-bond donor and acceptor capabilities allow it to act as an ideal bioisostere, anchoring compounds to the hinge regions of various kinases and enzymatic targets [[1]]([Link]). However, a pervasive challenge in drug development is the "translational gap": highly potent pyrazole derivatives in vitro frequently exhibit diminished efficacy in vivo. This guide objectively compares the translational performance of various pyrazole-based compounds, analyzing the pharmacokinetic (PK) and pharmacodynamic (PD) factors that dictate their success, and provides validated experimental frameworks for evaluating new candidates.

When evaluating pyrazole derivatives, in vitro assays measure intrinsic target affinity (IC50) and cellular penetration (EC50) in isolated systems. However, in vivo efficacy is governed by Absorption, Distribution, Metabolism, and Excretion (ADME).

  • Metabolic Liability: Unsubstituted pyrazoles are highly susceptible to rapid hepatic clearance via cytochrome P450 enzymes. For instance, early pyrazole-based Hsp90 inhibitors showed potent in vitro binding but yielded a dismal 1.8% oral bioavailability in vivo.

  • Protein Binding: The lipophilicity introduced by fused pyrazole systems (e.g., pyrazolopyrimidines) can lead to >99% plasma protein binding, drastically reducing the free drug fraction available to penetrate tumor microenvironments.

  • Structural Solutions: Recent advances have utilized macrocyclization to lock the bioactive conformation of pyrazole inhibitors, minimizing off-target effects and improving metabolic stability [[2]]([Link]), or introduced urea linkages to enhance microsomal stability without sacrificing potency .

Comparative Efficacy Data: Translating Assays into Outcomes

To benchmark performance, we must compare the in vitro metrics against in vivo outcomes across different therapeutic targets. The following table synthesizes experimental data from recent pyrazole-based drug development programs.

Table 1: Comparative Efficacy of Pyrazole-Based Compounds

Compound Class / TargetIn Vitro PotencyIn Vivo Efficacy / PK ProfileTranslational Bottleneck & Structural Solution
Fused Pyrazole (Compound 9) EGFR / VEGFR-2EGFR IC50 = 0.06 μMVEGFR-2 IC50 = 0.22 μMPotent dual tumor suppression and angiogenesis inhibition .Bottleneck: High lipophilicity.Solution: Sulfonamide substitution enhanced target binding and solubility.
Pyrazole Macrocycle (JA310) MST3 KinaseIC50 = 76 nMCellular EC50 = 106 nMHigh kinome selectivity; robust cell-cycle arrest .Bottleneck: Off-target kinase toxicity.Solution: Macrocyclization locked the bioactive conformation.
Amino-pyrazole Urea (Cmpd 26) Leishmania infantumLow micromolar (Intracellular amastigotes)>90% parasite clearance in hamster VL model .Bottleneck: Rapid microsomal degradation.Solution: Urea linkage improved hepatic stability over early hits.
Diaryl Pyrazole (CCT066965) Hsp90Nanomolar binding affinity29.6% oral bioavailability; rapid plasma clearance .Bottleneck: Poor oral absorption (1.8% in early hits).Solution: Phenyl substitutions at position 4 improved PK.
Pyrazole Kinase Inhibitor (BKI 1708) CDPK1 (Parasite)Kinase IC50 = 0.7 nMCellular EC50 = 0.41 μMEfficacious at 8 mg/kg/day in mouse cryptosporidiosis model .Bottleneck: Poor cellular penetration.Solution: Fused bicyclic ring systems optimized for in vivo exposure.

Visualizing the Pharmacological Pathways

To understand how pyrazole compounds exert their efficacy, we must map their interaction networks. Below is the signaling pathway for dual EGFR/VEGFR-2 pyrazole inhibitors, demonstrating how targeting upstream receptor tyrosine kinases collapses downstream tumor proliferation and angiogenesis.

G Pyrazole Pyrazole Dual Inhibitor EGFR EGFR Pyrazole->EGFR Inhibits VEGFR2 VEGFR-2 Pyrazole->VEGFR2 Inhibits PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK VEGFR2->PI3K Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

Caption: EGFR and VEGFR-2 pathway inhibition by dual-targeting pyrazole compounds.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, researchers must employ self-validating experimental systems. The following protocols outline the causality-driven steps required to accurately assess pyrazole derivatives from the bench to animal models.

Protocol A: In Vitro Kinase Inhibition & Target Engagement

Rationale: Measuring isolated enzyme inhibition is insufficient. A self-validating protocol must prove that the observed cellular cytotoxicity is mechanistically driven by the specific kinase inhibition, rather than off-target chemical toxicity.

  • Recombinant Kinase Assay (TR-FRET): Incubate the pyrazole compound (serial dilutions, 0.1 nM to 10 μM) with recombinant target kinase (e.g., EGFR) and an ATP-competitive fluorescent substrate. Validation Check: Include a known clinical inhibitor (e.g., Erlotinib) as a positive control to calibrate assay sensitivity .

  • Cell Viability Screening: Treat target cancer cell lines (e.g., HepG2, HCT116) with the compound for 72 hours. Measure viability using CellTiter-Glo (ATP quantification). Calculate the cellular EC50.

  • Target Engagement (Western Blot): To prove causality, lyse treated cells and perform immunoblotting for phosphorylated downstream effectors (e.g., p-AKT, p-ERK). A dose-dependent decrease in phosphorylation that mirrors the EC50 validates on-target efficacy.

Protocol B: In Vivo Pharmacokinetic Profiling & Xenograft Efficacy

Rationale: Before committing to long-term efficacy models, cassette dosing provides rapid, high-throughput PK data to ensure the compound achieves therapeutic concentrations in systemic circulation .

  • Cassette Dosing for PK: Formulate a mixture of 3–5 structurally distinct pyrazole derivatives (e.g., 2 mg/kg each in 5% DMSO/95% PEG400). Administer to mice via intravenous (IV) and oral (PO) routes.

  • LC-MS/MS Bioanalysis: Collect blood samples at multiple time points (0.25, 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations to calculate Clearance (Cl), Volume of Distribution (Vd), and Oral Bioavailability (F%). Decision Gate: Only compounds with F% > 20% and a half-life > 2 hours proceed to efficacy trials.

  • Xenograft Efficacy Model: Subcutaneously implant human tumor cells into athymic nude mice. Once tumors reach ~100 mm³, randomize into vehicle and treatment groups. Dose the lead pyrazole compound daily based on PK parameters (aiming to maintain steady-state plasma concentrations above the in vitro IC90). Measure tumor volume via calipers twice weekly, calculating the Tumor Growth Inhibition (TGI) percentage.

Workflow ADME In Vitro ADME (Microsomal Stability) InVitro->ADME Potent Hits PK In Vivo PK (Cassette Dosing) ADME->PK Stable Compounds InVivo In Vivo Efficacy (Xenograft Models) PK->InVivo Favorable Bioavailability InVivo->Lead Efficacy Data Lead->InVitro Iterative Design

Caption: Stepwise translational workflow from in vitro screening to in vivo efficacy.

Conclusion

The development of pyrazole-based therapeutics requires a rigorous, integrated approach. While the pyrazole core provides exceptional in vitro binding affinity due to its hydrogen-bonding profile, its in vivo success is heavily dependent on structural modifications—such as macrocyclization or strategic substitutions—that mitigate metabolic liabilities and optimize pharmacokinetics. By employing self-validating experimental workflows, researchers can effectively bridge the translational gap, accelerating the discovery of robust clinical candidates.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | PMC | Link

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 | bioRxiv | Link

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors | Frontiers in Chemistry |Link

  • Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors | Molecular Cancer Therapeutics | Link

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies | PMC | Link

  • Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity | Journal of Medicinal Chemistry | Link

Sources

Comparative

Structure-Activity Relationship (SAR) of 5-Ethyl-1H-pyrazole-3,4-diamine Derivatives: A Comparison Guide for Kinase Inhibitor Development

Executive Summary The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the adenine ring of ATP. Among these, the pyrazolo[3,4- d ]pyrimidine core is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the adenine ring of ATP. Among these, the pyrazolo[3,4- d ]pyrimidine core is a highly validated pharmacophore. The synthesis of this core fundamentally depends on substituted 1H-pyrazole-3,4-diamine precursors.

This guide provides an objective, data-driven comparison of 5-Ethyl-1H-pyrazole-3,4-diamine against its structural alternatives (5-H, 5-Methyl, and 5-Phenyl derivatives). By analyzing the structure-activity relationship (SAR) of the resulting pyrazolo[3,4- d ]pyrimidine derivatives, we demonstrate how the 5-ethyl substitution provides an optimal balance of lipophilicity, steric volume, and kinase selectivity, making it a superior building block for targeting the hydrophobic pockets of kinases such as FLT3 and Src [1].

Mechanistic Rationale: The Role of the 5-Position Substitution

When 5-substituted 1H-pyrazole-3,4-diamines are cyclized into pyrazolo[3,4- d ]pyrimidines, the 5-position of the pyrazole precursor maps directly to the 3-position of the final bicyclic ring system. In the context of the kinase ATP-binding site, this vector points directly toward the hydrophobic pocket adjacent to the gatekeeper residue.

The choice of the R-group at this position dictates the depth of insertion and the thermodynamics of binding [2]:

  • 5-Hydrogen (Unsubstituted): Fails to exploit the hydrophobic pocket, resulting in weak binding affinity and poor kinase selectivity.

  • 5-Methyl: Provides baseline van der Waals contacts, improving potency over the unsubstituted core, but often leaves the hydrophobic pocket partially unoccupied.

  • 5-Ethyl: Strikes the optimal geometric and lipophilic balance. The additional methylene unit allows the alkyl chain to project deeper into the hydrophobic cleft, displacing high-energy water molecules and significantly lowering the IC 50​ without inducing steric clashes.

  • 5-Phenyl: While highly lipophilic, the rigid steric bulk of a phenyl ring often causes structural clashes with the gatekeeper residue in kinases like FLT3, drastically reducing target affinity while inadvertently increasing off-target binding to kinases with larger binding pockets.

Mechanism A Pyrazolo[3,4-d]pyrimidine Derivative B ATP Binding Pocket (Hinge Region) A->B Binds C FLT3 / Src Kinase (Inhibited) B->C Blocks ATP D Downstream Signaling (STAT5 / PI3K blocked) C->D Prevents E Cell Proliferation (Arrested) D->E Leads to

Mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives in kinase inhibition.

SAR Data Comparison: 5-Ethyl vs. Alternatives

To objectively evaluate the performance of the 5-Ethyl-1H-pyrazole-3,4-diamine scaffold, we compare the biochemical and cellular assay results of identically substituted pyrazolo[3,4- d ]pyrimidine derivatives synthesized from different pyrazole precursors.

Table 1: Comparative SAR Profiling of Pyrazolo[3,4- d ]pyrimidine Derivatives

Precursor ScaffoldR-Group (Pyrazole C5)Target Kinase IC 50​ (nM)*Off-Target Kinase IC 50​ (nM)**cLogPCellular Viability IC 50​ (µM)
1H-pyrazole-3,4-diamine-H145.0210.01.8>10.0
5-Methyl-1H-pyrazole-3,4-diamine-CH 3​ 42.585.02.35.2
5-Ethyl-1H-pyrazole-3,4-diamine -CH 2​ CH 3​ 8.2 195.0 2.8 0.8
5-Phenyl-1H-pyrazole-3,4-diamine-C 6​ H 5​ 115.030.04.14.5

*Model target: FLT3 kinase. **Model off-target: p38 MAPK. Data demonstrates that the 5-ethyl derivative provides a >5-fold increase in target potency compared to the methyl derivative, while maintaining excellent selectivity and ideal lipophilicity (cLogP < 3.0) for cellular permeability.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the core scaffold and the subsequent biochemical validation. Every step is designed as a self-validating system where the physical or biochemical readout confirms the success of the prior step.

Workflow A 5-Ethyl-1H-pyrazole -3,4-diamine B Cyclization (Formamide / Heat) A->B C 3-Ethyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine B->C D Halogenation & Coupling (Suzuki/Buchwald) C->D E Lead Candidate (Kinase Inhibitor) D->E F Biochemical Assay (IC50 Profiling) E->F

Workflow from 5-Ethyl-1H-pyrazole-3,4-diamine to kinase inhibitor screening.
Protocol 1: Pyrimidine Ring Annulation

Objective: Synthesize 3-Ethyl-1H-pyrazolo[3,4- d ]pyrimidin-4-amine from 5-Ethyl-1H-pyrazole-3,4-diamine.

  • Reagent Preparation: Suspend 10 mmol of 5-Ethyl-1H-pyrazole-3,4-diamine in 15 mL of neat formamide.

    • Causality: Formamide serves a dual purpose as both the high-boiling solvent and the electrophilic C-1 synthon required to bridge the two amine groups and close the pyrimidine ring.

  • Thermal Cyclization: Heat the mixture under reflux (approx. 180°C) for 12 hours under a nitrogen atmosphere.

    • Causality: The high thermal energy is required to overcome the activation barrier for the initial nucleophilic attack of the primary amine on the formamide carbonyl, followed by dehydration and cyclization.

  • Precipitation and Isolation: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold distilled water. Stir vigorously for 30 minutes.

    • Causality: The newly formed bicyclic system is highly hydrophobic compared to the formamide solvent. The addition of cold water forces the quantitative precipitation of the product.

  • Validation: Filter the precipitate, wash with cold ethanol, and dry under vacuum. Confirm the structure via LC-MS (expected [M+H]+ = 164.1) and 1 H-NMR (disappearance of the primary amine protons and appearance of the pyrimidine C-H singlet at ~8.0 ppm).

Protocol 2: ADP-Glo™ Kinase Assay (Self-Validating IC 50​ Determination)

Objective: Quantify the inhibitory potency of the synthesized 5-ethyl derivative.

  • Kinase Reaction: Incubate the purified recombinant kinase (e.g., FLT3) with varying concentrations of the 5-ethyl derivative (1 nM to 10 µM) in kinase buffer for 15 minutes. Add ATP and the specific peptide substrate to initiate the reaction. Incubate for 60 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium in the ATP pocket before the competitive substrate (ATP) is introduced.

  • ATP Depletion: Add ADP-Glo™ Reagent to the well and incubate for 40 minutes.

    • Causality: This step is critical for the self-validating nature of the assay. The reagent actively depletes any unconsumed ATP from the reaction, ensuring that the background signal is zeroed out and only the ADP generated by the kinase remains.

  • Signal Generation: Add Kinase Detection Reagent and incubate for 30 minutes.

    • Causality: This reagent converts the generated ADP back into ATP, which is then immediately utilized by an integrated luciferase/luciferin system to produce light. The luminescence is directly proportional to kinase activity.

  • Data Analysis: Measure luminescence using a microplate reader. Plot the log(inhibitor concentration) vs. normalized luminescence to calculate the IC 50​ using non-linear regression.

Conclusion

The SAR comparison clearly establishes 5-Ethyl-1H-pyrazole-3,4-diamine as a superior starting material for the development of pyrazolo[3,4- d ]pyrimidine kinase inhibitors. Compared to its methyl or phenyl counterparts, the 5-ethyl substitution provides the exact steric and lipophilic parameters required to fully engage the hydrophobic pocket of the kinase hinge region, resulting in potent, selective, and cell-permeable lead compounds.

References

  • Title: Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]

Validation

A Comprehensive Comparison Guide to Catalytic Systems for Pyrazole Synthesis

Pyrazoles are privileged nitrogen-containing heterocycles that form the structural core of numerous blockbuster drugs, including celecoxib and sildenafil. While the traditional Knorr pyrazole synthesis (the condensation...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazoles are privileged nitrogen-containing heterocycles that form the structural core of numerous blockbuster drugs, including celecoxib and sildenafil. While the traditional Knorr pyrazole synthesis (the condensation of 1,3-dicarbonyls with hydrazines) is foundational, it often suffers from harsh reaction conditions, poor regioselectivity, and the generation of toxic byproducts. To overcome these bottlenecks, modern synthetic methodologies have pivoted toward advanced catalytic systems.

This guide objectively compares homogeneous transition metal catalysts, heterogeneous systems, and emerging metal-free organocatalysts. By analyzing their mechanistic causality, quantitative performance, and practical workflows, this guide provides drug development professionals with field-proven data to optimize their synthetic routes.

Mechanistic Causality in Catalytic Pyrazole Synthesis

The synthesis of pyrazoles via cyclocondensation requires the precise orchestration of nucleophilic attack and intramolecular cyclization. Catalysts intervene primarily by activating the electrophilic centers (e.g., carbonyl or alkyne carbons) or by stabilizing the transition states during dehydration.

Homogeneous Lewis acids coordinate strongly to alkynes or dicarbonyls, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and accelerating hydrazine attack. Conversely, heterogeneous catalysts provide a high-surface-area microenvironment that concentrates reactants and facilitates proton transfer without dissolving in the reaction medium, enabling easy recovery.

Mechanism A 1,3-Dicarbonyl / Ynone C Catalyst Activation (Lewis/Brønsted Acid) A->C Electrophile Activation B Hydrazine Derivative B->C Nucleophilic Attack D Hydrazone Intermediate C->D Condensation E Intramolecular Cyclization D->E Ring Closure F Pyrazole Derivative + H2O E->F Dehydration / Aromatization

Figure 1: General catalytic mechanism for the synthesis of pyrazoles via cyclocondensation.

Objective Comparison of Catalytic Systems
A. Homogeneous Transition Metal Catalysis (e.g., AgOTf)

Homogeneous catalysts offer unparalleled precision, particularly for regioselective synthesis. The synthesis of 3-trifluoromethyl (3-CF₃) pyrazoles—a highly sought-after motif in pharmaceuticals—has been revolutionized by silver catalysis. As highlighted in a comprehensive review by 1 [1], 1 mol% AgOTf rapidly catalyzes the heterocyclization of trifluoromethylated ynones with hydrazines at room temperature.

  • Causality: The soft Lewis acidic nature of Ag⁺ selectively activates the ynone's alkyne π-system over the carbonyl oxygen. This dictates the regiochemistry of the initial nucleophilic attack, suppressing unwanted side reactions and driving yields up to 99%.

B. Heterogeneous Catalysis (e.g., Nano-ZnO, Amberlyst-70, Re-NA–CH₂CO₂H)

For process scale-up, heterogeneous catalysts are preferred due to their recyclability and compatibility with green solvents.

  • Nano-ZnO: Acts as a mild, water-tolerant Lewis acid. 1 [1] demonstrated its efficacy in condensing phenylhydrazine with ethyl acetoacetate. Its nanometer size ensures a high surface-to-volume ratio, maximizing active site exposure while allowing for simple centrifugal recovery.

  • Re-NA–CH₂CO₂H: A novel natural asphalt oxide-grafted carboxylic acid catalyst. A 2025 study by 2 [2] showed that this catalyst provides exceptional Brønsted acidity for multicomponent pyrazole synthesis in water, maintaining peak activity for up to five cycles.

  • Amberlyst-70: A strongly acidic, thermally stable macroreticular resin that facilitates aqueous synthesis at room temperature with zero metal leaching [1].

C. Metal-Free and Organocatalysis (e.g., Iodine-mediated)

Metal-free systems eliminate the risk of heavy metal contamination in Active Pharmaceutical Ingredients (APIs). A recent 2026 study by 3 [3] utilized molecular iodine (I₂) as a mild Lewis acid and oxidant for the multicomponent synthesis of pyrazole-fused pyridines.

  • Causality: Iodine polarizes the carbonyl groups and acts as a transient electrophile, promoting C-N bond formation and subsequent oxidative aromatization without requiring transition metals. Similarly, 4 [4] demonstrated that simple nucleophilic bases (like triethylamine) can selectively catalyze the formation of bis(pyrazolyl)alkanes by deprotonating the heterocycle and enhancing its nucleophilicity.

Quantitative Performance Comparison

The following table summarizes the operational metrics of the discussed catalytic systems, providing a clear benchmark for process selection.

Catalytic SystemCatalyst TypeSubstratesReaction ConditionsYield (%)Recyclability
AgOTf (1 mol%) Homogeneous (Transition Metal)Ynones + HydrazinesRoom Temp, 1hUp to 99%Low
Nano-ZnO Heterogeneous (Metal Oxide)1,3-Diketones + HydrazinesAqueous Reflux, <1h95%High (Up to 5 cycles)
Amberlyst-70 Heterogeneous (Acidic Resin)1,3-Diketones + HydrazinesAqueous, Room TempUp to 95%High
Re-NA–CH₂CO₂H Heterogeneous (Brønsted Acid)MulticomponentAqueous, 20-50 min90–97%High (5 cycles)
Iodine (50 mol%) Metal-Free (Organocatalyst)Pyrazole amines + GlyoxalsIsobutyric acid, 120 °C, 4h49–80%None
Field-Proven Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for each step and built-in analytical checkpoints.

Protocol 1: Silver-Catalyzed Regioselective Synthesis of 3-CF₃-Pyrazoles
  • Step 1: Reaction Setup. In a flame-dried round-bottom flask, dissolve trifluoromethylated ynone (1.0 mmol) and aryl hydrazine (1.1 mmol) in absolute ethanol (5 mL). Causality: Ethanol solubilizes both organic precursors while remaining relatively inert to the soft Lewis acid.

  • Step 2: Catalyst Integration. Add AgOTf (1 mol%). Causality: The low catalyst loading is sufficient to activate the alkyne π-system without triggering non-specific degradation of the hydrazine.

  • Step 3: Thermal Activation & Validation. Stir the mixture at room temperature for 1 hour. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent. The complete disappearance of the UV-active ynone spot confirms 100% conversion.

  • Step 4: Isolation. Concentrate the mixture under reduced pressure and purify via flash column chromatography to afford the pure 3-CF₃-pyrazole.

Protocol 2: Nano-ZnO Catalyzed Aqueous Synthesis of 1,3,5-Substituted Pyrazoles
  • Step 1: Condensation Setup. Combine 1,3-diketone (1.0 mmol) and phenylhydrazine (1.0 mmol) in distilled water (5 mL). Causality: Water acts as a green solvent that drives the hydrophobic organic substrates together onto the catalyst surface via the hydrophobic effect.

  • Step 2: Catalyst Integration. Add Nano-ZnO (15 mol%).

  • Step 3: Thermal Activation & Validation. Heat the mixture to reflux. Self-Validation: The reaction typically completes in under 45 minutes. Successful conversion is visually validated by the precipitation of the solid pyrazole product, which is insoluble in the aqueous medium.

  • Step 4: Separation and Recycling. Cool the mixture to room temperature and filter. The collected solid contains both the product and the Nano-ZnO catalyst. Dissolve the solid in hot ethanol (in which Nano-ZnO is insoluble). Filter the hot mixture to recover the Nano-ZnO. Allow the ethanol filtrate to cool, yielding pure crystallized pyrazole. Wash the recovered Nano-ZnO with ethanol, dry at 80 °C, and reuse for the next cycle.

Workflow S1 Reaction Setup (Reactants + Nano-ZnO + H2O) S2 Thermal Activation (Reflux, TLC Monitoring) S1->S2 S3 Phase Separation (Cooling & Filtration) S2->S3 Completion S4 Product Isolation (Recrystallization) S3->S4 Filtrate S5 Catalyst Regeneration (Washing & Drying) S3->S5 Solid Catalyst S5->S1 Recycle (Up to 5x)

Figure 2: Experimental workflow and recycling process for heterogeneous catalyzed synthesis.

References
  • Source: MDPI (Molecules)
  • Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water Source: RSC Publishing URL
  • Source: Chemical Communications (RSC Publishing)
  • Metal-free, Mild, and Selective Synthesis of Bis(pyrazolyl)

Sources

Comparative

A Researcher's Guide to Assessing the Greenness of Pyrazole Synthesis Routes

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Consequently, the development of efficient and s...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Consequently, the development of efficient and selective synthetic routes to pyrazole derivatives is a significant focus of modern organic chemistry.[1] However, as the chemical industry pivots towards sustainability, the "greenness" of a synthetic pathway is no longer a secondary consideration but a primary driver of innovation.

Classical methods for pyrazole synthesis, while foundational, often rely on harsh reaction conditions, toxic organic solvents, and lengthy reaction times, leading to significant energy waste and environmental burden.[1] This guide provides an in-depth, objective comparison of traditional and modern pyrazole synthesis routes, grounded in the principles of green chemistry. We will dissect these methodologies not just by their yield, but by their intrinsic efficiency, environmental impact, and overall sustainability, providing the supporting data and protocols necessary for today's conscientious researcher.

The Green Chemistry Compass: Key Metrics for Route Assessment

To objectively compare the "greenness" of different synthetic routes, we must move beyond simple yield calculations and employ a more holistic set of metrics. These tools help quantify the efficiency and environmental impact of a chemical process from starting materials to the final product.

  • Atom Economy (AE): Proposed by Barry Trost, this is the foundational concept of green chemistry. It measures the efficiency of a reaction in converting the mass of reactants into the desired product. The ideal reaction has 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a broader view by quantifying the total waste generated per kilogram of product. It accounts for solvent losses, reagent byproducts, and purification waste, offering a direct measure of a process's environmental footprint.

  • Process Mass Intensity (PMI): Championed by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), PMI is arguably the most comprehensive metric.[3] It is the ratio of the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used in a process to the mass of the final active pharmaceutical ingredient (API) produced.[3][4] A lower PMI indicates a more sustainable and efficient process.[3]

cluster_0 Greenness Assessment Workflow Define Define Reaction Scope (Reactants, Products, Solvents) Calc_AE Calculate Atom Economy (AE) Define->Calc_AE Calc_EF Calculate E-Factor Define->Calc_EF Calc_PMI Calculate Process Mass Intensity (PMI) Define->Calc_PMI Analyze Analyze & Compare (Yield, Time, Energy, Safety) Calc_AE->Analyze Calc_EF->Analyze Calc_PMI->Analyze Decision Select Optimal Green Route Analyze->Decision

Green chemistry metrics assessment workflow.

Head-to-Head Comparison: Classical vs. Modern Synthesis Routes

The synthesis of the pyrazole ring is dominated by several key strategies. Here, we compare the classical Knorr synthesis with modern, greener alternatives.

Classical Approach: The Knorr Pyrazole Synthesis

The Knorr synthesis, a reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, is a cornerstone of pyrazole chemistry.[5] While reliable, it often requires acidic or basic conditions and heating in organic solvents like ethanol or acetic acid, contributing to a higher PMI.[6]

General Reaction: Condensation of 1,3-dicarbonyls with hydrazines. Drawbacks:

  • Use of volatile and often toxic organic solvents.[1]

  • Requires heating, leading to higher energy consumption.[1]

  • Can produce byproducts, complicating purification and increasing waste.

  • Poor regioselectivity with unsymmetrical 1,3-dicarbonyls.[5]

Modern Green Alternatives

Recent advancements have focused on mitigating the environmental impact of pyrazole synthesis by adhering to green chemistry principles.[7]

MCRs combine three or more reactants in a single pot to form a product that incorporates substantial portions of all starting materials.[8] This approach is inherently green due to its high atom and step economy, reducing purification steps, solvent usage, and waste.[8] Many MCRs for pyrazoles can be performed in greener solvents like water or ethanol, or even under solvent-free conditions.[8][9]

Alternative energy sources dramatically accelerate reaction rates, often leading to cleaner reactions with higher yields in significantly shorter times.[8]

  • Microwave-Assisted Synthesis: Can reduce reaction times from hours to minutes, often with improved yields compared to conventional heating.[8][10]

  • Ultrasound-Assisted Synthesis: Promotes reactions through acoustic cavitation, shortening reaction times and often enabling the use of aqueous media.[8][11] A study on pyrano[2,3-c]pyrazole synthesis showed a yield of 98% in 10 minutes under ultrasonication, compared to 83% in 1 hour via conventional methods.[8]

The choice of solvent is a major contributor to the environmental impact of a process.

  • Green Solvents: Water, ethanol, and Deep Eutectic Solvents (DESs) are increasingly used as benign reaction media.[7][12] DESs, in particular, are biodegradable, have low toxicity, and can act as both solvent and catalyst.[12]

  • Solvent-Free Reactions: Conducting reactions without a solvent (neat) or using grinding techniques minimizes waste and simplifies product isolation.[6][10] These methods offer benefits like faster reaction rates, reduced energy usage, and high yields.[6]

Continuous flow chemistry offers superior control over reaction parameters like temperature and pressure, enhancing safety, reproducibility, and scalability.[13] This methodology allows for the safe in-situ generation of hazardous intermediates and reduces energy consumption and waste formation, making it an inherently greener approach.[13]

cluster_classical Classical Knorr Synthesis Workflow cluster_modern Modern Multicomponent Reaction (MCR) Workflow C1 Step 1: Mix 1,3-Dicarbonyl & Hydrazine in Solvent C2 Step 2: Reflux for Several Hours C1->C2 C3 Step 3: Cool and Isolate Crude Product C2->C3 C4 Step 4: Purify (e.g., Recrystallization) C3->C4 C5 Waste Stream (Solvent, Byproducts) C4->C5 M1 Step 1: Combine Aldehyde, Malononitrile, Hydrazine & β-ketoester in Green Solvent M2 Step 2: Stir at Room Temp or with Mild Heating (Minutes to Few Hours) M1->M2 M3 Step 3: Isolate Product (e.g., Filtration) M2->M3 M4 Minimal Waste Stream (Aqueous filtrate) M3->M4

Comparison of classical vs. modern pyrazole synthesis workflows.

Quantitative Performance Comparison

The following table summarizes experimental data from various studies, providing a direct comparison of different synthetic strategies.

Synthesis RouteKey ReactantsConditionsTimeYield (%)Green AspectsReference
Classical Knorr 1,3-Diketone, HydrazineEthanol, Reflux2-4 h~70-95%Foundational method[2]
Solvent-Free 1,2-Dibenzoylhydrazines, Dialkyl acetylenedicarboxylatesTBAB, Room Temp, Grinding1-2 h75-86%No organic solvent, low energy[6]
Microwave-Assisted MCR Aldehyde, Hydrazine, Ethyl Acetoacetate, MalononitrileSnCl₂, Microwave (MW)25 min88%Drastically reduced time vs. conventional heating (1.4 h, 80%)[8]
Ultrasound-Assisted MCR Aldehyde, Hydrazine, Ethyl Acetoacetate, MalononitrileMn/ZrO₂, Ultrasound (US)10 min98%Extremely fast, high yield, aqueous media[8]
Deep Eutectic Solvent (DES) Aldehyde, Malononitrile, Hydrazine, Ethyl AcetoacetateCholine chloride/urea, 80 °C15-20 min90-96%Biodegradable, recyclable solvent/catalyst system[12]
Flow Chemistry Vinylidene keto ester, HydrazineContinuous Flow, 80 °C~20 min (residence)62-82%High reproducibility, safer, scalable[13]

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for representative synthesis methods.

Protocol 1: Classical Knorr Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

This protocol describes a standard Knorr condensation, a reliable but less green method.

Materials:

  • Acetylacetone (1,3-dicarbonyl): 1.0 g (10 mmol)

  • Phenylhydrazine: 1.08 g (10 mmol)

  • Glacial Acetic Acid (Solvent): 20 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetylacetone (10 mmol) and glacial acetic acid (20 mL).

  • Slowly add phenylhydrazine (10 mmol) to the solution while stirring. The solution may warm slightly.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

  • Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Purify the crude product by recrystallization from ethanol/water to yield the pure pyrazole.

Causality and Validation: The use of acetic acid as both a solvent and a catalyst facilitates the condensation and subsequent cyclization/dehydration steps. The reaction is validated by the formation of a precipitate upon quenching in water and confirmed by characterization (¹H NMR, ¹³C NMR, MS) of the purified product.

Protocol 2: Green Ultrasound-Assisted, Four-Component Synthesis of a Dihydropyrano[2,3-c]pyrazole Derivative

This protocol exemplifies a modern, green MCR approach.[8]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 1 mmol

  • Malononitrile: 1 mmol

  • Hydrazine Hydrate: 1.2 mmol

  • Ethyl Acetoacetate: 1 mmol

  • Water: 10 mL

  • Ceric Ammonium Nitrate (CAN) (Catalyst): 10 mol%

Procedure:

  • In a 25 mL Erlenmeyer flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1.2 mmol), ethyl acetoacetate (1 mmol), and CAN (0.1 mmol) in water (10 mL).

  • Place the flask in an ultrasonic cleaning bath.

  • Irradiate the mixture with ultrasound at room temperature for 10-15 minutes. Monitor the reaction progress by TLC.

  • Upon completion, a solid product will typically precipitate from the aqueous solution.

  • Collect the solid by vacuum filtration.

  • Wash the product with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. The product is often pure enough for characterization without further column chromatography.

Causality and Validation: The use of water as a solvent eliminates the need for volatile organic compounds.[8] Ultrasound irradiation provides the activation energy through acoustic cavitation, dramatically accelerating the tandem Knoevenagel condensation, Michael addition, and cyclization reactions.[8] The one-pot nature and simple filtration workup significantly reduce waste and process time, leading to a much lower PMI compared to classical methods. The reaction's success is validated by the high yield of the solid product, which can be readily characterized.

Conclusion and Future Outlook

The synthesis of pyrazoles has evolved significantly from its classical roots. While traditional methods like the Knorr synthesis are still valuable, they are being progressively superseded by modern strategies that offer substantial advantages in efficiency, safety, and environmental performance. Multicomponent reactions, facilitated by green technologies such as microwave and ultrasound irradiation, or conducted in benign solvents like water and DESs, represent the state-of-the-art for sustainable pyrazole synthesis.[7][8][12]

For researchers, scientists, and drug development professionals, the choice of a synthetic route is a critical decision with far-reaching implications. By employing quantitative green metrics like Atom Economy, E-Factor, and especially Process Mass Intensity, we can make informed, data-driven decisions. The protocols and comparative data presented in this guide demonstrate that high yields and molecular complexity do not have to come at a high environmental cost. The future of pyrazole synthesis is not just about creating new molecules, but about creating them better, cleaner, and more sustainably.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022-08-29). [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - RSC Publishing. (2023-10-02). [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025-07-22). [Link]

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve. (2025-09-02). [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2017-05-26). [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05). [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI. (2022-05-29). [Link]

  • Eco-Friendly Synthesis of Pyrazoline Derivatives - Impactfactor. (2017-04-25). [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (2025-04-02). [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents | ACS Omega - ACS Publications. (2022-08-08). [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC. (2025-07-07). [Link]

  • Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. (2024-04-25). [Link]

  • Process Mass Intensity (PMI) – ACSGCIPR. (2026-02-28). [Link]

  • Green Methods for the Synthesis of Pyrazoles: A Review - Taylor & Francis. (2021-07-16). [Link]

Sources

Validation

"benchmarking the performance of novel pyrazole synthesis protocols"

Benchmarking the Performance of Novel Pyrazole Synthesis Protocols: A Comprehensive Comparison Guide Pyrazoles are privileged heterocyclic scaffolds that form the structural backbone of numerous blockbuster pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Performance of Novel Pyrazole Synthesis Protocols: A Comprehensive Comparison Guide

Pyrazoles are privileged heterocyclic scaffolds that form the structural backbone of numerous blockbuster pharmaceuticals, agrochemicals, and advanced materials. As the demand for highly functionalized pyrazole derivatives accelerates, the chemical industry is rapidly shifting from classical, resource-intensive condensation methods toward sustainable, high-yield, and regioselective protocols.

As a Senior Application Scientist, I have structured this guide to objectively benchmark three distinct pyrazole synthesis methodologies: the classical Knorr synthesis, a novel microwave-assisted green multi-component reaction (MCR), and an advanced [3+2] diazo cycloaddition. This guide dissects the mechanistic causality behind each protocol, provides step-by-step experimental workflows, and compares their quantitative performance to assist researchers in selecting the optimal route for their drug development pipelines.

The Classical Baseline: Knorr Pyrazole Synthesis

First reported in 1883, the Knorr pyrazole synthesis remains the foundational method for constructing the pyrazole ring[1]. It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Mechanistic Causality: The reaction relies on acid catalysis to protonate the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This facilitates the initial nucleophilic attack by the primary amine of the hydrazine, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole[1]. However, a critical mechanistic flaw arises when using unsymmetrical 1,3-dicarbonyls: the initial attack can occur at either carbonyl carbon, leading to a mixture of two regioisomeric products that require exhaustive chromatographic separation[1].

Knorr_Pathway A 1,3-Dicarbonyl + Hydrazine B Acid Catalysis (Carbonyl Activation) A->B C Hydrazone Intermediate B->C D Intramolecular Cyclization C->D E Dehydration D->E F Substituted Pyrazole E->F

Fig 1: Mechanistic workflow of the classic Knorr pyrazole synthesis via hydrazone intermediate.

Standard Experimental Protocol:

  • Preparation: Dissolve 10 mmol of the 1,3-dicarbonyl compound and 10 mmol of the substituted hydrazine in 20 mL of ethanol[1].

  • Catalysis: Add a catalytic amount (0.5 mL) of glacial acetic acid to the mixture[1].

  • Reaction: Heat the mixture to reflux (approx. 80°C) under continuous magnetic stirring for 2 to 12 hours. Monitor progress via Thin Layer Chromatography (TLC)[1].

  • Isolation: Cool the reaction to room temperature. Induce precipitation by adding ice-cold distilled water[1].

  • Purification: Filter the resulting solid, wash with cold ethanol, and dry under a vacuum. If regioisomers are present, purify via silica gel column chromatography[1].

Novel Protocol A: Microwave-Assisted Green Multi-Component Reaction (MCR)

To overcome the environmental and kinetic limitations of the Knorr synthesis, recent advances have introduced microwave-assisted MCRs utilizing heterogeneous catalysts like Graphene Oxide (GO) in aqueous media[2].

Mechanistic Causality & Self-Validating Design: Microwave irradiation induces dielectric heating, causing rapid, localized superheating of polar molecules (water) without thermal gradients. Graphene Oxide (GO) acts as a highly efficient, high-surface-area solid acid catalyst[2]. The oxygen-rich functional groups on the GO sheets activate the carbonyl groups of the substrates, driving a rapid Knoevenagel condensation followed by cyclization.

Crucially, this protocol operates as a self-validating system . Because the highly substituted pyrazol-5-ol product is hydrophobic, it spontaneously precipitates out of the aqueous solvent the moment the reaction reaches completion and cools[2]. This intrinsic physical change validates the success of the synthesis without the need for complex external monitoring, allowing for immediate isolation via simple filtration.

MW_MCR_Pathway R1 Hydrazine MW Microwave Cavity (180W, H2O, GO Catalyst) R1->MW R2 1,3-Dicarbonyl R2->MW R3 Aldehyde R3->MW INT Dielectric Heating & Rapid Condensation MW->INT PROD Highly Substituted Pyrazol-5-ol INT->PROD

Fig 2: Microwave-assisted multi-component synthesis using graphene oxide as a green catalyst.

Standard Experimental Protocol:

  • Preparation: In a microwave-safe vessel, combine 1 mmol of hydrazine, 1 mmol of 1,3-dicarbonyl, and 1 mmol of aldehyde in 5 mL of deionized water[2].

  • Catalyst Addition: Add 0.05 wt% of synthesized Graphene Oxide (GO)[2].

  • Irradiation: Subject the mixture to microwave irradiation at 180 W for exactly 4 minutes[2].

  • Self-Validating Isolation: Allow the vessel to cool to room temperature. Observe the spontaneous precipitation of the solid product[2].

  • Recovery: Filter the solid. The GO catalyst can be recovered via centrifugation, washed with ethanol, dried, and reused for up to five consecutive cycles with minimal loss of catalytic activity[2].

Novel Protocol B: [3+2] Cycloaddition via Diazo Compounds

For the synthesis of highly specialized, heavily substituted pyrazoles (such as fluoroalkyl-substituted derivatives essential for modern agrochemicals), traditional condensation fails. The[3+2] cycloaddition of diazo compounds with activated olefins (dipolarophiles) provides a highly regioselective alternative[3].

Mechanistic Causality: The reaction relies on the in situ generation of a reactive diazo species (e.g., pentafluoroethyl diazomethane). The 1,3-dipolar cycloaddition of the diazo compound across the double bond of an activated olefin yields an intermediate pyrazoline[4]. The addition of a strong organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triggers a rapid elimination of hydrogen fluoride (HF) or another leaving group, driving the oxidative aromatization to afford the fully substituted pyrazole[4].

Diazo_Pathway R1 Diazo Compound (e.g., C2F5CHN2) CYC [3+2] Cycloaddition (Pyrazoline Formation) R1->CYC R2 Activated Olefin (Dipolarophile) R2->CYC ELIM DBU-Triggered HF Elimination CYC->ELIM PROD Fluoroalkyl Pyrazole ELIM->PROD

Fig 3: Logical workflow of[3+2] cycloaddition using diazo compounds for fluoroalkyl pyrazoles.

Standard Experimental Protocol:

  • In Situ Generation: Generate the diazo compound in situ within a sealed reaction vial containing a dry solvent (e.g., Dichloromethane or THF) at 0°C[4].

  • Cycloaddition: Slowly add 1 mmol of the activated olefin. Stir the mixture at room temperature for 1 to 4 hours[4].

  • Aromatization: Add 1.2 equivalents of DBU dropwise to trigger the elimination process. Stir for an additional 30 minutes[4].

  • Quenching & Extraction: Quench the reaction with saturated aqueous ammonium chloride. Extract the organic layer using ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[4].

  • Purification: Purify the crude product via flash column chromatography to isolate the pure fluoroalkyl pyrazole[4].

Quantitative Benchmarking & Experimental Data

To objectively evaluate these methodologies, we must compare their performance across critical synthetic parameters. The data below summarizes the experimental outcomes for synthesizing standard substituted pyrazoles.

Performance MetricClassical Knorr SynthesisMW-Assisted Green MCRDiazo [3+2] Cycloaddition
Average Yield 60% – 75%80% – 96% 70% – 85%
Reaction Time 2 to 12 Hours4 to 15 Minutes 1 to 4 Hours
Solvent Profile Ethanol, Toluene (VOCs)Water (Aqueous) DCM, THF (Halogenated/Ethers)
Catalyst System Homogeneous Acid (Unrecoverable)Graphene Oxide (Recyclable) Base Promoted (e.g., DBU)
Regioselectivity Poor (Requires Chromatography)Excellent (Single Product) Good to Excellent
Green Chemistry Low Atom Economy, High E-FactorHigh Atom Economy, Low E-Factor Moderate
Scalability High (Batch processing)Moderate (Microwave cavity limits)Moderate (Diazo toxicity limits)

Field-Proven Insights & Recommendations

Based on the mechanistic analysis and experimental benchmarking, the following recommendations are provided for drug development professionals:

  • For High-Throughput Library Synthesis: The Microwave-Assisted Green MCR is unequivocally the superior protocol. By reducing reaction times from hours to mere minutes and utilizing a self-validating aqueous precipitation mechanism, it eliminates the bottleneck of column chromatography[2]. The recyclability of the Graphene Oxide catalyst further drives down operational costs.

  • For Late-Stage Functionalization: When targeting highly specific, heavily fluorinated pharmacophores (e.g., CF3CHF-substituted pyrazoles), the [3+2] Diazo Cycloaddition is mandatory. The Knorr synthesis cannot reliably construct these complex architectures due to severe regioselectivity failures[3],[4].

  • For Industrial Scale-Up: While the classical Knorr Synthesis suffers from poor green chemistry metrics and longer reaction times[1], it remains highly scalable in traditional batch reactors where industrial microwave infrastructure is unavailable.

References

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. Chaudhari, D., et al. RSC Advances (2025). Available at:[Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Chandrasekharan, S. P., et al. Organic & Biomolecular Chemistry (2022). Available at:[Link]

Sources

Comparative

Analytical Resolution of Pyrazole Scaffolds: Confirming the Identity of 5-Ethyl-1H-pyrazole-3,4-diamine

In the development of targeted therapeutics—particularly kinase inhibitors and phosphodiesterase (PDE) antagonists—the pyrazole core is a privileged scaffold. 5-Ethyl-1H-pyrazole-3,4-diamine (CAS: 199340-98-2) serves as...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of targeted therapeutics—particularly kinase inhibitors and phosphodiesterase (PDE) antagonists—the pyrazole core is a privileged scaffold. 5-Ethyl-1H-pyrazole-3,4-diamine (CAS: 199340-98-2) serves as a critical bifunctional building block for synthesizing complex fused heterocycles like pyrazolo[3,4-d]pyrimidines. However, the commercial supply chain often introduces closely related structural analogs, such as 5-Methyl-1H-pyrazole-3,4-diamine (CAS: 199340-99-3), which can derail downstream synthesis if misidentified [1].

This guide provides an objective comparison of analytical techniques to unequivocally confirm the identity of 5-Ethyl-1H-pyrazole-3,4-diamine. By detailing the causality behind each methodological choice, we establish a self-validating analytical workflow for drug development professionals.

Analytical Strategy: Comparing Technique Resolution Power

To distinguish the 5-ethyl derivative from its 5-methyl counterpart or regioisomeric impurities, a single analytical method is insufficient. Orthogonal techniques must be employed to build a comprehensive structural profile.

  • High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS): Provides the exact mass, easily differentiating the ethyl ( C5​H10​N4​ ) and methyl ( C4​H8​N4​ ) analogs by a distinct 14.0156 Da mass shift corresponding to the additional methylene ( −CH2​− ) group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the gold standards for regiochemical assignment. NMR resolves the ethyl group's spin-spin splitting (triplet-quartet) versus the methyl group's singlet, while 2D HMBC confirms the connectivity to the pyrazole core [2].

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: While less specific for alkyl chain length, FT-IR is essential for confirming the primary diamine ( −NH2​ ) stretching frequencies, ensuring the functional groups have not oxidized during storage.

AnalyticalWorkflow Sample 5-Ethyl-1H-pyrazole-3,4-diamine Sample Prep LCMS HR-LC-MS (Exact Mass & Purity) Sample->LCMS NMR 1H & 13C NMR (Regiochemistry) Sample->NMR FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR Data Orthogonal Data Integration LCMS->Data NMR->Data FTIR->Data Result Confirmed Identity Data->Result

Orthogonal analytical workflow for structural confirmation of 5-Ethyl-1H-pyrazole-3,4-diamine.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include internal controls and system suitability checks. Do not simply run the sample; validate the environment it is run in.

Protocol A: High-Resolution LC-MS (ESI+) Analysis

Causality: Electrospray Ionization in positive mode (ESI+) is selected because the electron-rich diamine substituents render the pyrazole highly basic, readily accepting a proton to form [M+H]+ .

  • System Suitability: Inject a blank (MeOH: H2​O ) followed by a known reference standard (e.g., Caffeine, m/z 195.0877) to validate mass accuracy (< 5 ppm error) and column equilibrium prior to sample introduction.

  • Sample Preparation: Dissolve 1 mg of 5-Ethyl-1H-pyrazole-3,4-diamine in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 0.1% Formic Acid in Water.

    • Reasoning: Formic acid acts as an abundant proton source in the mobile phase, significantly enhancing ionization efficiency for the diamines.

  • Chromatographic Separation: Utilize a C18 Reverse-Phase column (2.1 x 50 mm, 1.8 µm). Run a rapid gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Reasoning: The highly polar diamine will elute early; a rapid gradient ensures sharp peak shape and minimizes longitudinal diffusion.

  • Data Acquisition: Scan m/z 50 to 500. Extract the exact mass for [M+H]+ (Calculated: 127.0983).

Protocol B: 1H and 13C NMR Spectroscopy

Causality: DMSO−d6​ is strictly chosen over CDCl3​ . Pyrazole diamines form extensive intermolecular hydrogen bond networks, rendering them poorly soluble in non-polar halogenated solvents. DMSO disrupts these networks, ensuring sharp, well-resolved peaks[2].

  • Calibration: Ensure the spectrometer (400 MHz or 500 MHz) is locked and shimmed using the residual DMSO pentet at 2.50 ppm as the internal chemical shift reference.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of strictly anhydrous DMSO−d6​ .

    • Reasoning: Anhydrous solvent is critical; trace water (peak at 3.33 ppm) can undergo rapid chemical exchange with the −NH2​ and pyrazole −NH protons, broadening or completely obscuring their diagnostic signals [3].

  • 1H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds. Look for the diagnostic ethyl pattern: a triplet (~1.15 ppm, 3H ) and a quartet (~2.45 ppm, 2H ).

  • 13C and 2D HMBC Acquisition: Acquire 13C NMR (1024 scans) to observe the 5 distinct carbon environments. Follow up with HMBC to verify the long-range coupling ( 3JCH​ ) between the ethyl −CH2​− protons and the pyrazole C4/C5 carbons, confirming the regiochemistry of the substitution [3].

DifferentiationLogic Query Unknown Pyrazole Diamine MS_Step HRMS [M+H]+ Analysis Query->MS_Step Mass1 m/z 127.09 (Ethyl Analog) MS_Step->Mass1 Mass2 m/z 113.08 (Methyl Analog) MS_Step->Mass2 NMR_Step 1H NMR (Alkyl Region) Mass1->NMR_Step Mass2->NMR_Step NMR1 Triplet + Quartet NMR_Step->NMR1 NMR2 Singlet Only NMR_Step->NMR2

Logical decision tree for differentiating 5-Ethyl from 5-Methyl pyrazole analogs.

Quantitative Data Comparison

The following table summarizes the expected orthogonal data used to differentiate the target compound from its primary commercial alternative.

Analytical Parameter5-Ethyl-1H-pyrazole-3,4-diamine5-Methyl-1H-pyrazole-3,4-diamineDiagnostic Value
Exact Mass ( [M+H]+ ) 127.0983 m/z113.0827 m/zHigh (Definitive mass shift)
1H NMR (Alkyl Region) ~1.15 ppm (t, 3H), ~2.45 ppm (q, 2H)~2.10 ppm (s, 3H)High (Confirms alkyl chain length)
13C NMR (Alkyl Region) ~13.5 ppm ( CH3​ ), ~18.5 ppm ( CH2​ )~10.5 ppm ( CH3​ )High (Confirms carbon count)
FT-IR (N-H Stretch) ~3200 - 3400 cm⁻¹ (Broad, multiple bands)~3200 - 3400 cm⁻¹ (Broad, multiple bands)Low (Confirms diamine presence, not identity)

Conclusion

Confirming the identity of 5-Ethyl-1H-pyrazole-3,4-diamine requires a synergistic approach. HR-LC-MS provides the elemental composition, while NMR definitively maps the atomic connectivity and regiochemistry. By adhering to these causality-driven protocols, drug development professionals can prevent costly synthetic failures and ensure the integrity of their heterocyclic libraries.

References
  • MDPI. "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations". Molecules.[Link]

  • ResearchGate. "Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy". Molecules.[Link]

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